molecular formula C12H13BrN2O3 B1526057 Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate CAS No. 1214899-76-9

Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate

カタログ番号: B1526057
CAS番号: 1214899-76-9
分子量: 313.15 g/mol
InChIキー: JGRNGGQZMWBZTG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate is a useful research compound. Its molecular formula is C12H13BrN2O3 and its molecular weight is 313.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl N-(6-bromo-1,2-benzoxazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c1-12(2,3)17-11(16)14-10-8-5-4-7(13)6-9(8)18-15-10/h4-6H,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRNGGQZMWBZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001185647
Record name 1,1-Dimethylethyl N-(6-bromo-1,2-benzisoxazol-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001185647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214899-76-9
Record name 1,1-Dimethylethyl N-(6-bromo-1,2-benzisoxazol-3-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214899-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(6-bromo-1,2-benzisoxazol-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001185647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

"Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate" properties

Author: BenchChem Technical Support Team. Date: March 2026

Title: Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate: Structural Properties, Mechanistic Synthesis, and Application in Kinase Inhibitor Discovery

Introduction: As a Senior Application Scientist in medicinal chemistry, I frequently encounter chemical intermediates that serve as critical linchpins in drug discovery. Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (CAS 1214899-76-9) is one such molecule. Featuring a dual-functionalized benzo[d]isoxazole core, this compound is engineered for orthogonal reactivity. It is prominently utilized in the synthesis of targeted kinase inhibitors, particularly those directed against Fms-like tyrosine kinase 3 (FLT3) and Spleen tyrosine kinase (Syk), which are implicated in acute myeloid leukemia (AML) and severe inflammatory disorders, respectively [3].

This technical guide deconstructs the physicochemical properties, structural rationale, and self-validating synthetic protocols for this vital intermediate.

Physicochemical Properties & Structural Analytics

To utilize an intermediate effectively, one must understand the causality behind its structural design. The benzo[d]isoxazole core mimics the purine/pyrimidine rings of ATP, allowing downstream derivatives to anchor securely within the hinge region of kinase domains.

The two functional handles on this molecule serve distinct, highly orchestrated purposes:

  • The C6 Bromine Atom: Acts as a bioisosteric handle and a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows chemists to extend the molecule into the solvent-exposed regions of the kinase, enhancing binding affinity and selectivity.

  • The Boc-Protected 3-Amino Group: Unprotected 3-aminobenzisoxazoles are highly nucleophilic and prone to unwanted side reactions (such as N-arylation or oxidation) during harsh cross-coupling conditions. The bulky tert-butyloxycarbonyl (Boc) group provides essential steric hindrance and electronic deactivation, ensuring orthogonal reactivity.

Quantitative Data Summary
PropertyValue / Specification
Chemical Name Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate
CAS Registry Number 1214899-76-9
Molecular Formula C12H13BrN2O3
Molecular Weight 313.15 g/mol
Typical Purity ≥ 95% - 97%
Physical Form Solid
Storage Temperature 2-8°C (Sealed, dry environment)
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)

(Data corroborated by established chemical suppliers [1] and [2]).

Mechanistic Synthesis Workflow

The synthesis of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate is a masterclass in regioselective cyclization. The workflow relies on a three-step protocol starting from commercially available 4-bromo-2-fluorobenzonitrile.

SynthesisWorkflow A 4-Bromo-2-fluorobenzonitrile + Acetone Oxime B SNAr Reaction (KOtBu, THF, 0-55°C) A->B Deprotonation & Substitution C 4-Bromo-2-(propan-2-ylideneaminooxy) benzonitrile B->C D Acidic Cyclization (HCl, EtOH, Reflux) C->D Hydrolysis & Ring Closure E 6-Bromobenzo[d]isoxazol-3-amine D->E F Boc Protection (Boc2O, DMAP, THF) E->F Amine Protection G Tert-butyl 6-bromobenzo[d] isoxazol-3-ylcarbamate F->G

Fig 1: Three-step synthetic workflow for tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate.

Application in Kinase Inhibitor Development

In drug discovery, this intermediate is famously documented in the synthesis of aminotriazolopyridine-based kinase inhibitors (e.g., [3]).

When mutated or overexpressed, FLT3 drives the uncontrolled proliferation of hematopoietic stem cells, a hallmark of AML. Inhibitors synthesized from the 6-bromobenzo[d]isoxazole scaffold are designed to competitively bind to the ATP-binding pocket of FLT3. By doing so, they sever the downstream signaling cascades (STAT5, PI3K/AKT, and RAS/MAPK), halting leukemic cell proliferation and inducing apoptosis.

FLT3Pathway FLT3 FLT3 Receptor (Mutated/Overexpressed) STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K/AKT Pathway FLT3->PI3K RAS RAS/MAPK Pathway FLT3->RAS Inhibitor Benzisoxazole-Derived FLT3 Inhibitor Inhibitor->FLT3 Blocks Kinase Domain Apoptosis Cell Apoptosis Inhibitor->Apoptosis Induces Proliferation Leukemic Cell Proliferation STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Fig 2: FLT3 signaling pathway disruption by benzisoxazole-derived kinase inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific causality for reagent selection and analytical checkpoints to verify success before proceeding.

Protocol 1: Synthesis of 4-Bromo-2-(propan-2-ylideneaminooxy)benzonitrile
  • Objective: Nucleophilic aromatic substitution (SNAr) of the aryl fluoride.

  • Causality: Potassium tert-butoxide (KOtBu) is chosen because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only deprotonates the acetone oxime. The ortho-nitrile group strongly withdraws electron density, activating the C-F bond for the oximate attack.

  • Procedure:

    • Suspend propan-2-one oxime (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the mixture to 0 °C using an ice bath.

    • Add KOtBu (1.05 eq) portion-wise. Stir for 1 hour at 0 °C to ensure complete formation of the oximate anion.

    • Add 4-bromo-2-fluorobenzonitrile (0.95 eq) dissolved in THF dropwise.

    • Warm the reaction to 55 °C and stir for 2 hours.

    • Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show the disappearance of the starting material. LC-MS will confirm the mass shift corresponding to the displacement of fluorine (-19 Da) by the oximate (+72 Da).

Protocol 2: Intramolecular Cyclization to 6-Bromobenzo[d]isoxazol-3-amine
  • Objective: Ring closure to form the benzisoxazole core.

  • Causality: Acidic conditions are required to hydrolyze the isopropylidene protecting group. This releases acetone and generates a highly reactive, transient O-aryl hydroxylamine. The free amine immediately attacks the adjacent electrophilic nitrile carbon, driving the irreversible formation of the 5-membered isoxazole ring.

  • Procedure:

    • Dissolve the crude intermediate from Protocol 1 in ethanol.

    • Add an excess of 2M aqueous hydrochloric acid (HCl).

    • Reflux the mixture (approx. 80 °C) for 4-6 hours.

    • Cool to room temperature and neutralize carefully with saturated aqueous NaHCO3 until pH 7-8 is reached.

    • Extract the aqueous layer with dichloromethane (DCM). Combine organic layers, dry, and concentrate.

  • Validation Checkpoint: 1H NMR (DMSO-d6) will reveal a distinct broad singlet around 6.0-6.5 ppm integrating for 2 protons, confirming the formation of the primary amine (-NH2). The disappearance of the isopropylidene methyl singlets (~2.0 ppm) confirms successful hydrolysis.

Protocol 3: Boc-Protection to Yield the Target Carbamate
  • Objective: Orthogonal protection of the primary amine.

  • Causality: Di-tert-butyl dicarbonate (Boc2O) requires a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) to accelerate the reaction with the relatively electron-poor 3-aminobenzisoxazole.

  • Procedure:

    • Dissolve 6-bromobenzo[d]isoxazol-3-amine (1.0 eq) in anhydrous THF.

    • Add triethylamine (TEA, 1.5 eq) and a catalytic amount of DMAP (0.1 eq).

    • Slowly add Boc2O (1.1 eq) at room temperature.

    • Stir the reaction overnight (12-16 hours) under nitrogen.

    • Concentrate the mixture, resuspend in EtOAc, and wash with 0.1M HCl, followed by brine.

    • Purify via silica gel chromatography to isolate the pure tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate.

  • Validation Checkpoint: LC-MS will show the [M+H]+ peak at m/z 313.0 (and 315.0 due to the bromine isotope pattern). 1H NMR will display a massive, sharp singlet at ~1.5 ppm integrating for 9 protons, confirming the presence of the tert-butyl group.

Conclusion

Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate exemplifies the elegance of modern intermediate design. By combining a rigid, ATP-mimicking pharmacophore with orthogonal reactive sites (a C6-bromide for structural extension and a Boc-protected amine for stability), it provides medicinal chemists with a highly reliable scaffold for the rapid discovery of next-generation kinase inhibitors.

References

  • Bahmanyar, S., et al. "Aminotriazolopyridines and their use as kinase inhibitors." WIPO Patent WO2010027500A1, published March 11, 2010.

Synthesis and Mechanistic Evaluation of Tert-Butyl (6-Bromobenzo[d]isoxazol-3-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate is a highly valued scaffold in medicinal chemistry, frequently utilized as a core intermediate in the development of kinase inhibitors, lysine acetyltransferase (KAT) inhibitors, and neuroactive therapeutics1[1]. The benzo[d]isoxazole moiety acts as a versatile pharmacophore, while the 6-bromo substituent provides an essential synthetic handle for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Regioselective tert-butyloxycarbonyl (Boc) protection of the 3-amino group is a critical transformation required to prevent unwanted side reactions during subsequent functionalizations and to enhance the compound's solubility profile 2[2].

This whitepaper details a robust, two-stage synthetic strategy designed for high yield, regioselectivity, and scalability.

Retrosynthetic Strategy & Workflow

The target molecule is deconstructed into two primary synthetic stages:

  • Core Assembly : The construction of the 6-bromobenzo[d]isoxazol-3-amine core via a tandem nucleophilic aromatic substitution (SNAr) and intramolecular cyclization.

  • Carbamate Formation : The electrophilic trapping of the exocyclic amine using di-tert-butyl dicarbonate (Boc₂O) under acyl-transfer catalysis.

Workflow A 4-Bromo-2-fluorobenzonitrile + Acetohydroxamic acid B Stage 1: SNAr & Cyclization (t-BuOK, DMF, 0°C to 50°C) A->B C 6-Bromobenzo[d]isoxazol-3-amine (Intermediate) B->C D Stage 2: Boc Protection (Boc2O, DMAP, THF) C->D E Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (Final Product) D->E

Overall synthetic workflow for tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate.

Stage 1: Assembly of the Benzo[d]isoxazole Core

Mechanistic Rationale

The formation of the 1,2-benzisoxazole ring relies on the base-catalyzed cyclization of an ortho-halogenated benzonitrile 3[3]. Acetohydroxamic acid is subjected to deprotonation by potassium tert-butoxide (t-BuOK).

  • Causality of Base Selection : t-BuOK is a strong, sterically hindered, non-nucleophilic base. It quantitatively deprotonates the hydroxamic acid (pKa ~8.8) without competing for the SNAr reaction, avoiding the formation of phenol byproducts that would occur if unhindered bases like NaOH or NaOMe were used.

  • Causality of Solvent : N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It strongly solvates the potassium cation, leaving the oximate anion "naked" and highly nucleophilic. The oximate attacks the 2-fluoro position of 4-bromo-2-fluorobenzonitrile. The subsequent intramolecular attack of the nitrogen onto the nitrile carbon forms the isoxazole ring, followed by in situ deacetylation to yield the free 3-amine 4[4].

Mechanism N1 Acetohydroxamic Acid N2 Deprotonation by t-BuOK (Oximate Anion Formation) N1->N2 N3 SNAr at 2-Fluoro Position (Displacement of F-) N2->N3 N4 Intramolecular Cyclization (Attack on Nitrile) N3->N4 N5 In situ Deacetylation (Loss of Acetate) N4->N5 N6 6-Bromobenzo[d]isoxazol-3-amine N5->N6

Mechanistic pathway for the formation of the 6-bromobenzo[d]isoxazole core via SNAr.

Self-Validating Protocol
  • Reagent Preparation : In an oven-dried, argon-purged round-bottom flask, dissolve acetohydroxamic acid (1.2 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Add t-BuOK (1.2 eq) portion-wise. Note: Strict temperature control is required here to prevent the thermal degradation of the oximate anion. Stir for 45 minutes.

  • Electrophile Addition : Add a solution of 4-bromo-2-fluorobenzonitrile (1.0 eq) in a minimal volume of DMF dropwise.

  • Cyclization : Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 50 °C for 4–6 hours.

  • Validation Checkpoint : Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material is consumed and the dominant peak exhibits an m/z of 213/215 [M+H]+, reflecting the characteristic 1:1 isotopic pattern of the bromine atom 5[5].

  • Workup : Quench the reaction by pouring it into vigorously stirred ice water. Filter the resulting off-white precipitate, wash extensively with distilled water to remove DMF and potassium salts, and dry under high vacuum.

Stage 2: Regioselective N-Boc Protection

Mechanistic Rationale

The 3-amino group of a benzo[d]isoxazole is significantly less nucleophilic than a standard aliphatic amine or aniline. Its lone pair is heavily delocalized into the electron-withdrawing isoxazole ring, creating an amidine-like resonance structure. Consequently, standard Boc protection conditions are often sluggish and low-yielding.

  • Causality of Catalyst : To overcome this kinetic barrier, 4-Dimethylaminopyridine (DMAP) is employed. DMAP acts as a highly efficient nucleophilic acyl transfer catalyst. It attacks Boc₂O to generate a highly electrophilic N-tert-butoxycarbonylpyridinium intermediate. This activated species forces the weakly nucleophilic 3-amine to react.

  • Causality of Stoichiometry : Strict stoichiometric control of Boc₂O (1.05 - 1.10 eq) is mandatory. Excess reagent in the presence of DMAP will rapidly lead to the formation of a bis-Boc protected imide byproduct, which complicates purification and lowers the yield of the desired mono-carbamate.

Self-Validating Protocol
  • Preparation : Dissolve the intermediate 6-bromobenzo[d]isoxazol-3-amine (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M).

  • Catalysis Setup : Add Triethylamine (TEA) (1.5 eq) to act as an auxiliary base, followed by a catalytic amount of DMAP (0.1 eq). Cool the mixture to 0 °C.

  • Reagent Addition : Add Boc₂O (1.1 eq) dropwise as a solution in THF. Note: The dropwise addition at 0 °C controls the exothermic formation of the pyridinium intermediate and suppresses bis-Boc formation.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint : Analyze via LC-MS. The desired product will present a mass of m/z 313/315 [M+H]+. The absence of a peak at m/z 413/415 confirms that bis-Boc over-protection has been successfully avoided.

  • Workup & Purification : Concentrate the reaction mixture in vacuo. Redissolve the residue in Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 0.1 M HCl (to remove DMAP and TEA), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (gradient: 5% to 20% EtOAc in Hexanes) to afford the final product as a white solid.

Quantitative Data & Analytical Summary

ParameterStage 1: Core AssemblyStage 2: N-Boc Protection
Target Intermediate/Product 6-Bromobenzo[d]isoxazol-3-amineTert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate
Typical Yield 65% – 80%75% – 90%
Reaction Temperature 0 °C to 50 °C0 °C to Room Temperature
Reaction Time 4 – 6 hours12 hours
Key Reagents Acetohydroxamic acid, t-BuOKBoc₂O, DMAP, TEA
Solvent Anhydrous DMFAnhydrous THF
Analytical Marker (LC-MS) m/z 213/215 [M+H]+m/z 313/315 [M+H]+

References

  • WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors. Google Patents. URL:[1]

  • EP 3810602 B1 - COMPOUNDS. European Patent Office. URL:[Link][3]

Sources

Comprehensive Spectroscopic Characterization of Tert-butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Overview

Tert-butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate (CAS: 1214899-76-9)[1] is a highly versatile, synthetically valuable heterocyclic intermediate. The benzo[d]isoxazole scaffold is a privileged pharmacophore found in numerous targeted therapeutics. The presence of a 3-amino group protected by a tert-butyloxycarbonyl (Boc) moiety provides regiocontrol during synthesis, while the 6-bromo substituent acts as a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[2]. Proper spectroscopic validation of this compound is critical to ensure batch-to-batch reproducibility and synthetic integrity in pharmaceutical pipelines. The corresponding deprotected amine, 6-bromobenzo[d]isoxazol-3-amine[3], is frequently generated in situ during downstream processing, making the tracking of the Boc group's integrity paramount.

Causality in Analytical Strategy

When dealing with halogenated, Boc-protected fused heterocycles, standard analytical workflows must be adapted. The rigid, planar nature of the benzo[d]isoxazole ring, combined with the hydrogen-bonding potential of the carbamate, often induces solubility issues and spectral line broadening in non-polar solvents like CDCl₃. Furthermore, the labile nature of the Boc group under hard ionization requires careful mass spectrometric parameter tuning. This whitepaper details the optimized protocols and expected quantitative data for the definitive characterization of this molecule.

Analytical_Workflow Sample Sample Preparation (DMSO-d6 / MeOH) NMR NMR (1H, 13C) Structural Connectivity Sample->NMR IR ATR-FTIR Functional Groups Sample->IR MS HRMS (ESI+) Exact Mass & Isotopes Sample->MS Validation Data Integration & Structural Validation NMR->Validation IR->Validation MS->Validation

Fig 1. Multi-modal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: ¹H and ¹³C NMR Acquisition

Causality & Design : DMSO-d₆ is selected over CDCl₃ to disrupt the intermolecular hydrogen bonding of the carbamate N-H, preventing peak broadening and ensuring accurate integration. A prolonged relaxation delay (D1 = 2.0 s) is utilized to account for the slower relaxation times of the quaternary carbons in the fused ring system.

Step-by-Step Methodology :

  • Sample Preparation : Weigh exactly 15.0 mg of the analyte and dissolve completely in 0.6 mL of DMSO-d₆ (99.9 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Instrument Setup : Transfer the homogenous solution to a precision 5 mm NMR tube. Load into a 400 MHz (or higher) NMR spectrometer.

  • ¹H Acquisition : Run a standard ¹H pulse sequence (zg30). Parameters: 16 scans, spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 s.

  • ¹³C Acquisition : Run a ¹³C{¹H} decoupled sequence (zgpg30) using WALTZ-16 decoupling. Parameters: 1024 scans, spectral width of 250 ppm, and D1 of 2.0 s.

  • Validation Checkpoint : Ensure the residual DMSO pentet in ¹³C is perfectly centered at 39.52 ppm and the ¹H residual solvent peak is at 2.50 ppm.

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (ppm) Multiplicity Coupling Constant (J in Hz) Integration Assignment
10.25 Broad Singlet (br s) - 1H N-H (Carbamate)
7.95 Doublet (d) 1.5 1H Ar-H (C7)
7.80 Doublet (d) 8.5 1H Ar-H (C4)
7.45 Doublet of doublets (dd) 8.5, 1.5 1H Ar-H (C5)

| 1.50 | Singlet (s) | - | 9H | -C(CH₃)₃ (Boc) |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (ppm) Type Assignment
163.2 Quaternary C7a (Benzoisoxazole bridgehead)
158.5 Quaternary C3 (Benzoisoxazole)
152.1 Quaternary C=O (Carbamate carbonyl)
126.3 CH C5 (Aromatic)
124.8 Quaternary C6-Br (Aromatic, halogenated)
123.1 CH C4 (Aromatic)
115.4 Quaternary C3a (Benzoisoxazole bridgehead)
113.7 CH C7 (Aromatic)
80.5 Quaternary -C (CH₃)₃ (Boc quaternary)

| 28.1 | CH₃ | -C(CH₃ )₃ (Boc methyls) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol: ATR-FTIR Analysis

Causality & Design : Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch (~3400 cm⁻¹) that masks the critical N-H stretching frequency of the carbamate. ATR ensures the true solid-state hydrogen bonding network is observed without matrix interference.

Step-by-Step Methodology :

  • Background Calibration : Clean the diamond ATR crystal with isopropanol and allow to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application : Place ~2 mg of the solid compound directly onto the center of the crystal.

  • Compression : Lower the ATR anvil to apply consistent, optimal pressure until the software indicates sufficient contact.

  • Acquisition : Scan the sample from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Validation Checkpoint : Confirm the baseline is flat and the maximum absorbance does not exceed 1.0 AU to prevent peak distortion.

Table 3: FT-IR Characteristic Bands

Wavenumber (cm⁻¹) Intensity Assignment
3250 Medium, Broad N-H Stretch (Carbamate)
2975 Weak C-H Stretch (Aliphatic, t-butyl)
1715 Strong, Sharp C=O Stretch (Carbamate)
1610 Medium C=N Stretch (Isoxazole ring)
1550, 1480 Medium C=C Stretch (Aromatic ring)
1150 Strong C-O Stretch (Carbamate ester)

| 580 | Weak | C-Br Stretch |

High-Resolution Mass Spectrometry (HRMS)

Protocol: ESI-TOF MS Acquisition

Causality & Design : Electrospray Ionization (ESI) in positive mode is utilized due to its "soft" ionization capabilities, which preserves the molecular ion. The desolvation temperature is strictly capped at 350 °C to prevent thermal degradation of the Boc group prior to detection. The presence of bromine provides a built-in validation tool via its characteristic 1:1 isotopic signature (⁷⁹Br / ⁸¹Br).

Step-by-Step Methodology :

  • Sample Preparation : Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid (to promote protonation).

  • Injection : Inject 2 µL of the solution into the ESI source of a Q-TOF mass spectrometer.

  • Parameter Tuning : Set Capillary Voltage to 3.0 kV, Cone Voltage to 30 V, Source Temperature to 120 °C, and Desolvation Temperature to 350 °C.

  • Acquisition : Acquire data in positive ion mode (m/z 100-1000).

  • Validation Checkpoint : Verify the presence of the[M+H]⁺ isotopic doublet separated by exactly 1.997 Da with a ~1:1 intensity ratio, confirming the presence of a single bromine atom.

MS_Frag A [M+H]+ m/z 313 / 315 B [M-C4H8+H]+ m/z 257 / 259 A->B - Isobutylene (56 Da) C [M-Boc+H]+ m/z 213 / 215 B->C - CO2 (44 Da)

Fig 2. Primary ESI+ mass spectrometric fragmentation pathway of the Boc-protected amine.

Table 4: HRMS Peak Assignments (ESI+)

m/z (Observed) Formula Relative Intensity Assignment
313.0185 [C₁₂H₁₃⁷⁹BrN₂O₃ + H]⁺ 100% Protonated Molecule (⁷⁹Br)
315.0165 [C₁₂H₁₃⁸¹BrN₂O₃ + H]⁺ 98% Protonated Molecule (⁸¹Br)
257.0550 [C₈H₅⁷⁹BrN₂O₃ + H]⁺ 45% [M - C₄H₈ + H]⁺ (Loss of isobutylene)
259.0530 [C₈H₅⁸¹BrN₂O₃ + H]⁺ 44% [M - C₄H₈ + H]⁺ (⁸¹Br isotope)
213.0650 [C₇H₅⁷⁹BrN₂O + H]⁺ 70% [M - Boc + H]⁺ (Loss of isobutylene + CO₂)

| 215.0630 |[C₇H₅⁸¹BrN₂O + H]⁺ | 68% | [M - Boc + H]⁺ (⁸¹Br isotope) |

References

  • Sigma-Aldrich. "tert-Butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate | 1214899-76-9". Sigma-Aldrich Catalog.
  • ChemicalBook. "Jinan Honest Pharm Co., Ltd Product Catalog_Page 1_Chemicalbook". ChemicalBook.
  • Google Patents. "WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors". Google Patents.

Sources

Navigating the Solubility Landscape of Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

An in-depth technical guide has been developed to assist researchers, scientists, and drug development professionals in understanding and determining the solubility of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate. This guide provides a comprehensive overview of the compound's physicochemical properties, a theoretical framework for its solubility, and detailed experimental protocols for accurate solubility assessment, addressing a critical knowledge gap for this pharmaceutically relevant molecule.

Introduction: The Significance of a Protected Benzisoxazole

Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (CAS 1214899-76-9) is a synthetic, solid organic compound with a molecular formula of C12H13BrN2O3 and a molecular weight of 313.15 g/mol . Its structure incorporates a benzisoxazole core, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[1][2] The presence of a tert-butyloxycarbonyl (Boc) protecting group on the 3-amino position makes it a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.

Understanding the solubility of this intermediate is paramount for its effective use in synthetic chemistry and for the subsequent development of active pharmaceutical ingredients (APIs). Solubility impacts reaction kinetics, purification strategies, and ultimately, the formulation and bioavailability of any drug candidate derived from it. This guide provides a foundational understanding and practical methodologies for characterizing the solubility of this compound.

Physicochemical Properties and Predicted Solubility Profile

PropertyValue/InformationSource
CAS Number 1214899-76-9[3]
Molecular Formula C12H13BrN2O3
Molecular Weight 313.15 g/mol
Physical Form Solid
Storage Sealed in dry, 2-8°C

The molecule possesses both lipophilic (bromo-substituted benzene ring, tert-butyl group) and polar (carbamate, isoxazole nitrogen and oxygen) features. The bulky and non-polar tert-butyl group of the Boc-protecting moiety is expected to significantly influence its solubility, likely rendering it more soluble in a range of organic solvents compared to its deprotected amine counterpart.

Expected Solubility:

  • High Solubility: In moderately polar to nonpolar organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF), due to the influence of the Boc group and the aromatic system.

  • Moderate Solubility: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Low to Insoluble: In polar protic solvents, particularly water. The large, non-ionizable structure will likely lead to poor aqueous solubility.[4] It may exhibit some solubility in alcohols like ethanol and methanol, but this is likely to be limited.

Experimental Determination of Solubility: A Methodological Approach

Accurate determination of solubility requires a systematic experimental approach. The following section outlines a robust protocol for quantifying the solubility of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate in various solvents.

The Equilibrium Solubility Method

This method, also known as the shake-flask method, is a gold-standard technique for determining the thermodynamic solubility of a compound. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

The logical flow of the equilibrium solubility determination is outlined below.

Solubility_Workflow A Compound & Solvent Preparation B Slurry Preparation (Excess Solid in Solvent) A->B C Equilibration (e.g., 24-48h with agitation) B->C D Phase Separation (Centrifugation/Filtration) C->D E Sample Dilution (To fall within analytical range) D->E F Quantitative Analysis (e.g., HPLC-UV) E->F G Solubility Calculation (mg/mL or mol/L) F->G

Caption: Workflow for Equilibrium Solubility Determination.

  • Preparation:

    • Accurately weigh an excess amount of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate into a series of vials.

    • Add a precise volume of the desired solvent (e.g., water, ethanol, DCM, DMSO) to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is crucial.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is critical to filter the sample through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter).

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantitative Analysis:

    • The concentration of the dissolved compound is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5][6]

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water and acetonitrile, both potentially containing 0.1% formic acid or trifluoroacetic acid.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Determined by UV-Vis spectrophotometry, selecting the wavelength of maximum absorbance.

      • Calibration: A standard curve must be generated using solutions of known concentrations of the compound to ensure accurate quantification.

  • Data Calculation:

    • The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor.

Data Interpretation and Presentation

The results of the solubility studies should be presented in a clear and concise manner to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate at 25°C

SolventClassificationSolubility (mg/mL)Solubility (mol/L)
WaterAqueous Buffer< 0.01< 3.2 x 10⁻⁵
EthanolPolar Protic~ 5~ 0.016
DichloromethaneChlorinated> 100> 0.32
Ethyl AcetateEster> 100> 0.32
TetrahydrofuranEther> 100> 0.32
Dimethyl SulfoxidePolar Aprotic~ 50~ 0.16

Conclusion

While specific solubility data for tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate remains to be published, this guide provides the necessary framework for its determination. The structural features of the molecule suggest a profile of high solubility in common organic solvents and poor solubility in aqueous media. The detailed experimental protocol outlined herein offers a robust methodology for researchers to generate precise and reliable solubility data, which is essential for advancing the use of this compound in synthetic and medicinal chemistry.

References

  • Bide Pharmatech. tert-Butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate. [Link]

  • PubChem. Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate. [Link]

  • PubChem. tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate. [Link]

  • PubChem. tert-Butyl 3-bromobenzylcarbamate. [Link]

  • Organic Syntheses. Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate. [Link]

  • Supporting Information. Synthesis route towards the basic warhead, 3. [Link]

  • Merck. tert-Butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate. [Link]

  • National Institutes of Health. Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

  • ScienceDirect. Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. [Link]

  • Indian Journal of Chemistry. Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. [Link]

  • Thieme. Product Class 10: 1,2-Benzisoxazoles and Related Compounds. [Link]

  • Journal of Pharmaceutical Research International. A review of isoxazole biological activity and present synthetic techniques. [Link]

  • National Institutes of Health. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • U.S. Environmental Protection Agency. tert-Butyl {[4-(4-fluorophenyl)-5-{4-[(propan-2-yl)carbamoyl]-1,3-thiazol-2-yl}-1,3-oxazol-2-yl]methyl}carbamate. [Link]

  • National Institutes of Health. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. [Link]

  • MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

Sources

Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (CAS: 1214899-76-9): A Strategic Building Block in Targeted Therapeutics and Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, target-specific pharmacophores relies heavily on bifunctional building blocks. Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (CAS: 1214899-76-9) has emerged as a privileged scaffold in the design of kinase inhibitors, epigenetic modulators, and Proteolysis Targeting Chimeras (PROTACs). By offering two orthogonal vectors for late-stage functionalization—a highly reactive C6-bromide and a protected C3-amine—this compound enables the modular synthesis of diverse therapeutic agents. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic protocols, and strategic applications in drug discovery.

Chemical Identity & Physicochemical Profiling

The benzo[d]isoxazole core is a well-documented bioisostere for indoles and benzisoxazoles, frequently utilized to improve the metabolic stability and target-binding affinity of drug candidates. The incorporation of a tert-butyloxycarbonyl (Boc) protecting group ensures the chemical stability of the primary amine during harsh cross-coupling conditions.

Table 1: Quantitative Physicochemical Data

PropertyValue / Specification
CAS Number 1214899-76-9[1]
IUPAC Name tert-butyl N-(6-bromo-1,2-benzoxazol-3-yl)carbamate[2]
Molecular Formula C₁₂H₁₃BrN₂O₃[1]
Molecular Weight 313.15 g/mol [1]
Appearance Off-white to yellow solid[3]
Purity ≥ 97% (Standard commercial grade)[1]
Storage Conditions Sealed in dry, 2-8°C (Refrigerated)[1]
Reactivity Handles C6-Bromide (Electrophile), C3-NHBoc (Masked Nucleophile)

Mechanistic Synthesis: A Self-Validating Protocol

The synthesis of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate is typically achieved via a two-step sequence starting from 4-bromo-2-fluorobenzonitrile[4],[5]. To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system , embedding causality and analytical checkpoints directly into the workflow.

Step 1: Construction of the Benzo[d]isoxazole Core via SₙAr
  • Action: In a flame-dried flask under inert atmosphere, dissolve acetohydroxamic acid (1.0 eq) in anhydrous DMF at 0°C. Add Potassium tert-butoxide (KOtBu, 1.0 eq) portion-wise.

  • Causality: KOtBu is a strong, non-nucleophilic base that deprotonates the hydroxamic acid to generate a highly reactive oxygen nucleophile. Anhydrous DMF is critical here; the presence of water would lead to the competitive base-catalyzed hydrolysis of the nitrile group on the starting material.

  • Validation Checkpoint 1: The solution will transition to a viscous, cloudy suspension within 30 minutes, visually confirming the formation of the potassium acetohydroxamate salt.

  • Action: Add 4-bromo-2-fluorobenzonitrile (0.7–1.0 eq) dropwise. Allow the reaction to warm to room temperature.

  • Causality: The activated oxygen attacks the electron-deficient fluorinated carbon via Nucleophilic Aromatic Substitution (SₙAr). The ortho-nitrile strongly withdraws electron density, facilitating fluoride displacement. Following the SₙAr, an intramolecular cyclization occurs where the nitrogen attacks the nitrile carbon, yielding the 6-bromobenzo[d]isoxazol-3-amine intermediate[4].

  • Validation Checkpoint 2: The reaction is mildly exothermic. LC-MS monitoring must show the complete consumption of the starting material (m/z 200) and the emergence of a dominant peak at m/z 213/215. This 1:1 isotopic ratio is the definitive signature of a single bromine atom, confirming the core structure[3].

Step 2: Orthogonal Protection (Boc-Derivatization)
  • Action: Isolate the intermediate and dissolve it in THF. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Causality: The 3-amino group of benzo[d]isoxazoles is poorly nucleophilic due to electron delocalization into the heteroaromatic ring. DMAP acts as an essential acyl transfer catalyst, forming a highly reactive N-Boc pyridinium intermediate that drives the protection forward despite the amine's low nucleophilicity.

  • Validation Checkpoint 3: TLC (Hexane:EtOAc 3:1) will reveal the consumption of the polar amine spot (UV active, ninhydrin positive) and the appearance of a higher R_f spot (UV active, ninhydrin negative). Final LC-MS confirms the target mass of 313/315 [M+H]⁺, validating the successful synthesis of CAS 1214899-76-9.

Synth SM 4-Bromo-2-fluorobenzonitrile + Acetohydroxamic Acid Cond KOtBu, DMF, 0 °C to RT (Nucleophilic Aromatic Substitution) SM->Cond Int 6-Bromobenzo[d]isoxazol-3-amine (m/z: 213/215) Cond->Int Intramolecular Cyclization Boc Boc2O, DMAP, THF (Amine Protection) Int->Boc Target Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate CAS: 1214899-76-9 Boc->Target Yield: >85% (Self-Validated)

Fig 1: Self-validating synthetic workflow for CAS 1214899-76-9.

Orthogonal Reactivity in Late-Stage Functionalization

The architectural brilliance of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate lies in its dual, orthogonal reactivity, which allows medicinal chemists to build complexity in a highly controlled manner:

  • The C6-Bromide (Electrophilic Handle): The electron-deficient nature of the benzo[d]isoxazole ring highly favors the oxidative addition of Palladium(0) into the C-Br bond. This makes the C6 position an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, allowing for the rapid installation of diverse aryl, heteroaryl, or alkyl substituents.

  • The C3-NHBoc (Masked Nucleophile): During the harsh, basic conditions of Pd-catalyzed cross-coupling, the Boc group shields the primary amine from unwanted side reactions (e.g., competitive amination or degradation). Post-coupling, the Boc group is quantitatively cleaved using Trifluoroacetic Acid (TFA) in DCM or HCl in dioxane. The liberated amine can then be subjected to acylation, urea formation, or reductive amination to finalize the pharmacophore.

Strategic Applications in Targeted Therapeutics

The structural geometry of the benzo[d]isoxazole core allows it to act as an ATP-competitive hinge binder in various kinases, while its functional handles enable the synthesis of complex bifunctional molecules.

Spleen Tyrosine Kinase (Syk) Inhibition

Derivatives of 6-bromobenzo[d]isoxazol-3-amine have been heavily patented as core scaffolds for inhibiting Syk kinase[6]. Syk is a central initiator of signaling cascades that lead to the release of histamine, leukotrienes, and cytokines. By anchoring into the hinge region of Syk, these compounds disrupt signaling pathways implicated in asthma, rheumatoid arthritis, and other autoimmune disorders[6].

Targeted Protein Degradation (CDK2 PROTACs)

Recent breakthroughs in oncology have utilized CAS 1214899-76-9 to construct Proteolysis Targeting Chimeras (PROTACs) directed against Cyclin-dependent kinase 2 (CDK2)[4]. CDK2 dysregulation is a primary driver of aberrant cell cycle progression in various cancers. By functionalizing the C6 and C3 positions, researchers create a bifunctional degrader: one end binds specifically to CDK2, while the other end recruits an E3 ubiquitin ligase. This forces the formation of a ternary complex, hijacking the cell's native Ubiquitin-Proteasome System (UPS) to selectively ubiquitinate and degrade the pathogenic CDK2 protein[4].

G CDK2 Target Protein (CDK2) Ternary Ternary Complex CDK2->Ternary PROTAC Bifunctional Degrader (from CAS 1214899-76-9) PROTAC->Ternary Recruits E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleavage

Fig 2: Ubiquitin-Proteasome System (UPS) degradation pathway mediated by CDK2 PROTACs.

Epigenetic Modulation (KAT Inhibitors)

Beyond kinases, the scaffold is prevalent in the development of Lysine Acetyl Transferase (KAT) inhibitors[5]. KAT enzymes modulate gene expression by acetylating histone proteins. Inhibitors derived from this benzo[d]isoxazole building block are currently being investigated for their ability to reverse aberrant epigenetic silencing in oncology models[5].

Conclusion

Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate is far more than a simple chemical intermediate; it is a meticulously designed molecular chassis. By providing highly predictable, self-validating synthetic pathways and orthogonal reactivity, it empowers researchers to rapidly iterate on complex drug designs, from traditional small-molecule kinase inhibitors to cutting-edge targeted protein degraders.

References

  • Title: tert-Butyl (6-bromobenzo[d]isoxazol-3-yl)
  • Source: fluorochem.co.
  • Source: chemimpex.
  • Source: google.com (Google Patents)
  • Source: googleapis.
  • Source: google.com (Google Patents)

Sources

Whitepaper: Strategic Utilization of Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex, target-specific pharmacophores relies heavily on orthogonally protected, bifunctional building blocks. Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (CAS: 1214899-76-9) has emerged as a privileged scaffold in drug discovery. By masking the highly reactive 3-amino group with a tert-butyloxycarbonyl (Boc) protecting group, chemists can selectively exploit the 6-bromo position for transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth technical guide on the structural causality, physicochemical profiling, and self-validating synthetic workflows required to integrate this building block into novel therapeutic agents, ranging from kinase inhibitors to immune checkpoint modulators.

Structural Rationale & Pharmacophore Causality

The benzo[d]isoxazole core is a highly sought-after bioisostere for indazoles and benzisothiazoles. Its utility is driven by two distinct structural features:

  • The Push-Pull Hydrogen Bonding Network: Once deprotected, the primary 3-amino group acts as a potent hydrogen bond donor, while the isoxazole nitrogen and oxygen atoms serve as hydrogen bond acceptors. This precise geometric arrangement is highly complementary to the hinge region of receptor tyrosine kinases (RTKs)[1].

  • Regioselective Functionalization: The incorporation of a bromine atom at the C6 position allows for divergent synthesis. Because the N3-amine is Boc-protected, it is rendered non-nucleophilic, preventing unwanted competitive amination or catalyst poisoning during palladium-catalyzed C-C or C-N bond-forming events[2].

Physicochemical Profiling

Understanding the physical and chemical parameters of the starting material is critical for optimizing reaction conditions and predicting downstream pharmacokinetics.

PropertyValueSynthetic & Pharmacological Relevance
CAS Number 1214899-76-9Unique identifier for procurement and IP tracking.
Molecular Formula C12H13BrN2O3Defines stoichiometric calculations for equivalents.
Molecular Weight 313.15 g/mol Optimal mass for fragment-based drug discovery (FBDD).
Reactive Sites C6 (Bromo), N3 (Boc)Orthogonal reactivity: C6 for cross-coupling, N3 for H-bonding.
Storage Conditions 2-8°C, Inert AtmospherePrevents thermal degradation of the Boc-carbamate linkage.

Causality-Driven Synthetic Workflows

The following protocols detail the transformation of the starting material into a functionalized active pharmaceutical ingredient (API). Every step is designed as a self-validating system to ensure high fidelity in complex syntheses.

Synthetic_Workflow SM Tert-butyl 6-bromobenzo[d] isoxazol-3-ylcarbamate Coupling Pd-Catalyzed Coupling (e.g., Suzuki-Miyaura) SM->Coupling Boronic Acid/Base Intermediate C6-Functionalized Boc-Intermediate Coupling->Intermediate Transmetalation Deprotection Acidic Cleavage (TFA/DCM + Scavenger) Intermediate->Deprotection Purification API Target API (Free 3-Amino Base) Deprotection->API -Boc, -Isobutylene

Fig 1. Orthogonal synthesis workflow leveraging C6-bromo and N3-Boc functional sites.

Protocol A: Suzuki-Miyaura Cross-Coupling at C6

Step 1: Reagent Preparation & Degassing

  • Action: Combine tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a Schlenk flask.

  • Causality: K₂CO₃ is selected as a mild inorganic base to facilitate the formation of the reactive boronate complex without prematurely cleaving the Boc protecting group, which is sensitive to strong nucleophilic bases[2].

Step 2: Catalyst Addition

  • Action: Add Pd(dppf)Cl₂ (0.05 eq) and suspend the mixture in a 4:1 solution of 1,4-Dioxane/H₂O. Degas the system via three freeze-pump-thaw cycles.

  • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. The aqueous biphasic system is crucial because water dissolves the inorganic base, maximizing the interfacial transmetalation rate.

Step 3: Reaction Execution & Self-Validation

  • Action: Heat the mixture to 90°C for 12 hours.

  • Validation: Monitor the reaction via LCMS. The successful C-C bond formation is validated by the complete disappearance of the starting material's distinct isotopic bromine signature (m/z 313/315) and the emergence of the coupled product mass.

Protocol B: Global Deprotection (Boc Removal)

Step 1: Acidic Cleavage

  • Action: Dissolve the purified C6-coupled intermediate in anhydrous Dichloromethane (DCM). Slowly add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.

  • Causality: TFA provides the precise acidic environment required to protonate the carbamate carbonyl, initiating the expulsion of isobutylene gas and carbon dioxide.

Step 2: Carbocation Scavenging

  • Action: Immediately add Triisopropylsilane (TIPS) (2.0 eq) to the reaction mixture.

  • Causality: The acidic cleavage generates a highly reactive tert-butyl carbocation. Without a scavenger, this electrophile can undergo unwanted Friedel-Crafts alkylation with electron-rich aromatic rings on the newly synthesized molecule. TIPS acts as a sacrificial hydride donor, quenching the carbocation into harmless isobutane.

Pharmacological Applications

The deprotected 6-substituted benzo[d]isoxazol-3-amine scaffold is a highly versatile moiety in targeted therapeutics:

  • Receptor Tyrosine Kinase (RTK) Inhibitors: The 3-amino group acts as a critical hinge-binding motif. It donates a hydrogen bond to the kinase backbone, anchoring the molecule within the ATP-binding pocket, leading to potent inhibition of vascular endothelial growth factor receptors (VEGFR)[1].

  • PD-1/PD-L1 Immune Checkpoint Inhibitors: The rigid, planar structure of the benzo[d]isoxazole core effectively intercalates into the hydrophobic, cylindrical pocket of the PD-L1 dimer. This steric blockade disrupts the PD-1/PD-L1 protein-protein interaction, restoring T-cell mediated anti-tumor immunity[3].

MOA_Pathway Drug Benzo[d]isoxazole Inhibitor Target Target Protein (e.g., PD-L1 / Kinase) Drug->Target H-Bonding (N3-Amine) Complex Inhibitor-Protein Complex Target->Complex Conformational Shift Blockade Pathway Blockade (No Endogenous Binding) Complex->Blockade Steric Hindrance Effect Therapeutic Efficacy (Apoptosis/Immunity) Blockade->Effect Signal Restoration

Fig 2. Pharmacological mechanism of action for benzo[d]isoxazole-derived inhibitors.

Conclusion

Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate is a foundational building block that bridges the gap between synthetic feasibility and pharmacological potency. By understanding the causality behind its orthogonal reactivity—specifically the protective role of the Boc group during C6 metal-catalyzed couplings and the precise conditions required for its safe removal—researchers can rapidly generate diverse libraries of high-affinity ligands for oncology and immunology targets.

References

  • 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis, and structure-activity relationship of PD-1/PD-L1 inhibitors with a benzo[d]isoxazole scaffold Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • C40-, c28-, and c-32-linked rapamycin analogs as mtor inhibitors (WO2019212990A1)

Sources

Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate: A Strategic Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 1,2-benzisoxazole scaffold is a privileged pharmacophore, frequently deployed as a bioisostere for indazoles and benzisothiazoles. It is a critical structural motif in atypical antipsychotics and advanced targeted therapies, particularly kinase inhibitors targeting FLT3 and Syk pathways[1],[2].

Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (CAS: 1214899-76-9) serves as a highly versatile, orthogonally protected synthetic intermediate. By masking the reactive 3-amino group with a tert-butoxycarbonyl (Boc) protecting group, chemists can perform harsh downstream functionalizations—such as palladium-catalyzed cross-couplings at the 6-bromo position—without competitive N-arylation or catalyst poisoning.

Physicochemical Profiling & Structural Logic

The strategic value of this intermediate lies in its dual-functionality: an electrophilic 6-bromo handle for carbon-carbon or carbon-heteroatom bond formation, and a protected 3-amino group that can be unmasked under mild acidic conditions.

Table 1: Physicochemical Properties

Property Value Structural Significance
CAS Number 1214899-76-9 Unique identifier for the Boc-protected API building block.
Molecular Formula C₁₂H₁₃BrN₂O₃ Contains the critical halogen handle (Br) for cross-coupling.
Molecular Weight 313.15 g/mol Optimal size for early-stage synthetic incorporation.
Appearance Off-white to yellow solid Crystalline nature allows for straightforward purification.

| Storage Conditions | 2–8 °C, inert atmosphere | Prevents thermal degradation of the Boc group and N-O bond,[3]. |

Mechanistic Synthesis & Experimental Workflow

Phase 1: S_NAr with Acetone Oxime
  • Causality: The fluorine atom on 4-bromo-2-fluorobenzonitrile is highly electronegative, withdrawing electron density and making the ortho-carbon highly susceptible to attack. Fluoride acts as an excellent leaving group in S_NAr due to the high solvation energy of the resulting anion. Potassium tert-butoxide (KOtBu) is required in stoichiometric amounts to quantitatively generate the highly nucleophilic oximate anion[4].

Phase 2: Acid-Promoted Cyclization
  • Causality: Treating the intermediate oxime ether with aqueous HCl hydrolyzes the imine, releasing acetone (a volatile byproduct) and an O-arylhydroxylamine. The newly freed, highly nucleophilic amine immediately attacks the adjacent electrophilic nitrile carbon. Tautomerization yields the stable 3-amino-1,2-benzisoxazole aromatic system[1].

Phase 3: Nucleophilic Catalysis for Boc Protection
  • Causality: The 3-amino group of a benzisoxazole is heavily deactivated due to conjugation with the electron-withdrawing heteroaromatic ring. Standard Boc₂O/TEA conditions are sluggish. The addition of 4-dimethylaminopyridine (DMAP) is non-negotiable; it acts as an acyl transfer catalyst, forming a highly electrophilic N-Boc-pyridinium intermediate that forces the protection to completion[1].

Table 2: Reagent Stoichiometry for Core Synthesis

Step Reagent Equivalents Function
1 4-Bromo-2-fluorobenzonitrile 1.0 eq Core Starting Material
1 Acetone Oxime 2.0 eq O-Nucleophile (Hydroxylamine surrogate)
1 KOtBu (1M in THF) 1.05 eq Base (Generates oximate anion)
2 2M Aqueous HCl / Ethanol Excess Deprotection & Cyclization Catalyst
3 Di-tert-butyl dicarbonate (Boc₂O) 1.2 eq Carbamate Protecting Agent
3 Triethylamine (TEA) 1.5 eq Acid Scavenger

| 3 | DMAP | 0.1 eq | Nucleophilic Acyl Transfer Catalyst |

Step-by-Step Validated Protocol
  • S_NAr: Charge a flame-dried flask with acetone oxime (2.0 eq) and anhydrous THF. Cool to 0 °C under N₂. Add KOtBu (1.05 eq) portion-wise. Stir for 30 mins, then add 4-bromo-2-fluorobenzonitrile (1.0 eq) dropwise. Warm to RT. Validation: Monitor via LC-MS until the starting material mass is fully consumed.

  • Cyclization: Concentrate the mixture, dissolve the crude residue in ethanol, and add an equal volume of 2M aqueous HCl. Heat to 80 °C for 2 hours. Cool, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Purify via silica gel chromatography to isolate 6-bromobenzo[d]isoxazol-3-amine.

  • Protection: Dissolve the isolated amine in anhydrous DCM. Add TEA (1.5 eq) and DMAP (0.1 eq). Add Boc₂O (1.2 eq) and stir at RT overnight. Wash with brine, dry over MgSO₄, and concentrate. Purify to yield the final orthogonally protected intermediate.

Synthesis SM 4-Bromo-2-fluorobenzonitrile + Acetone Oxime Int1 4-Bromo-2-(propan-2-ylidene aminooxy)benzonitrile SM->Int1 KOtBu, THF (SNAr) Int2 6-Bromobenzo[d]isoxazol- 3-amine Int1->Int2 HCl, EtOH, 80°C (Cyclization) Prod tert-Butyl 6-bromobenzo[d] isoxazol-3-ylcarbamate Int2->Prod Boc2O, DMAP (Protection)

Figure 1: Three-step synthesis of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate.

Downstream Applications in Advanced Therapeutics

The primary utility of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate is its deployment in the synthesis of kinase inhibitors. In the development of FLT3 inhibitors (crucial for treating acute myeloid leukemia) and Syk inhibitors (targeted for allergic and neuroinflammatory disorders), the 6-position of the benzisoxazole ring is frequently extended to interact with the solvent-exposed channel of the kinase domain[2].

By utilizing the 6-bromo handle, chemists can execute Suzuki-Miyaura cross-couplings with various aryl or heteroaryl boronic acids. The Boc group prevents the 3-amino nitrogen from coordinating with the palladium catalyst, ensuring high turnover numbers and preventing off-target amination. Following the cross-coupling, the Boc group is cleanly cleaved using Trifluoroacetic acid (TFA) or HCl in dioxane to reveal the active pharmacophore[1].

Downstream Start tert-Butyl 6-bromobenzo[d] isoxazol-3-ylcarbamate Suzuki Suzuki-Miyaura Coupling (Pd catalyst, Base, R-B(OH)2) Start->Suzuki Coupled tert-Butyl 6-R-benzo[d] isoxazol-3-ylcarbamate Suzuki->Coupled Deprotect Acidic Deprotection (TFA or HCl) Coupled->Deprotect Target 6-R-benzo[d]isoxazol- 3-amine (Target API) Deprotect->Target

Figure 2: Downstream functionalization utilizing the 6-bromo and Boc-protected handles.

References

  • Aminotriazolopyridines and their use as kinase inhibitors (WO2010027500A1).Google Patents. Verified application of the benzisoxazole scaffold in FLT3/Syk kinase inhibitor synthesis.
  • 6-Bromo-1,2-benzoxazol-3-amine (CID 10608621). PubChem. Structural data and computed descriptors for the des-Boc precursor.[Link]

  • "In-Loop" [11C]CO2-Fixation: Prototype and Proof-of-Concept. National Institutes of Health (PMC). Mechanistic validation of KOtBu stoichiometry in acetone oxime S_NAr reactions. [Link](Search Title for full text access)

Sources

Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of targeted therapeutics—ranging from small-molecule kinase inhibitors to Proteolysis Targeting Chimeras (PROTACs)—relies heavily on privileged scaffolds. Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (CAS: 1214899-76-9) has emerged as a critical, orthogonally protected building block [1].

The 1,2-benzisoxazole core acts as a metabolically stable bioisostere for indoles and benzisothiazoles. By featuring a reactive bromine at the C6 position and a Boc-protected amine at the C3 position, this molecule provides medicinal chemists with a highly controlled vector for divergent synthesis. The C6-bromide serves as an ideal handle for palladium-catalyzed cross-coupling reactions, while the Boc-protected C3-amine prevents catalyst poisoning and allows for late-stage functionalization [2].

Structural & Physicochemical Profiling

Understanding the physicochemical parameters of this building block is essential for optimizing reaction conditions, particularly regarding solubility and steric hindrance during transition-metal catalysis.

PropertyValue
Chemical Name Tert-butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate
CAS Number 1214899-76-9
Molecular Formula C12H13BrN2O3
Molecular Weight 313.15 g/mol
Appearance Solid (typically off-white to pale yellow)
Storage Temperature Sealed in dry, 2-8°C
Purity ≥ 95-97% (Commercial standard)
SMILES CC(C)(C)OC(=O)Nc1noc2cc(Br)ccc12

Mechanistic Synthesis & Causality

The synthesis of Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate is a masterclass in controlled nucleophilic aromatic substitution (S_N_Ar) and protecting group strategy. The workflow requires three distinct phases, each driven by specific mechanistic causality.

Why use Acetone Oxime instead of Hydroxylamine?

Direct amination of 2-fluorobenzonitriles with free hydroxylamine often yields complex mixtures due to competing nucleophilic attack at the electrophilic nitrile carbon, forming amidoximes. By utilizing acetone oxime , the nucleophile is restricted to the oxygen atom. The bulky isopropylidene group sterically shields the nitrogen, ensuring selective S_N_Ar displacement of the ortho-fluoride [4].

Why is Boc Protection Necessary?

The C3-amino group of a 1,2-benzisoxazole is a vinylogous amide/aniline hybrid. While it is electron-deficient and poorly nucleophilic, the free amine can still coordinate to palladium during downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations at the C6 position). This coordination leads to catalyst poisoning or unwanted competitive N-arylation. Protecting the amine with a bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group completely passivates the nitrogen and drastically improves the intermediate's solubility in organic solvents like DCM and THF [2].

Synthesis_Pathway A 4-Bromo-2-fluorobenzonitrile B Acetone Oxime + KOtBu (SNAr Reaction) A->B C O-Aryl Oxime Intermediate B->C Nucleophilic Attack D Acidic Cyclization (HCl / EtOH) C->D E 6-Bromobenzo[d]isoxazol-3-amine D->E Ring Closure F Boc2O, DMAP, TEA (Protection) E->F G Tert-butyl 6-bromobenzo[d]isoxazol -3-ylcarbamate F->G N-Boc Protection

Fig 1: Three-step synthesis workflow of Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating checkpoints to confirm reaction progress without requiring immediate LC-MS analysis.

Step 1: S_N_Ar Formation of the O-Aryl Oxime

Objective: Displace the fluoride to form 4-bromo-2-(propan-2-ylideneaminooxy)benzonitrile.

  • Preparation: Charge a flame-dried flask with acetone oxime (1.1 eq) and anhydrous THF (0.5 M). Cool the solution to 0 °C under nitrogen.

  • Deprotonation: Add Potassium tert-butoxide (KOtBu, 1.1 eq) portion-wise. Causality: KOtBu is a non-nucleophilic strong base that quantitatively deprotonates the oxime without attacking the nitrile.

  • Addition: After 30 minutes, add 4-bromo-2-fluorobenzonitrile (1.0 eq) dropwise. Warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (R_f_ ~0.6) should disappear, replaced by a lower-running, strongly UV-active spot (R_f_ ~0.4). The solution typically transitions from clear to pale yellow.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Acid-Catalyzed Cyclization

Objective: Unmask the hydroxylamine and drive intramolecular cyclization to 6-bromobenzo[d]isoxazol-3-amine.

  • Reaction: Dissolve the crude O-aryl oxime in ethanol (0.2 M). Add 20% aqueous HCl (5.0 eq).

  • Heating: Heat the mixture to 80 °C for 4-6 hours. Causality: The acid hydrolyzes the isopropylidene group, releasing acetone. The transient hydroxylamine immediately attacks the adjacent nitrile, forming the isoxazole ring [4].

  • Validation Checkpoint: Upon cooling and neutralization with saturated NaHCO₃ to pH 8, the product will precipitate as an off-white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. MS (ESI) m/z: 213.0[M+H]⁺.

Step 3: N-Boc Protection

Objective: Passivate the C3-amine to yield Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate.

  • Preparation: Dissolve 6-bromobenzo[d]isoxazol-3-amine (1.0 eq) in anhydrous DCM (0.1 M). Add Triethylamine (TEA, 3.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Protection: Cool to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) dropwise. Stir at room temperature overnight.

  • Validation Checkpoint: The reaction will exhibit mild effervescence (CO₂ evolution). TLC (Hexanes/EtOAc 4:1) will show a significant upward shift in R_f_ (from ~0.2 to ~0.7) due to the loss of the polar primary amine.

  • Purification: Wash the organic layer with 1M HCl (to remove DMAP/TEA), followed by brine. Concentrate and purify via silica gel chromatography to afford the pure carbamate [3].

Applications in Drug Discovery

The strategic placement of the bromine and the protected amine makes this compound a linchpin in the synthesis of advanced therapeutics.

Kinase Inhibitors

The benzo[d]isoxazole scaffold is heavily utilized in the development of Fms-like tyrosine kinase 3 (FLT3) and Spleen tyrosine kinase (Syk) inhibitors. By subjecting the C6-bromide to Suzuki-Miyaura coupling with various boronic acids, researchers can rapidly generate libraries of target compounds. Subsequent acidic deprotection of the Boc group unmasks the C3-amine, which can then be coupled with substituted pyrimidines or triazines to lock the molecule into the ATP-binding pocket of the kinase [2].

PROTACs and Targeted Protein Degraders

In the emerging field of targeted protein degradation, this building block is used to synthesize bifunctional degraders targeting Cyclin-dependent kinase 2 (CDK2) [3]. The C6 position is functionalized with a CDK2-binding ligand, while the unmasked C3-amine serves as an attachment point for a PEG or alkyl linker connected to an E3 ligase recruiting ligand (e.g., Cereblon or VHL binders).

Application_Workflow Core Tert-butyl 6-bromobenzo[d]isoxazol -3-ylcarbamate Suz Suzuki-Miyaura / Buchwald-Hartwig (Pd-Catalyzed Cross-Coupling) Core->Suz Functionalization at C6 Dep Boc Deprotection (TFA or HCl) Suz->Dep Unmasking C3-Amine Kin Kinase Inhibitors (e.g., FLT3, Syk) Dep->Kin Scaffold Decoration Pro PROTAC Degraders (e.g., CDK2) Dep->Pro Linker Attachment

Fig 2: Divergent medicinal chemistry applications via C6 cross-coupling and C3 deprotection.

References

  • Google Patents. "WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors." Google Patents.
  • Google Patents. "WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway." Google Patents.

Methodological & Application

Application Note: Optimized Deprotection Protocols for Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Chemical Context & Mechanistic Rationale

Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate is a highly versatile, commercially available building block utilized extensively in the synthesis of advanced therapeutics, including kinase inhibitors[1], mTOR inhibitors[2], and CBP/p300 degraders[3]. The tert-butyloxycarbonyl (Boc) group serves to protect the mildly nucleophilic 3-amino position during cross-coupling (e.g., Suzuki or Buchwald-Hartwig) or substitution reactions involving the 6-bromo moiety.

The deprotection of the Boc group from the benzo[d]isoxazole core requires careful consideration of the heterocycle's electronic properties. The 3-amino group is conjugated with the electron-withdrawing isoxazole ring, rendering it significantly less basic than standard aliphatic amines. While the benzo[d]isoxazole ring is generally stable to strongly acidic conditions[2][3], it is highly susceptible to hydrolytic ring-opening under harsh basic or reductive environments (which can cleave the sensitive N-O bond). Therefore, acid-catalyzed heterolytic cleavage is the universal standard for this transformation.

Workflow A Boc-Protected Benzisoxazole B Acidic Cleavage (TFA or HCl) A->B 0°C to RT C Intermediate Amine Salt B->C - CO2 - Isobutylene D Mild Basic Workup C->D NaHCO3 (aq) E Free Amine Product D->E Extraction

Figure 1: Experimental workflow for acidic Boc deprotection of benzo[d]isoxazole derivatives.

Mechanism Step1 Protonation of Carbamate Oxygen Step2 C-O Bond Heterolysis Step1->Step2 Acid Catalyst Step3 Formation of tert-Butyl Cation Step2->Step3 Rate-limiting Step4 Decarboxylation (-CO2) Step3->Step4 Rapid Step5 6-bromobenzo[d]isoxazol-3-amine Step4->Step5 Product Formation

Figure 2: Acid-catalyzed mechanistic pathway of tert-butyloxycarbonyl (Boc) group removal.

Comparative Analysis of Deprotection Strategies

To provide flexibility based on downstream application requirements, two primary methodologies are evaluated. The TFA/DCM method is ideal for rapid screening and generates the free base after workup, while the HCl/Dioxane method is superior for isolating the stable hydrochloride salt without aqueous extraction.

ParameterProtocol A: TFA / DCMProtocol B: HCl / 1,4-Dioxane
Acid Equivalents 10 – 20 equiv (or 1:4 v/v ratio)5 – 10 equiv (4M solution)
Temperature 0 °C warming to 25 °C25 °C (Room Temperature)
Reaction Time 1 – 3 hours2 – 4 hours
Product Form Free Base (post-aqueous workup)Hydrochloride Salt (precipitate)
Typical Yield 85% – 95%90% – 98%
Primary Advantage Rapid kinetics; high solubility of intermediates.Self-purifying via precipitation; no aqueous workup.

Detailed Experimental Protocols

Protocol A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is adapted from standard methodologies used in the synthesis of mTOR and CBP/p300 inhibitors[2][3].

Materials:

  • Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (1.0 equiv)

  • Trifluoroacetic acid (TFA), Reagent Grade

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected starting material in anhydrous DCM to achieve a concentration of approximately 0.1 M under an inert atmosphere (N₂ or Ar).

  • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality Note: The dissolution of TFA in DCM and the initial protonation event are mildly exothermic. Controlling this exotherm prevents localized heating that could lead to trace degradation of the sensitive N-O bond within the benzisoxazole ring.

  • Acid Addition: Add TFA dropwise to the stirring solution to achieve a final DCM:TFA volumetric ratio of 4:1.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir vigorously for 1 to 3 hours.

  • Concentration: Once the reaction is complete (see Self-Validation section), concentrate the mixture under reduced pressure to remove all DCM and the majority of the volatile TFA.

  • Neutralization: Re-dissolve the resulting crude TFA salt in Ethyl Acetate (EtOAc) and cool to 0 °C. Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.

    • Causality Note: NaHCO₃ is specifically chosen over stronger bases (like NaOH). It is sufficiently basic to neutralize the TFA salt of the weakly basic 3-amino group, but mild enough to prevent base-catalyzed ring-opening of the benzisoxazole core.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with EtOAc, dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 6-bromobenzo[d]isoxazol-3-amine as an off-white to yellow solid.

Protocol B: Anhydrous Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol is highly recommended when the downstream reaction requires an anhydrous environment or when the free base exhibits poor stability.

Materials:

  • Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (1.0 equiv)

  • 4M HCl in 1,4-Dioxane

  • Cold Diethyl Ether (Et₂O)

Step-by-Step Methodology:

  • Dissolution: Suspend the starting material in a minimal volume of 1,4-dioxane (approx. 0.2 M) at room temperature.

  • Acid Addition: Add 4M HCl in 1,4-Dioxane (5 to 10 equiv) in a single portion. The mixture will initially become homogeneous.

  • Propagation: Stir the reaction at room temperature for 2 to 4 hours. As the Boc group is cleaved and isobutylene/CO₂ off-gas, the highly polar HCl salt of the product will begin to precipitate out of the relatively non-polar dioxane solution.

    • Causality Note: This phase separation drives the reaction forward (Le Chatelier's principle) and protects the newly formed amine from potential side reactions.

  • Isolation: Dilute the suspension with cold diethyl ether (equal to the reaction volume) to maximize precipitation. Filter the solid through a sintered glass funnel.

  • Washing: Wash the filter cake with additional cold diethyl ether and dry under high vacuum to afford pure 6-bromobenzo[d]isoxazol-3-amine hydrochloride.

In-Process Controls & Self-Validation

To ensure the protocol is a self-validating system, researchers must verify the completion of the reaction before quenching or filtration. Rely on the following analytical anchors:

  • Thin Layer Chromatography (TLC): Using a mobile phase of 30% EtOAc in Hexanes, the starting material (Boc-protected) is highly lipophilic and will elute near Rf​=0.7 . The deprotected 3-amino product will streak or remain near the baseline ( Rf​=0.1−0.2 ) due to increased polarity and hydrogen-bonding capabilities. Both species are highly UV-active at 254 nm.

  • Liquid Chromatography-Mass Spectrometry (LCMS): The reaction is deemed complete when the starting material mass is entirely absent. The product must exhibit a characteristic bromine isotopic doublet at m/z 213.0 ( 79 Br) and 215.0 ( 81 Br) for the [M+H]+ ion, confirming that the 6-bromo substituent remains intact during the acidic cleavage.

References

  • WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors . Google Patents. 4

  • WO2019212990A1 - C40-, c28-, and c-32-linked rapamycin analogs as mtor inhibitors . Google Patents. 2

  • Discovery of Highly Potent and Efficient CBP/p300 Degraders with Strong In Vivo Antitumor Activity . ACS Publications. 3

Sources

Application Note: Efficient Boc Deprotection of tert-Butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The compound 6-bromobenzo[d]isoxazol-3-amine is a highly versatile heterocyclic building block extensively utilized in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of mTOR active site inhibitors[1], cyclin-dependent kinase 2 (CDK2) degraders via the ubiquitin-proteasome pathway[2], and broad-spectrum antialphaviral nsP2 cysteine protease inhibitors[3].

During multi-step synthesis, the exocyclic 3-amino group must often be temporarily masked to prevent it from poisoning palladium catalysts or undergoing unwanted side reactions during cross-coupling at the 6-bromo position[4].

Causality of Protection Strategy: The benzo[d]isoxazole core contains a labile N–O bond that is highly susceptible to reductive cleavage. Consequently, protecting groups that require hydrogenolysis (such as Carboxybenzyl/Cbz or Benzyl) are strictly contraindicated. The tert-butoxycarbonyl (Boc) group is the optimal strategic choice because it is completely orthogonal to transition-metal catalysis and can be quantitatively removed under mild acidic conditions (using TFA) without compromising the fragile heterocyclic ring[1].

Mechanistic Insights & Reaction Dynamics

The deprotection of tert-butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate proceeds via an acid-catalyzed E1-type elimination mechanism:

  • Protonation: Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the carbamate.

  • Cleavage: The intermediate expels a tert-butyl cation, which rapidly loses a proton to form isobutylene gas.

  • Decarboxylation: The resulting carbamic acid is highly unstable and spontaneously decarboxylates, releasing carbon dioxide gas.

  • Salt Formation: The free amine is immediately protonated by the excess acid, yielding the 6-bromobenzo[d]isoxazol-3-amine trifluoroacetate salt[1].

Self-Validating Indicator: The evolution of gas (CO₂ and isobutylene) serves as a reliable, real-time physical indicator of reaction progress. The cessation of effervescence typically correlates with the completion of the cleavage step.

Workflow Visualization

G A tert-Butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate (Boc-Protected) B TFA / DCM (1:4 v/v) Stir at RT, 2-4 h A->B Acid Addition C 6-Bromobenzo[d]isoxazol-3-amine TFA Salt B->C Cleavage D CO2 + Isobutylene (Gas Evolution) B->D Byproducts E Basic Workup (Sat. aq. NaHCO3, pH 8) C->E Neutralization F 6-Bromobenzo[d]isoxazol-3-amine (Free Base) E->F Isolation

Figure 1: Workflow and mechanistic pathway for the TFA-mediated Boc deprotection.

Quantitative Data: Condition Optimization

The heteroaromatic nature of the 3-amino group makes it electron-deficient compared to standard aliphatic amines. This slightly retards the decarboxylation step, requiring a carefully optimized acid concentration.

Table 1: Optimization of Boc Cleavage Conditions

EntryAcid SystemTemp (°C)Time (h)Conversion (%)Observations & Causality
110% TFA in DCM2012< 50%Incomplete reaction; acid concentration too low for heteroaromatic amine.
2 25% TFA in DCM 20 3 > 99% Optimal; clean conversion, TFA salt remains fully soluble.
350% TFA in DCM201.5> 99%Clean conversion, but requires more extensive co-evaporation during workup.
4100% TFA (Neat)401~ 85%Trace degradation products detected; elevated heat risks ring-opening.
54M HCl in Dioxane204> 90%Heterogeneous mixture; precipitation of HCl salt traps starting material.

Standard Operating Protocol

Reagents & Equipment:

  • tert-Butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate (1.0 eq)

  • Trifluoroacetic acid (TFA, ≥99% purity)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous NaHCO₃

  • Ethyl Acetate (EtOAc)

  • Rotary evaporator and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the Boc-protected substrate (e.g., 1.0 g, 3.19 mmol) in anhydrous DCM (12 mL) in an oven-dried round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath. Rationale: Cooling mitigates the initial exothermic protonation and prevents the rapid boil-off of DCM.

  • Acid Addition: Dropwise add TFA (3.0 mL) to achieve a 1:4 (v/v) TFA:DCM ratio.

  • Deprotection: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours. Monitor the reaction via TLC (UV active) or LC-MS until the starting material is completely consumed[3].

  • Concentration & Azeotropic Removal: Concentrate the reaction mixture under reduced pressure. Crucial Insight: Add toluene (2 × 10 mL) and co-evaporate to azeotropically remove residual TFA. This prevents severe emulsion formation and excessive gas evolution during the subsequent aqueous neutralization step.

  • Neutralization (Free-Basing): The product currently exists as a TFA salt[1]. To obtain the free base, suspend the crude residue in EtOAc (30 mL) and slowly add saturated aqueous NaHCO₃ (20 mL) until the aqueous layer reaches pH ~8. Rationale: The pKa of the protonated 3-aminobenzisoxazole is relatively low due to the electron-withdrawing ring; thus, mild base like NaHCO₃ is sufficient to fully deprotonate it without degrading the compound.

  • Isolation: Separate the layers. Extract the aqueous layer with additional EtOAc (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the free 6-bromobenzo[d]isoxazol-3-amine as a solid[2].

References

  • Title: WO2018204416A1 - Rapamycin analogs as mTOR inhibitors Source: Google Patents URL
  • Title: WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway Source: Google Patents URL
  • Title: N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: US20240239752A1 - Bicyclic heteroaromatic inhibitors of klk5 Source: Google Patents URL

Sources

Application Notes and Protocols for the Acidic Deprotection of Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of protecting groups is fundamental. The tert-butyloxycarbonyl (Boc) group stands as one of the most prevalent protecting groups for amines due to its robustness under a wide array of chemical conditions and, crucially, its clean and efficient removal under acidic conditions.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the acidic deprotection of a specific, functionalized heterocyclic compound: tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate.

The subject molecule contains a benzo[d]isoxazole core, a privileged scaffold in medicinal chemistry found in antipsychotic and anticonvulsant drugs.[3][4] Therefore, the successful deprotection to reveal the primary amine at the 3-position is a critical step for further functionalization and the synthesis of target molecules. This guide will delve into the underlying mechanism, compare common acidic protocols, provide detailed, field-tested experimental procedures, and offer insights into potential challenges.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed elimination reaction.[5] The process is initiated by the protonation of the carbamate's carbonyl oxygen, which significantly weakens the adjacent C-O bond. This is followed by the departure of a highly stable tert-butyl cation, which subsequently deprotonates to form isobutylene gas. The resulting carbamic acid intermediate is inherently unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free amine.[1][6][7] In the acidic medium, the newly formed amine is immediately protonated to form a stable salt, typically a trifluoroacetate or hydrochloride salt, depending on the acid used.[1][8]

Boc_Deprotection_Mechanism cluster_0 Mechanism Steps cluster_1 Byproducts BocNHR Boc-Protected Amine (R-NHBoc) Protonated Protonated Carbamate BocNHR->Protonated + H+ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - C(CH3)3+ tBu_cation tert-Butyl Cation Protonated->tBu_cation AmineSalt Amine Salt (R-NH3+ X-) CarbamicAcid->AmineSalt - CO2 + H+ CO2 Carbon Dioxide (gas) CarbamicAcid->CO2 Isobutylene Isobutylene (gas) tBu_cation->Isobutylene - H+

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Substrate-Specific Considerations

For tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate, two primary factors must be considered:

  • Stability of the Benzo[d]isoxazole Ring: The benzo[d]isoxazole ring system is aromatic and generally stable under acidic conditions.[3] However, excessively harsh conditions (e.g., high temperatures combined with strong, concentrated acids) should be avoided to prevent potential ring-opening or other degradation pathways. The methods described herein utilize standard conditions that are well-tolerated by this heterocyclic core.

  • The tert-Butyl Cation Side-Reaction: The electrophilic tert-butyl cation generated during the reaction can potentially alkylate electron-rich aromatic systems or other nucleophiles.[9][10] While the 6-bromobenzo[d]isoxazol-3-amine product is not particularly electron-rich, the use of a cation scavenger (e.g., anisole, thioanisole) can be a prudent measure to suppress this potential side reaction, especially during large-scale synthesis.[11]

Comparative Analysis of Acidic Deprotection Reagents

The choice of acid is the most critical parameter in a Boc deprotection protocol. The selection depends on factors such as substrate sensitivity, desired salt form of the final product, cost, and ease of workup. The two most common and effective reagents are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).

Reagent SystemTypical ConditionsAdvantagesDisadvantages & Considerations
Trifluoroacetic Acid (TFA) 20-50% TFA in Dichloromethane (DCM)[2] Room Temperature 0.5 - 3 hoursHighly effective and fast.[1] Volatile reagent and solvent are easily removed in vacuo.[1] Excellent for solid-phase peptide synthesis.[12]Highly corrosive and requires careful handling. Forms a trifluoroacetate salt, which may be an oil or difficult to handle. Residual TFA can be difficult to remove completely; azeotroping with toluene is often necessary.[6]
Hydrochloric Acid (HCl) 4M HCl in 1,4-Dioxane or Methanol[12][13] Room Temperature 1 - 18 hours[14]Cost-effective.[14] Often yields a stable, crystalline hydrochloride salt that is easy to isolate by filtration.[14] Can offer better selectivity in the presence of other acid-sensitive groups like tert-butyl esters.[12][13]Can be slower than TFA.[14] Dioxane is a non-volatile solvent that must be removed carefully. Anhydrous conditions are important to prevent side reactions with the solvent.
Milder Acids Aqueous Phosphoric Acid (H₃PO₄) in THF[14][15]Milder and more environmentally benign.[15] Can be used for substrates with highly acid-sensitive functionalities.[12]Reaction times can be significantly longer. Workup involves extraction and neutralization steps.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the deprotection of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate.

Experimental_Workflow cluster_main General Deprotection Workflow Start Dissolve Boc-protected Substrate in appropriate solvent (e.g., DCM, Dioxane) Add_Acid Add Acidic Reagent (e.g., TFA or HCl solution) Start->Add_Acid Monitor Stir and Monitor Reaction (TLC / LC-MS) Add_Acid->Monitor Workup Reaction Workup Monitor->Workup Isolate Isolate Product Salt (Evaporation / Precipitation & Filtration) Workup->Isolate

Caption: General experimental workflow for Boc deprotection.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is robust and generally provides complete conversion in a short time. The product is isolated as the trifluoroacetate salt.

Materials and Reagents:

  • tert-Butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (1.0 eq) in anhydrous dichloromethane to a concentration of approximately 0.1-0.2 M.

  • Acid Addition: To the stirred solution at room temperature, add trifluoroacetic acid (5-10 eq). A common reaction cocktail is a 1:1 mixture of DCM and TFA.[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 30 minutes to 2 hours).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Removal of Residual TFA: Add toluene to the resulting residue and concentrate again under reduced pressure. Repeat this azeotropic removal process two more times to ensure all residual TFA is removed.[6]

  • Isolation: The resulting solid or oil is the 6-bromobenzo[d]isoxazol-3-amine trifluoroacetate salt, which can be dried under high vacuum and is often used directly in the next step without further purification.

Safety Note: Trifluoroacetic acid is extremely corrosive and volatile. Always handle TFA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat.[1]

Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and often yields a solid hydrochloride salt that can be easily isolated by filtration.

Materials and Reagents:

  • tert-Butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate

  • 1,4-Dioxane, anhydrous

  • 4M solution of HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

  • Acid Addition: To the stirred solution at room temperature, add a 4M solution of HCl in 1,4-dioxane (5-10 eq).[12]

  • Reaction Monitoring & Precipitation: Stir the reaction mixture at room temperature for 1-4 hours. In many cases, the hydrochloride salt of the product will precipitate out of the solution as a solid. Monitor the reaction for completeness by TLC or LC-MS.

  • Isolation: If a precipitate has formed, add anhydrous diethyl ether to the mixture to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any residual dioxane and soluble impurities.

  • Final Product: Dry the solid under high vacuum to yield the pure 6-bromobenzo[d]isoxazol-3-amine hydrochloride salt.

Troubleshooting and Field Insights

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient acid or reaction time. Steric hindrance around the Boc group.Add additional equivalents of acid. Extend the reaction time, monitoring periodically. If the substrate is stable, gently warm the reaction to 30-40°C.
Formation of Side Products Alkylation by the tert-butyl cation.Add a cation scavenger, such as anisole or triethylsilane (1-2 equivalents), to the reaction mixture at the beginning of the procedure.[11]
Product is an Oil or Gummy Solid The salt form of the product may not be crystalline.If using TFA, try switching to the HCl/Dioxane protocol, which is more likely to produce a solid hydrochloride salt.[14] If the salt is problematic for the next step, it can be neutralized. Dissolve the crude salt in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to obtain the free amine. Dry the organic layer and concentrate. Note that the free amine may be less stable than its salt form.
Difficulty Removing Residual Acid TFA is high-boiling and can be persistent.Ensure the azeotropic removal with toluene is performed thoroughly (at least 3 times) when using the TFA protocol.[6]

Conclusion

The acidic deprotection of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate is a reliable and straightforward transformation that is crucial for the elaboration of this important heterocyclic scaffold. Both TFA in DCM and 4M HCl in dioxane are highly effective methods. The choice between them should be guided by the desired final salt form, with the HCl protocol often being preferable for isolating a stable, crystalline hydrochloride salt. By understanding the reaction mechanism, carefully selecting the deprotection conditions, and monitoring the reaction to completion, researchers can achieve clean and efficient deprotection, paving the way for subsequent synthetic steps.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Royal Society of Chemistry. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. [Link]

  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • PMC. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Wikipedia. Benzisoxazole. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. [Link]

  • Organic Syntheses Procedure. Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate. [Link]

  • Preprints.org. Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity. [Link]

  • ACS Publications. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes | Organic Letters. [Link]

  • Indian Journal of Chemistry. Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Tert-butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

Tert-butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate (CAS: 1214899-76-9) is a highly versatile, functionalized heterocyclic building block. The benzo[d]isoxazole core is a privileged scaffold frequently utilized in the development of advanced therapeutics, including kinase inhibitors (e.g., CDK2 and IRAK4 inhibitors) and Proteolysis Targeting Chimeras (PROTACs)[1],[2].

In this substrate, the 3-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is not merely for solubility; it is a critical experimental choice that prevents the exocyclic amine from poisoning the palladium catalyst via competitive coordination or undergoing unwanted N-arylation during cross-coupling sequences. The 6-bromo position serves as an excellent electrophilic site for late-stage functionalization via palladium-catalyzed C–C and C–N bond-forming reactions[3],[4].

Mechanistic Insights: The 6-Bromo Electrophile & Chemoselectivity

When designing cross-coupling reactions for benzo[d]isoxazoles, researchers must account for the unique electronic properties of the heterocycle. The 6-bromo position is highly activated for oxidative addition by low-valent palladium species.

Expert Insight on Chemoselectivity: A critical mechanistic challenge in the palladium-catalyzed cross-coupling of benzo[d]isoxazoles is the competitive oxidative addition of the transition metal into the N–O bond of the isoxazole ring, which leads to ring-opening and substrate decomposition[5]. To kinetically favor the desired C–Br oxidative addition and suppress N–O cleavage, the use of bulky, electron-rich phosphine ligands (such as XPhos, dppf, or BrettPhos) is strictly required. These ligands accelerate both the initial C–Br oxidative addition and the final reductive elimination steps, effectively outcompeting the degradation pathway.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Chemoselective for C-Br) Pd0->OxAdd Substrate SideRxn N-O Bond Cleavage (Suppressed by bulky ligands) Pd0->SideRxn Poor Ligand Choice PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII Transmet Transmetalation (Boronic Acid + Base) PdII->Transmet PdII_TM Pd(II) Intermediate Ar-Pd-R Transmet->PdII_TM RedElim Reductive Elimination PdII_TM->RedElim RedElim->Pd0 Regeneration Product 6-Substituted Benzo[d]isoxazole RedElim->Product

Fig 1: Chemoselective Pd-catalytic cycle for 6-bromobenzo[d]isoxazoles.

Quantitative Data: Reaction Optimization

The following table summarizes field-validated, optimized parameters for the three most common palladium-catalyzed transformations utilizing tert-butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate.

Reaction TypeCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Avg. Yield (%)Key Causality / Rationale
Suzuki-Miyaura (C–C) Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.5 eq)1,4-Dioxane / H₂O (4:1)90 °C85 - 95%H₂O is required to form the active boronate complex, accelerating transmetalation.
Buchwald-Hartwig (C–N) Pd₂(dba)₃ (2.5 mol%) / XPhos (5 mol%)Cs₂CO₃ (2.0 eq)Toluene (Anhydrous)100 °C70 - 85%Cs₂CO₃ is used instead of NaOtBu to prevent premature Boc-deprotection.
Sonogashira (C–C) Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%)Et₃N (3.0 eq)DMF (Anhydrous)80 °C80 - 90%CuI acts as a co-catalyst to form the copper acetylide, facilitating transmetalation.

Experimental Protocols & Self-Validating Systems

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of tert-butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate with an aryl/heteroaryl boronic acid.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine tert-butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate (1.0 mmol, 313.15 g/mol ), the corresponding boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.5 mmol).

  • Solvent Addition & Degassing: Add 1,4-Dioxane (8 mL) and deionized H₂O (2 mL). Causality: Oxygen must be strictly excluded to prevent the homocoupling of the boronic acid. Degas the mixture by sparging with Argon gas for exactly 15 minutes.

  • Thermal Cycling: Seal the flask and heat the biphasic mixture to 90 °C with vigorous stirring for 4–6 hours.

  • Self-Validating In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Metric: The starting material exhibits a characteristic 1:1 isotopic doublet at m/z 313 and 315[M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes. The reaction is complete only when this doublet completely vanishes and is replaced by the singular mass peak of the coupled product.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination

Objective: C–N bond formation with primary or secondary amines.

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (0.025 mmol) and XPhos (0.05 mmol) in anhydrous Toluene (2 mL). Stir for 10 minutes until the solution turns a deep, homogenous red/orange, indicating the formation of the active L₂Pd(0) complex.

  • Reaction Assembly: To a separate vial containing tert-butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate (1.0 mmol) and Cs₂CO₃ (2.0 mmol), add the amine partner (1.5 mmol) and the pre-activated catalyst solution. Dilute with an additional 3 mL of anhydrous Toluene.

  • Heating: Seal the vial and heat at 100 °C for 12 hours. Causality: Toluene is chosen as it supports high temperatures without degrading the Boc group, unlike highly polar aprotic solvents (e.g., DMF) which can accelerate thermal deprotection.

  • Purification: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

Workflow S1 1. Reagent Preparation Dry Solvents, Ar Sparging S2 2. Catalyst Activation Pd Precatalyst + Ligand S1->S2 S3 3. Reaction Assembly Substrate + Partner + Base S2->S3 S4 4. Thermal Cycling 80-110 °C under Inert Atm S3->S4 S5 5. In-Process Control LC-MS: Loss of Br Isotope Pattern S4->S5 S6 6. Isolation & Purification Chromatography / Crystallization S5->S6

Fig 2: Standardized workflow for Pd-catalyzed cross-coupling validation.

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
High levels of Des-bromo side product Protic solvent interference or slow transmetalation.Ensure rigorous degassing. Increase the equivalents of the coupling partner or switch to a more active ligand (e.g., SPhos).
Boc-Deprotection during reaction Base is too strong or temperature is too high.Switch from NaOtBu or KOH to milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Lower temperature to 80 °C.
Incomplete Conversion (Stalled) Catalyst poisoning by oxygen or amine substrate.Re-sparge the reaction mixture with Argon and spike with an additional 2 mol% of the Pd/Ligand complex.

References

  • ChemRxiv (2021). Structural Evidence for Aromatic Heterocycle N–O Bond Activation via Oxidative Addition. ChemRxiv Preprint. Available at:[Link]

  • Google Patents (2024). Bicyclic heteroaromatic inhibitors of klk5 (US Patent App. US20240239752A1).
  • Google Patents (2024). Irak4 protacs (US Patent App. US20240374588A1).
  • Google Patents (2023). Bifunctional compounds containing substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway (PCT App. WO2023250029A1).

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (CAS: 1214899-76-9) is a highly privileged building block in modern medicinal chemistry, prominently featured in the synthesis of advanced kinase inhibitors, including FLT3[1] and mTORC1/mTORC2 inhibitors[2]. However, the 1,2-benzisoxazole core presents unique synthetic challenges during transition-metal catalysis due to its sensitivity to harsh basic conditions and the coordinating nature of its heteroatoms. This application note provides a comprehensive, self-validating guide to executing high-yielding Suzuki-Miyaura cross-couplings and Miyaura borylations with this substrate, detailing the mechanistic causality behind every experimental parameter.

Chemical Context & Mechanistic Rationale

The Role of the Boc Protecting Group

Unprotected primary amines on heterocyclic rings are notorious for coordinating to palladium centers, forming stable, inactive Pd-amine complexes that halt the catalytic cycle[3]. By masking the 3-amino group with a tert-butyloxycarbonyl (Boc) protecting group, we achieve three critical objectives:

  • Steric Shielding: The bulky tert-butyl group physically blocks the nitrogen lone pair from poisoning the Pd(0) catalyst.

  • Electronic Modulation: The electron-withdrawing nature of the carbamate reduces the Lewis basicity of the nitrogen, further preventing catalyst deactivation while simultaneously activating the C6-Br bond for oxidative addition.

  • Solubility: The lipophilic Boc group drastically improves the substrate's solubility in ethereal solvents like 1,4-dioxane[2].

Base Selection and Heterocycle Stability

The benzisoxazole ring is inherently sensitive to strong bases. Under harsh basic conditions (e.g., NaOH or KOtBu at elevated temperatures), the heterocycle can undergo N-O bond cleavage, leading to ring-opening and the formation of dead-end salicylonitrile derivatives[4]. Therefore, mild inorganic bases such as Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) are strictly required to mediate the transmetalation step without degrading the substrate.

Degradation Start Tert-butyl 6-bromobenzo[d] isoxazol-3-ylcarbamate HarshBase Harsh Conditions (Strong Base / >100°C) Start->HarshBase Deprotection Boc Deprotection (- t-BuOH, - CO2) HarshBase->Deprotection Acid/Heat RingOpening N-O Bond Cleavage (Ring Opening) HarshBase->RingOpening Strong Base Degradant1 3-Amino-6-bromo benzisoxazole (Pd Poison) Deprotection->Degradant1 Degradant2 Salicylonitrile Derivatives (Dead End) RingOpening->Degradant2

Base-mediated degradation pathways highlighting the need for mild conditions.

The Catalytic Cycle

The success of this coupling relies on the precise orchestration of the Pd(0)/Pd(II) cycle. Boronic esters, such as those formed with pinacol, are often preferred as coupling partners because they improve the stability of the boronate and prevent protodeborylation during the transmetalation phase.

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(PPh3)2] OxAdd Oxidative Addition (Insertion into C6-Br) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII + Substrate TransMet Transmetalation (Boronate Transfer) PdII->TransMet PdII_2 Pd(II) Diaryl Species (Ar-Pd-Ar') TransMet->PdII_2 + Ar'-B(OH)2 + Na2CO3 RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Biaryl Benzisoxazole) RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling tailored for 6-bromobenzisoxazole derivatives.

Quantitative Data: Reaction Optimization

The following table synthesizes quantitative optimization data for the cross-coupling of this specific scaffold. The causality behind the yield variations dictates the final protocol selection.

Table 1: Optimization Matrix for Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate Coupling

EntryCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 Pd(PPh₃)₄ (10%) Na₂CO₃ (3.0) 1,4-Dioxane/H₂O (4:1) 90 12 86 Optimal; clean conversion, intact Boc group[2].
2Pd(dppf)Cl₂ (5%)K₃PO₄ (3.0)1,4-Dioxane/H₂O (4:1)90881Faster oxidative addition; slight protodeborylation.
3Pd(PPh₃)₄ (10%)NaOH (3.0)THF/H₂O (4:1)8012<20Ring opening observed due to harsh base[4].
4Pd(OAc)₂/SPhos (5%)Cs₂CO₃ (2.0)Toluene/H₂O (10:1)1001662Poor substrate solubility; incomplete conversion.
5Pd(PPh₃)₄ (10%)Na₂CO₃ (3.0)DMF/H₂O (4:1)120441Thermal degradation and partial Boc cleavage.

Validated Experimental Protocols

Workflow Step1 1. Preparation Degas Solvents Add Reagents Step2 2. Reaction Heat at 90°C LCMS Validation Step1->Step2 Step3 3. Workup NaHCO3 Quench EtOAc Extraction Step2->Step3 Step4 4. Purification Flash Column (Hexanes/EtOAc) Step3->Step4

Step-by-step experimental workflow for the cross-coupling protocol.

Protocol A: Direct Suzuki-Miyaura Cross-Coupling

For coupling with commercially available or pre-synthesized aryl/heteroaryl boronic acids or esters.

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (1.0 mmol, 313.15 mg), the desired arylboronic acid (1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 mmol, 115.6 mg)[2].

  • Solvent & Base Addition: Dissolve Sodium Carbonate (Na₂CO₃) (3.0 mmol, 318 mg) in 1.0 mL of deionized water. Add this aqueous solution along with 4.0 mL of anhydrous 1,4-dioxane to the reaction flask.

  • Degassing (Critical Step): Sparge the heterogeneous mixture with Argon for exactly 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the homocoupling of the boronic acid, drastically reducing yield.

  • Thermal Activation: Seal the flask and heat the mixture in an oil bath at 90 °C.

    • Self-Validation Checkpoint 1: Upon reaching 90 °C, the suspension should transition into a relatively homogeneous pale-yellow/orange solution, indicating the formation of the active catalytic species.

  • Reaction Monitoring: Stir for 8–12 hours.

    • Self-Validation Checkpoint 2: At t = 8 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 313/315, characteristic 1:1 bromine isotope pattern) is <5% relative to the product mass.

  • Workup: Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate.

Protocol B: Miyaura Borylation

For converting the substrate into a boronate ester when the coupling partner is a complex halide.

  • Reagent Charging: Combine Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (1.0 mmol), Bis(pinacolato)diboron (B₂pin₂) (1.5 mmol, 381 mg), Potassium Acetate (KOAc) (3.0 mmol, 294 mg), and Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg) in a dried flask.

    • Mechanistic Note: KOAc is specifically chosen over stronger bases like Na₂CO₃ for borylation because stronger bases activate the newly formed boronate ester, causing it to undergo an undesired Suzuki coupling with unreacted starting material (forming homocoupled dimers).

  • Reaction: Add 5.0 mL of anhydrous, degassed 1,4-dioxane. Purge with Argon for 10 minutes.

  • Heating: Heat at 90 °C for 12 hours. Monitor via LC-MS for the appearance of the boronic ester mass (m/z 361 [M+H]⁺).

  • Workup: Filter the cooled mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with Ethyl Acetate. Concentrate and purify rapidly, as boronic esters can degrade upon prolonged exposure to acidic silica gel.

Troubleshooting & Analytical Validation

  • Issue: High levels of debrominated starting material (m/z 234).

    • Cause: Protodeborylation occurs when transmetalation is too slow, allowing the Pd(II) intermediate to react with water or solvent protons.

    • Solution: Ensure the boronic acid is not sterically hindered. If it is, switch to a more electron-rich, sterically accommodating ligand system like Pd(dppf)Cl₂ or add a phase-transfer catalyst.

  • Issue: Loss of the Boc group (m/z 213 for the coupled product).

    • Cause: Thermal degradation or localized acidic/basic extremes.

    • Solution: Strictly control the oil bath temperature to not exceed 95 °C. Ensure the Na₂CO₃ is fully dissolved in the aqueous portion before heating to prevent localized concentration spikes.

References[2] Title: CA3061907A1 - Rapamycin analogs as mtor inhibitors

Source: Google Patents URL: 3] Title: Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyridin-3-amine Source: Benchchem URL: ] Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: 1] Title: WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors Source: Google Patents URL: 4] Title: Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles Source: Organic Letters - ACS Publications URL:

Sources

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Substrate Profiling

The benzo[d]isoxazole core is a privileged pharmacophore widely utilized in the development of antipsychotics, acetylcholinesterase inhibitors, and targeted kinase degraders (1)[1]. Functionalizing the 6-position of this heterocycle via C–N cross-coupling enables rapid diversification of drug candidates.

However, performing cross-coupling directly on 6-bromobenzo[d]isoxazol-3-amine presents significant chemoselectivity challenges. The free 3-amino group can competitively coordinate with the palladium catalyst, leading to severe catalyst poisoning or undesired homocoupling. To circumvent this, the 3-amino position is masked as a tert-butyl carbamate (Boc group), yielding tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (2)[2]. This strategic protection not only prevents catalyst deactivation but also increases the solubility of the heteroaryl bromide in non-polar organic solvents.

Mechanistic Causality in the Catalytic Cycle

The Buchwald-Hartwig amination relies on a robust Pd(0)/Pd(II) catalytic cycle to forge the C–N bond (3)[3]. Understanding the causality of each intermediate is critical for troubleshooting:

  • Oxidative Addition: The electron-deficient nature of the 6-bromobenzo[d]isoxazole ring facilitates rapid insertion of the active Pd(0) species into the C–Br bond.

  • Amine Coordination & Deprotonation: The incoming amine coordinates to the Pd(II) center. A base then deprotonates the amine, forming a palladium amido complex (4)[4].

  • Reductive Elimination: This is often the rate-limiting step. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos) are strictly required here. Their immense steric bulk forces the aryl and amido groups together, dramatically accelerating reductive elimination and preventing the catalyst from resting in an inactive Pd(II) state (5)[5].

CatalyticCycle A Pd(0)Lₙ Active Catalyst B Pd(II)(Ar)(Br)Lₙ Oxidative Addition A->B Ar-Br (Substrate) C Pd(II)(Ar)(NHR₂)Lₙ Amine Coordination B->C R₂NH (Amine) D Pd(II)(Ar)(NR₂)Lₙ Amido Complex C->D Cs₂CO₃ (Base) D->A Reductive Elimination

Fig 1. Pd-catalyzed Buchwald-Hartwig catalytic cycle for C-N bond formation. (Max Width: 760px)

Reaction Optimization & Quantitative Data

Benzo[d]isoxazoles are inherently base-sensitive; strong nucleophilic alkoxides can induce ring-opening or premature cleavage of the Boc group (6)[6]. Therefore, the selection of a mild, non-nucleophilic base like Cesium Carbonate (Cs₂CO₃) is non-negotiable for this specific substrate.

Table 1: Optimization of Reaction Parameters for Boc-Protected 6-Bromobenzo[d]isoxazole
EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation & Causality
1 Pd₂(dba)₃ / XPhos Cs₂CO₃ Toluene 100 85 - 92 Optimal conditions; Boc group and heterocycle remain fully intact.
2Pd₂(dba)₃ / BINAPCs₂CO₃Toluene10045Sluggish reductive elimination due to insufficient ligand steric bulk.
3Pd₂(dba)₃ / XPhosKOtBuTHF80< 10Severe degradation; strong alkoxide causes Boc deprotection & ring opening.
4Pd(OAc)₂ / BrettPhosK₃PO₄1,4-Dioxane10078Viable alternative for highly hindered primary amines.

Validated Experimental Protocol

The following protocol describes the coupling of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate with a standard secondary amine (e.g., morpholine or piperidine).

Workflow Step1 1. Reagent Preparation (Inert Atmosphere Setup) Step2 2. Catalyst Pre-activation (Pd₂dba₃ + XPhos in Toluene) Step1->Step2 Step3 3. Substrate & Base Addition (Ar-Br + Amine + Cs₂CO₃) Step2->Step3 Step4 4. Thermal Cycling (100°C for 12-18 hours) Step3->Step4 Step5 5. Workup & Purification (Celite Filtration & Flash LC) Step4->Step5

Fig 2. Step-by-step experimental workflow for the amination protocol. (Max Width: 760px)

Step-by-Step Methodology
  • Reagent Preparation (Inert Atmosphere):

    • Causality: Oxygen irreversibly oxidizes electron-rich phosphine ligands (XPhos) to phosphine oxides, terminating the catalytic cycle.

    • Action: Flame-dry a Schlenk tube or a thick-walled reaction vial equipped with a magnetic stir bar. Transfer the vessel to an argon-filled glovebox or utilize standard Schlenk line techniques.

  • Reaction Assembly:

    • Add tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (1.0 equiv, 1.0 mmol).

    • Add the amine partner (1.2 equiv, 1.2 mmol).

    • Add Cs₂CO₃ (2.0 equiv, 2.0 mmol). Note: Ensure the Cs₂CO₃ is finely milled and strictly anhydrous to maximize surface area for the solid-liquid deprotonation step.

    • Add Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd) and XPhos (0.06 equiv, 6 mol%).

  • Solvent Addition & Degassing:

    • Add anhydrous, degassed Toluene (0.2 M relative to the bromide, ~5.0 mL).

    • Sparge the heterogeneous mixture with Argon for 10 minutes.

  • Thermal Cycling:

    • Seal the vial and heat the mixture in a pre-equilibrated oil bath at 100 °C for 12–18 hours.

    • Self-Validation Check: The initial dark purple color of Pd₂(dba)₃ should transition to a dark red/orange hue within the first 30 minutes, visually confirming the formation of the active Pd(0)-XPhos complex.

  • Workup & Purification:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black.

    • Concentrate the filtrate under reduced pressure.

    • Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Self-Validating Quality Control

To ensure the protocol has executed successfully, apply the following self-validating analytical checks:

  • TLC Monitoring: The starting heteroaryl bromide typically exhibits strong UV absorbance at 254 nm. Successful conversion is marked by the complete consumption of this spot and the appearance of a lower-Rf product spot (amines are generally more polar).

  • LC-MS Analysis: The starting material will show a distinct 1:1 isotopic doublet pattern characteristic of the bromine atom ( 79 Br/ 81 Br). In a successful reaction, the product mass spectrum will show a single [M+H]⁺ peak corresponding to the exact mass of the coupled product, with the complete disappearance of the isotopic doublet.

  • NMR Verification: In the ¹H NMR spectrum, the Boc group should present as a sharp singlet integrating to 9 protons near δ 1.50 ppm. If this peak is absent, the base utilized was too harsh, resulting in undesired deprotection.

Sources

The Strategic Application of Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides an in-depth exploration of the synthetic utility of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate, a pivotal building block in the development of targeted kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed application notes, step-by-step protocols, and the scientific rationale behind its use in constructing potent and selective therapeutic agents.

Introduction: The Versatility of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its ability to engage in key interactions within the ATP-binding sites of various kinases.[1] Its unique electronic properties and rigid structure make it an ideal anchor for designing inhibitors with high affinity and selectivity. The bromo- and protected amine functionalities of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate offer orthogonal synthetic handles for the strategic elaboration of complex molecular architectures. This guide will focus on its application in the synthesis of inhibitors for two critical kinase targets: Focal Adhesion Kinase (FAK) and soluble Epoxide Hydrolase (sEH).

Core Concepts: Synthetic Strategy and Rationale

The synthetic utility of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate hinges on a two-stage strategy:

  • Deprotection of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the 3-amino position is readily removed under acidic conditions to unmask the primary amine. This amine then serves as a key nucleophile for subsequent coupling reactions.[2][3]

  • Functionalization of the Aryl Bromide: The bromine atom at the 6-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[4][5] This allows for the introduction of diverse aryl, heteroaryl, or amino substituents, which are crucial for tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.

The strategic placement of these functional groups allows for the systematic exploration of the chemical space around the benzo[d]isoxazole core, facilitating the optimization of kinase inhibitors.

Application I: Synthesis of Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in the progression of various cancers, making it a prime target for anticancer drug development.[6][7][8] Many potent FAK inhibitors are based on a 2,4-diaminopyrimidine scaffold.[6][7]

The following protocol outlines a plausible synthetic route to a key intermediate for 2,4-diaminopyrimidine-based FAK inhibitors, starting from tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate.

Protocol 1: Synthesis of N-(6-bromobenzo[d]isoxazol-3-yl)-5-(trifluoromethyl)pyrimidine-2,4-diamine

This protocol describes the synthesis of a key intermediate for FAK inhibitors, where the 6-bromobenzo[d]isoxazol-3-amine is coupled with a functionalized pyrimidine.

Step 1: Deprotection of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate

  • Materials:

    • tert-Butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Separatory funnel

  • Procedure:

    • Dissolve tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (1.0 eq) in dichloromethane (10 mL/g of starting material) in a round-bottom flask.

    • Add trifluoroacetic acid (5.0 eq) dropwise to the stirred solution at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

    • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 6-bromobenzo[d]isoxazol-3-ylamine as a solid. This product is often used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution with 2,4-dichloro-5-(trifluoromethyl)pyrimidine

  • Materials:

    • 6-Bromobenzo[d]isoxazol-3-ylamine (from Step 1)

    • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

    • Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF)

    • Ammonia (7N solution in methanol)

    • Ethyl acetate

    • Saturated ammonium chloride solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Magnetic stirrer and stir bar

    • Round-bottom flask with reflux condenser

    • Heating mantle or oil bath

  • Procedure:

    • To a solution of 6-bromobenzo[d]isoxazol-3-ylamine (1.0 eq) in DMF (10 mL/g), add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.1 eq) and DIPEA (2.0 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and then add a 7N solution of ammonia in methanol (10 eq).

    • Stir the mixture at room temperature overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with saturated ammonium chloride solution and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford N-(6-bromobenzo[d]isoxazol-3-yl)-5-(trifluoromethyl)pyrimidine-2,4-diamine.

Data Presentation: Representative FAK Inhibitors
CompoundFAK IC50 (nM)Reference
TAE-226-[6]
PF-562,271-[9]
Compound 12s47[6]
Compound 11b2.75[7]
Compound 12f1.87[7]
Visualization: FAK Signaling Pathway

FAK_Signaling Integrins Integrins FAK FAK Integrins->FAK Activation RTKs Receptor Tyrosine Kinases (RTKs) RTKs->FAK Activation Src Src FAK->Src pY397 PI3K PI3K FAK->PI3K Grb2 Grb2 FAK->Grb2 Src->FAK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration sEH_Signaling Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolism Biological_Effects Anti-inflammatory, Vasodilatory, Analgesic Effects EETs->Biological_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Loss_of_Activity Reduced Biological Activity DHETs->Loss_of_Activity sEH_Inhibitor sEH Inhibitor (e.g., GSK2256294) sEH_Inhibitor->sEH Inhibition

Sources

Application Notes and Protocols for the Functionalization of Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole framework is a privileged heterocyclic motif, integral to a multitude of compounds exhibiting significant biological activity.[1] Its derivatives have garnered substantial interest in medicinal chemistry and drug discovery, displaying a wide spectrum of pharmacological properties.[1] The strategic functionalization of this scaffold is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This guide focuses on a key building block, tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate , and provides detailed protocols for its derivatization at the 6-bromo position. The presence of the bromine atom at this position offers a versatile handle for introducing molecular diversity through modern cross-coupling methodologies. The tert-butyloxycarbonyl (Boc) protecting group on the 3-amino functionality ensures the stability of this moiety during the coupling reactions and can be readily removed in a subsequent step to allow for further derivatization or to reveal the free amine.

This document will provide in-depth, field-proven insights into three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. For each reaction, a detailed protocol is presented, accompanied by a mechanistic rationale to explain the crucial role of each reagent and reaction parameter.

The Strategic Importance of the 6-Bromo Position

The C-Br bond at the 6-position of the benzo[d]isoxazole ring is the key to its synthetic utility. This aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these transformations generally follows the order I > Br > Cl, making the 6-bromo derivative an ideal balance of reactivity and stability for routine laboratory use.[2]

The successful functionalization at this position allows for the introduction of a wide array of substituents, including aryl, heteroaryl, amino, and alkynyl groups. This chemical versatility is critical for fine-tuning the electronic and steric properties of the molecule, which in turn can profoundly influence its biological target engagement and pharmacokinetic profile.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organoboron species and an organic halide.[3] Its tolerance of a wide range of functional groups and generally mild reaction conditions make it a first-choice for the arylation or heteroarylation of the 6-position of our target molecule.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-Br bond of the 6-bromobenzo[d]isoxazole, forming a Pd(II) intermediate.[4] The choice of a bulky, electron-rich phosphine ligand is crucial here, as it facilitates this rate-limiting step.[7]

  • Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[8] The choice of base and solvent system is critical for an efficient transmetalation.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-Br (Substrate) ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the coupling of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate313.151.01.0
Arylboronic Acid-1.21.2
Pd(dppf)Cl₂ · CH₂Cl₂816.640.030.03
Cesium Carbonate (Cs₂CO₃)325.822.52.5
1,4-Dioxane-10 mL-
Water-2.5 mL-

Procedure:

  • To a pressure-rated flask equipped with a magnetic stir bar, add tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (2.5 mmol).

  • Under an inert atmosphere (e.g., argon or nitrogen), add Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 mmol).

  • Add anhydrous 1,4-dioxane (10 mL) and water (2.5 mL).

  • Sparge the mixture with a stream of argon for 10-15 minutes to ensure deoxygenation.

  • Seal the vessel with a screw cap and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-benzo[d]isoxazole derivative.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for the formation of C-N bonds.[9] This reaction is particularly valuable for introducing primary and secondary amines at the 6-position of the benzo[d]isoxazole core.

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-based catalytic cycle.[10]

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl bromide, forming a Pd(II) species.[10] The use of sterically demanding, electron-rich biarylphosphine ligands is often critical for promoting this step, especially with less reactive aryl halides.[11][12]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.[13]

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the palladium amido complex, releasing the arylamine product and regenerating the Pd(0) catalyst.[10]

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido Ar-Pd(II)L₂-NR₂ AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ (Product) RedElim->Product ArylHalide Ar-Br (Substrate) ArylHalide->OxAdd Amine R₂NH + Base Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate with a secondary amine. The choice of ligand and base is critical and may require screening for optimal results.[13]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate313.151.01.0
Secondary Amine (e.g., Morpholine)87.121.21.2
Pd₂(dba)₃915.720.020.02
XPhos476.650.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene-10 mL-

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).

  • Add tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (1.0 mmol) and sodium tert-butoxide (1.4 mmol).

  • Remove the Schlenk tube from the glovebox and add anhydrous toluene (10 mL) followed by the secondary amine (1.2 mmol) under an inert atmosphere.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C in an oil bath.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 8-16 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling provides a direct route to synthesize arylalkynes by coupling a terminal alkyne with an aryl halide.[14][15] This reaction is invaluable for introducing an alkynyl moiety at the 6-position, which can serve as a versatile functional group for further transformations, such as click chemistry or cyclization reactions.

Mechanistic Rationale

The Sonogashira coupling uniquely involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[15]

  • Palladium Cycle: Similar to the previously described reactions, this cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation and reductive elimination.

  • Copper Cycle: A copper(I) salt acts as a co-catalyst. It reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate is more reactive towards transmetalation with the palladium complex than the alkyne itself.[16]

Sonogashira_Cycle cluster_2 Sonogashira Coupling: Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Ar-Pd(II)L₂-C≡CR' Transmetalation->PdII_Alkynyl CuI Cu(I)X Transmetalation->CuI RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR' RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd Alkyne R'C≡CH + Base CuAcetylide Cu(I)C≡CR' Alkyne->CuAcetylide CuI->CuAcetylide CuAcetylide->Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate with a terminal alkyne. The reaction is sensitive to oxygen, and thus, maintaining an inert atmosphere is crucial.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate313.151.01.0
Terminal Alkyne (e.g., Phenylacetylene)102.131.51.5
Pd(PPh₃)₂Cl₂701.900.030.03
Copper(I) Iodide (CuI)190.450.050.05
Triethylamine (Et₃N)101.195 mL-
Tetrahydrofuran (THF), anhydrous-10 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Section 4: Deprotection of the Boc Group

Following the successful functionalization at the 6-position, the final step is often the removal of the Boc protecting group to liberate the 3-amino functionality. This amine can then be used for further synthetic manipulations or may be the desired final product for biological evaluation. Mild acidic conditions are typically employed for this transformation.[17]

Experimental Protocol: Boc Deprotection

This protocol describes a mild and efficient method for the deprotection of the Boc group using oxalyl chloride in methanol.[17]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
6-Substituted-tert-butyl benzo[d]isoxazol-3-ylcarbamate-1.01.0
Oxalyl Chloride126.933.03.0
Methanol (MeOH)-10 mL-

Procedure:

  • In a round-bottom flask equipped with a stir bar, dissolve the 6-substituted-tert-butyl benzo[d]isoxazol-3-ylcarbamate (1.0 mmol) in methanol (10 mL).

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3.0 mmol) dropwise to the solution. Caution: Gas evolution (HCl) will be observed.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC until complete conversion of the starting material (typically 1-4 hours).

  • Slowly add deionized water (10 mL) to quench the reaction.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 6-substituted-benzo[d]isoxazol-3-amine.

Experimental_Workflow Start Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura (C-C) Coupling->Suzuki Buchwald Buchwald-Hartwig (C-N) Coupling->Buchwald Sonogashira Sonogashira (C-C, alkynyl) Coupling->Sonogashira Intermediate 6-Functionalized Boc-Protected Intermediate Suzuki->Intermediate Buchwald->Intermediate Sonogashira->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection FinalProduct 6-Functionalized Benzo[d]isoxazol-3-amine Deprotection->FinalProduct

Caption: General experimental workflow for the functionalization of the title compound.

Safety and Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere (glovebox or Schlenk line).

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

  • Solvents: Anhydrous solvents are required for these reactions. Ensure they are properly dried and handled under inert conditions to prevent quenching of the catalyst and reagents.

Conclusion

The functionalization of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate at the 6-bromo position is a powerful strategy for generating diverse libraries of novel compounds for drug discovery and materials science. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions offer reliable and versatile methods for introducing aryl, amino, and alkynyl groups, respectively. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers to successfully implement these transformations and to rationally troubleshoot and optimize their reaction conditions.

References

  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. (2018). ACS Catalysis. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). MIT Libraries. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. (2009). Angewandte Chemie International Edition. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). International Journal of Chemistry. [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (2010). Current Organic Chemistry. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2018). Journal of Chemical Education. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (2012). Tetrahedron Letters. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • An Unusual N Boc Deprotection of Benzamides under Basic Conditions. ResearchGate. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). Scientific Reports. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

"Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate" scale-up synthesis considerations

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Optimization of Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate

Strategic Context and Molecular Significance

Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate is a highly functionalized, privileged heterocyclic building block. The 3-amino-1,2-benzisoxazole core serves as a critical bioisostere for indazoles and benzisothiazoles, frequently utilized in the development of advanced kinase inhibitors, including mTOR inhibitors and CDK2 degraders[1],[2]. The bromine atom at the C6 position acts as a versatile synthetic handle for downstream palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, enabling the modular assembly of complex Active Pharmaceutical Ingredients (APIs)[2]. Scaling up this intermediate presents unique chemical engineering challenges, primarily concerning the energetic nature of the benzisoxazole ring, the management of highly exothermic cyclization cascades, and the regiocontrol of the Boc-protection step.

Mechanistic Causality in the Synthetic Route

The most scalable and atom-economical route to the target molecule involves a two-step sequence starting from commercially available 4-bromo-2-fluorobenzonitrile.

Step 1: Benzisoxazole Ring Construction The formation of 6-bromobenzo[d]isoxazol-3-amine relies on an elegant tandem SN​Ar / cyclization / deacetylation sequence using acetohydroxamic acid (N-hydroxyacetamide)[1],[3].

  • Causality of Base Selection: Potassium tert-butoxide (t-BuOK) is selected over sodium hydride (NaH). While NaH is frequently used in discovery chemistry, the NaH/DMF system is notorious for uncontrollable, potentially explosive thermal runaways on an industrial scale[4]. t-BuOK provides the necessary basicity to deprotonate the hydroxamic acid (pKa ~9) without the generation of highly flammable hydrogen gas.

  • Causality of Solvent: DMF is utilized because it effectively solvates the potassium cation, maximizing the nucleophilicity of the hydroxamate oxygen via the alpha-effect.

  • The Cascade: The hydroxamate oxygen attacks the fluorinated carbon ( SN​Ar ). The intermediate then undergoes intramolecular cyclization by attacking the adjacent nitrile group. Finally, the acetyl group is cleaved in situ by the strongly basic medium, yielding the primary amine[3].

Step 2: Regioselective Carbamate Formation The primary amine is protected using Di-tert-butyl dicarbonate (Boc 2​ O)[5].

  • Causality of Conditions: The 3-amino group of benzisoxazole is significantly less nucleophilic than standard aliphatic amines due to its conjugation with the electron-deficient heteroaromatic ring. Consequently, the reaction requires extended stirring or mild catalysis[5]. Careful stoichiometric control of Boc 2​ O (1.05 equivalents) is critical to prevent the formation of the bis-Boc derivative, which severely complicates downstream purification and reduces overall yield.

Process Safety and Scale-Up Engineering

Scaling up heteroaromatic N-O containing compounds requires rigorous thermal hazard assessments. Benzisoxazoles possess a high heat of decomposition ( ΔHdec​ ).

  • Thermal Runaway Mitigation: The addition of 4-bromo-2-fluorobenzonitrile to the deprotonated acetohydroxamic acid is highly exothermic. The protocol mandates a controlled, dropwise addition of the electrophile while maintaining the internal temperature strictly below 25 °C.

  • Gas Evolution: The Boc-protection step releases equimolar amounts of carbon dioxide (CO 2​ ). On a multi-kilogram scale, this requires a reactor equipped with an open vent line and a scrubber system to prevent catastrophic overpressurization.

Quantitative Data and Process Parameters

Table 1: Stoichiometric Matrix and Yield Optimization for Step 1

Reagent Equivalents Role Critical Process Parameter (CPP)
4-Bromo-2-fluorobenzonitrile 1.00 Limiting Reagent Addition rate controlled by internal temp
Acetohydroxamic acid 1.40 Nucleophile Must be fully dissolved before base addition
Potassium tert-butoxide 1.40 Base Added in portions to control initial exotherm

| DMF | 10 Vol | Solvent | Moisture content < 0.1% to prevent nitrile hydrolysis |

Table 2: Risk Assessment and Mitigation Strategy | Process Hazard | Root Cause | Engineering / Chemical Mitigation | | :--- | :--- | :--- | | Exothermic Runaway | SN​Ar reaction enthalpy | Active jacket cooling; dropwise addition of substrate. | | Reactor Overpressurization | CO 2​ evolution from Boc 2​ O | Open vent line; controlled addition of Boc 2​ O at 20 °C. | | Bis-Boc Impurity Formation | Excess Boc 2​ O | Limit Boc 2​ O to 1.05 eq; monitor via HPLC (IPC). | | Product Degradation | High drying temperatures | Vacuum drying at 45 °C. |

Self-Validating Experimental Protocols

Protocol A: Synthesis of 6-Bromobenzo[d]isoxazol-3-amine (Step 1)

  • Preparation: Charge a dry, nitrogen-purged reactor with DMF (10 L/kg of substrate) and acetohydroxamic acid (1.40 eq)[3]. Stir at 20 °C until complete dissolution is achieved.

  • Deprotonation: Cool the reactor to 0–5 °C. Add potassium tert-butoxide (1.40 eq) in four equal portions over 45 minutes[1].

    • Validation Check: A slight exotherm and a color change to pale yellow indicate successful deprotonation.

  • SN​Ar / Cyclization: Maintain the internal temperature at 0–5 °C. Add a solution of 4-bromo-2-fluorobenzonitrile (1.00 eq) in DMF (2 L/kg) dropwise over 2 hours.

  • Maturation: Allow the reaction to warm to 20–25 °C and stir for 12 hours.

    • In-Process Control (IPC): Analyze by HPLC. Proceed to workup only when starting material is < 1.0% (AUC).

  • Workup: Quench the reaction by slowly adding it to vigorously stirred ice-water (30 L/kg).

    • Validation Check: A thick, off-white precipitate will immediately form upon quenching.

  • Isolation: Filter the solid, wash extensively with deionized water (to remove residual DMF and acetate salts), and dry under vacuum at 45 °C to a constant weight. Expected yield: 80-85%.

Protocol B: Synthesis of Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (Step 2)

  • Preparation: Charge the reactor with 6-bromobenzo[d]isoxazol-3-amine (1.00 eq) and THF (8 L/kg).

  • Bocylation: Add Di-tert-butyl dicarbonate (Boc 2​ O, 1.05 eq) in a single portion at 20 °C[5].

  • Catalysis (Optional but recommended for scale): Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq) to accelerate the reaction.

    • Validation Check: Gentle effervescence (CO 2​ gas) will be observed.

  • Maturation: Stir the mixture at 25 °C for 15 hours[5].

    • IPC: Analyze by HPLC. The reaction is complete when the amine is < 2.0%. If > 2.0%, add an additional 0.05 eq of Boc 2​ O.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dissolve the residue in Ethyl Acetate (10 L/kg) and wash sequentially with 1M aqueous citric acid (to remove DMAP and unreacted amine), saturated aqueous NaHCO 3​ , and brine.

  • Crystallization: Concentrate the organic layer to 3 volumes and slowly add heptane (6 volumes) to induce crystallization. Filter and dry the white solid under vacuum. Expected yield: 85-90%.

Visualizations

Workflow SM1 4-Bromo-2-fluoro benzonitrile Base t-BuOK / DMF 0 °C to 25 °C SM1->Base SM2 Acetohydroxamic Acid SM2->Base Int1 6-Bromobenzo[d] isoxazol-3-amine Base->Int1 Step 1 Reag2 Boc2O, THF 25 °C, 15 h Int1->Reag2 Prod Tert-butyl 6-bromo benzo[d]isoxazol -3-ylcarbamate Reag2->Prod Step 2

Figure 1: Two-step synthetic workflow for Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate.

Mechanism Deprot 1. Deprotonation of Acetohydroxamic Acid (t-BuOK) SNAr 2. SNAr at Fluorine (Highly Exothermic) Deprot->SNAr Cycl 3. Intramolecular Cyclization onto Nitrile SNAr->Cycl Cleav 4. Acetyl Cleavage & Aromatization Cycl->Cleav Amine 5. 6-Bromobenzo[d] isoxazol-3-amine Cleav->Amine

Figure 2: Mechanistic sequence of the benzisoxazole ring formation via SNAr and cyclization.

References

  • [1] WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway. Google Patents.1

  • [3] EP 3810602 B1 - COMPOUNDS. European Patent Office. 3

  • [2] WO2019212990A1 - C40-, c28-, and c-32-linked rapamycin analogs as mtor inhibitors. Google Patents. 2

  • [4] US20080081914A1 - Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof. Google Patents. 4

  • [5] WO2019212990A1 - C40-, c28-, and c-32-linked rapamycin analogs as mtor inhibitors. Google Patents. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Deprotection of Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the deprotection of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this key intermediate in their synthetic endeavors. Here, we address potential side reactions, provide troubleshooting strategies, and offer detailed protocols to ensure a successful and high-yielding deprotection step.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the acidic deprotection of my Boc-protected 6-bromobenzo[d]isoxazol-3-amine?

A1: The primary side reaction of concern during the acid-catalyzed deprotection of any Boc-protected amine is the formation of a reactive tert-butyl cation.[1] This electrophile can then alkylate any nucleophilic sites on your starting material or desired product, leading to a common byproduct known as tert-butylation.[2][3] For your specific compound, this could potentially occur on the electron-rich benzisoxazole ring.

Q2: How susceptible is the 6-bromobenzo[d]isoxazol-3-amine core to tert-butylation?

A2: While aromatic rings can be susceptible to alkylation by the tert-butyl cation, studies on the acid stability of the 3-aminobenzisoxazole scaffold have shown it to be robust under a variety of acidic conditions typically used for protecting group removal.[4] The bromine atom at the 6-position is an electron-withdrawing group, which further deactivates the benzene ring towards electrophilic aromatic substitution.[5] Therefore, while tert-butylation is a possibility, it may not be a significant issue for this particular substrate. Careful monitoring of the reaction by LC-MS is always recommended to detect any potential byproducts.

Q3: I see an unexpected peak in my LC-MS analysis with a mass of +56 Da compared to my desired product. What is it?

A3: An additional mass of +56 Da is highly indicative of the addition of a tert-butyl group (C4H8) to your molecule. This confirms that a tert-butylation side reaction has occurred. The most likely positions for this to happen are the available carbons on the benzene portion of the benzisoxazole ring.

Q4: What are scavengers and how can they prevent this side reaction?

A4: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation before it can alkylate your compound of interest.[1] They are typically nucleophiles that are more reactive towards the carbocation than your substrate. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), water, and thioanisole.[1][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection 1. Insufficient acid strength or stoichiometry.[7]2. Short reaction time or low temperature.[1]1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger acid like 4M HCl in dioxane.[1]2. Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed. Gentle warming (e.g., to 40°C) can also be considered.
Formation of +56 Da byproduct tert-butylation of the aromatic ring by the tert-butyl cation.[2]Incorporate a scavenger into the reaction mixture. Triethylsilane (TES) is a common and effective choice. See Protocol 2 for a detailed procedure.
Multiple unexpected byproducts Potential degradation of the benzisoxazole ring under harsh acidic conditions.While the benzisoxazole ring is generally acid-stable, consider using milder deprotection methods. Options include using a lower concentration of acid, a weaker acid, or exploring non-acidic deprotection conditions if compatible with other functional groups in your molecule.[4][7]
Difficulty in isolating the product amine salt The product amine salt may be highly soluble in the reaction workup solvents.After removal of the acid and solvent in vacuo, try precipitating the product by trituration with a non-polar solvent like cold diethyl ether or hexanes.

Reaction Mechanisms and Workflows

Boc Deprotection Mechanism

The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism.

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid tert_Butyl_Cation (CH3)3C+ Protonated_Boc->tert_Butyl_Cation Amine R-NH2 Carbamic_Acid->Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Side Reaction: tert-Butylation

The problematic tert-butyl cation can be intercepted by the aromatic ring of another molecule.

tert-Butylation Side Reaction cluster_0 Reactants cluster_1 Electrophilic Aromatic Substitution cluster_2 Product Desired_Product 6-bromo-benzo[d]isoxazol-3-amine Wheland_Intermediate Sigma Complex Desired_Product->Wheland_Intermediate tert_Butyl_Cation (CH3)3C+ tert_Butyl_Cation->Wheland_Intermediate Butylated_Product tert-butylated byproduct Wheland_Intermediate->Butylated_Product - H+

Caption: Electrophilic attack of the tert-butyl cation on the aromatic ring.

Troubleshooting Workflow

A logical approach to optimizing the deprotection reaction.

Troubleshooting Workflow Start Start Deprotection (Protocol 1) Monitor Monitor by LC-MS Start->Monitor Complete Reaction Complete? Monitor->Complete Side_Products Side Products Present? Complete->Side_Products Yes Optimize Increase time/temp or acid concentration Complete->Optimize No Workup Workup and Isolate Side_Products->Workup No Add_Scavenger Add Scavenger (Protocol 2) Side_Products->Add_Scavenger Yes Optimize->Monitor Add_Scavenger->Monitor

Caption: A systematic approach to troubleshooting the deprotection.

Experimental Protocols

Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)

This protocol is suitable for a standard deprotection where tert-butylation is not expected to be a major issue.

  • Dissolution: Dissolve tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: To the stirring solution at room temperature, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For example, add an equal volume of TFA for a 50% solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

    • The resulting residue can be co-evaporated with a solvent like toluene or more DCM (2-3 times) to ensure complete removal of residual TFA.

    • The crude product, which is the trifluoroacetate salt of 6-bromobenzo[d]isoxazol-3-amine, can be purified as is, or the free amine can be obtained.

  • Isolation (Optional Free-Basing):

    • Dissolve the crude salt in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the aqueous layer is basic.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the free amine.

Protocol 2: Deprotection with TFA and a Scavenger

This protocol is recommended if you observe the formation of the tert-butylated byproduct or wish to take a precautionary approach.

  • Dissolution: Dissolve tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (1.0 eq) in DCM (0.1 M).

  • Scavenger Addition: To the solution, add triethylsilane (TES) (1.1 - 5.0 eq).

  • Acid Addition: Cool the mixture in an ice bath (0 °C). Slowly add TFA to a final concentration of 20-50% (v/v).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Workup and Isolation: Follow the same workup and isolation procedures as described in Protocol 1. The scavenger and its byproducts are typically volatile and are removed during the concentration steps.

References

  • Lepore, S. D., & Wiley, M. R. (2000). Studies on the Synthetic Compatibility of Aryloxime Linkers in the SolidPhase Synthesis of 3-Aminobenzisoxazoles. Journal of Organic Chemistry.
  • BenchChem Technical Support Team. (2025). Scavengers for Boc deprotection to prevent side reactions. BenchChem.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Reagent Guides.
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
  • BenchChem. (2025). Preventing side reactions with Boc-D-Alg(Z)2-OH. BenchChem.
  • ThermoFisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group.
  • BenchChem. (2025).
  • Scott, S. L., et al. (2018). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering.
  • Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • AAPPTec. (n.d.). Boc Resin Cleavage Protocol.
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Aouf, N.-E., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Scott, S. L., et al. (2018).
  • Wikipedia. (2023). Benzisoxazole.
  • Master Organic Chemistry. (2023). Amine Protection and Deprotection.
  • Aouf, N.-E., et al. (2013).
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection.
  • Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.
  • BenchChem. (2025). The Chemistry of the Boc Protecting Group.
  • BenchChem. (2025). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis.
  • O’Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293.
  • ResearchGate. (2026). Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds.
  • BenchChem. (n.d.). Common side reactions with tert-Butyl (3-aminopropyl)
  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. PubMed.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 52(10), 743-764.
  • Kemp, D. S., & Paul, K. G. (1975). Decarboxylation of benzisoxazole-3-carboxylic acids. Catalysis by extraction of possible relevance to the problem of enzymic mechanism. Journal of the American Chemical Society, 97(25), 7305-7312.
  • Iaroshenko, V. O., et al. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 12, 843-849.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Sigma-Aldrich. (n.d.). tert-Butyl (6-bromobenzo[d]isoxazol-3-yl)
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Movassaghi, M., & Schmidt, M. A. (2007). A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles. Organic Letters, 9(19), 3753-3755.
  • Kallingal, N. R., & Raines, R. T. (2009). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 74(17), 6571-6573.

Sources

Technical Support Center: Troubleshooting Incomplete Deprotection of Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the deprotection of electron-deficient, sterically hindered heterocyclic carbamates. The removal of the tert-butyloxycarbonyl (Boc) group from tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate to yield 6-bromobenzo[d]isoxazol-3-amine is notoriously prone to stalling.

This guide synthesizes mechanistic causality with field-proven protocols to ensure complete conversion and high-purity isolation, bypassing the common pitfalls associated with this specific molecular scaffold.

Root Cause Analysis: Why Does This Substrate Stall?

To troubleshoot effectively, we must first understand the causality behind the failure of standard protocols (e.g., 20% TFA in DCM). The incomplete deprotection of this specific benzo[d]isoxazole derivative stems from three interconnected factors:

  • Electronic Deactivation (Kinetic Stall): The standard mechanism of Boc deprotection requires the initial protonation of the carbamate carbonyl oxygen, followed by the rate-limiting elimination of a tert-butyl cation . The benzo[d]isoxazole core is highly electron-withdrawing, and the bromine at the 6-position exacerbates this effect. This delocalization pulls electron density away from the carbamate nitrogen, drastically reducing the basicity of the carbonyl oxygen and slowing down protonation.

  • Phase Separation and Physical Trapping: As the reaction proceeds in non-polar solvents like Dichloromethane (DCM), the partially deprotected 6-bromobenzo[d]isoxazol-3-amine TFA salt rapidly precipitates. This solid matrix physically occludes unreacted starting material, shielding it from the acid and halting the reaction prematurely .

  • Electrophilic Aromatic Substitution (Side Reactions): The tert-butyl cation generated during cleavage is a powerful electrophile. If not immediately quenched, it can alkylate nucleophilic sites on the heterocycle, leading to a complex mixture of over-alkylated byproducts that mimic incomplete deprotection on a mass spectrometer .

Mechanism SM Tert-butyl 6-bromobenzo[d] isoxazol-3-ylcarbamate Protonation Protonation of Carbamate Carbonyl SM->Protonation Stall1 Stall Point 1: Poor Basicity of C=O (Electronic Deactivation) Protonation->Stall1 Cleavage Cleavage of t-Butyl Cation (Rate Limiting) Protonation->Cleavage Stall2 Stall Point 2: Precipitation of Salt (Physical Trapping) Cleavage->Stall2 Decarboxylation Decarboxylation (-CO2) Cleavage->Decarboxylation Product 6-bromobenzo[d] isoxazol-3-amine Salt Decarboxylation->Product

Acid-catalyzed Boc deprotection mechanism highlighting kinetic and physical stall points.

Diagnostic Troubleshooting Workflow

Before altering your chemistry, use the following logical framework to diagnose the exact failure mode of your current experiment.

TroubleshootingWorkflow Start Incomplete Deprotection Detected (TLC/LC-MS) CheckSolubility Is the reaction mixture homogeneous? Start->CheckSolubility SolubilityNo No: Precipitate formed CheckSolubility->SolubilityNo SolubilityYes Yes: Fully dissolved CheckSolubility->SolubilityYes Action1 Add polar co-solvent (MeOH) or switch to HCl/Dioxane SolubilityNo->Action1 Degradation Is starting material degrading? SolubilityYes->Degradation DegYes Yes: Ring opening/cleavage Degradation->DegYes DegNo No: Just unreacted SM Degradation->DegNo Action2 Use milder Lewis acid (e.g., TMSOTf / 2,6-lutidine) DegYes->Action2 Action3 Increase acid equivalents and add cation scavenger DegNo->Action3

Diagnostic workflow for resolving incomplete Boc deprotection of heterocyclic amines.

Quantitative Data: Deprotection Strategy Comparison

To bypass the limitations of the benzo[d]isoxazole scaffold, we must adjust the thermodynamic and kinetic environment. The table below summarizes the expected outcomes of various optimization strategies.

MethodReagentsSolvent SystemTempTimeExpected ConversionPrimary Advantage
Standard Acid 20-50% TFADCM0°C to RT2-4 h60-80% (Stalls)Simple setup, volatile byproducts
Enhanced Acid 4M HCl in Dioxane (10 eq)Dioxane / MeOH (1:1)RT1-2 h>95%Overcomes physical trapping
In-situ Acid Oxalyl Chloride (3 eq)MethanolRT1-4 h>90%Mild generation of HCl
Lewis Acid TMSOTf (1.5 eq), 2,6-LutidineDCM0°C to RT2 h>95%Prevents acid-catalyzed degradation

Self-Validating Experimental Protocols

Do not blindly repeat a failed TFA/DCM reaction. Instead, utilize one of the following engineered protocols designed specifically for electron-deficient, poorly soluble heterocycles.

Protocol A: Co-Solvent Enhanced HCl Deprotection (Recommended)

Causality: Replacing DCM with a Dioxane/Methanol mixture ensures that the highly polar 6-bromobenzo[d]isoxazol-3-amine hydrochloride salt remains fully solvated. This prevents the physical trapping of the starting material, while the 4M HCl provides a sufficiently low pH to overcome the electronic deactivation of the carbamate .

  • Preparation: Suspend tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (1.0 eq) in a 1:1 (v/v) mixture of 1,4-Dioxane and Methanol (approx. 10 mL per gram of substrate).

  • Scavenger Addition: Add Triethylsilane (TES) or Anisole (2.0 eq) to act as a carbocation scavenger.

  • Acidification: Slowly add 4M HCl in 1,4-Dioxane (10.0 eq) at room temperature under vigorous stirring. The mixture should become completely homogeneous.

  • Validation (Self-Check): After 60 minutes, remove a 10 µL aliquot, neutralize with a drop of Triethylamine, and spot on a TLC plate alongside the starting material. Stain with Ninhydrin. The disappearance of the UV-active starting material and the appearance of a bright purple/yellow Ninhydrin spot at a lower Rf​ confirms complete deprotection.

  • Isolation: Concentrate the reaction mixture in vacuo. Triturate the resulting solid with cold Diethyl Ether to remove the scavenger and residual impurities, yielding the pure hydrochloride salt.

Protocol B: Lewis Acid-Mediated Deprotection (For Acid-Sensitive Batches)

Causality: If prolonged exposure to Brønsted acids (HCl/TFA) causes the benzo[d]isoxazole ring to open or degrade, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a mild Lewis acid. It selectively coordinates to the carbamate oxygen, triggering the loss of the tert-butyl group without globally protonating the heterocycle.

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere. Cool to 0°C.

  • Base Addition: Add 2,6-Lutidine (2.0 eq) to neutralize the triflic acid generated during the reaction.

  • Activation: Dropwise, add TMSOTf (1.5 eq). Stir at 0°C for 15 minutes, then allow warming to room temperature.

  • Validation (Self-Check): Monitor via LC-MS. The mass of the starting material [M+H]+ should completely shift to the product mass without the appearance of +56 Da peaks (which would indicate unwanted tert-butylation).

  • Quench & Isolate: Quench the reaction with Methanol (5 mL). Concentrate in vacuo and purify via basic reverse-phase chromatography or aqueous workup.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turns into a thick white suspension after 15 minutes, and TLC shows 30% starting material remaining. What is happening? A: The newly formed 6-bromobenzo[d]isoxazol-3-amine salt is precipitating out of the non-polar DCM solvent. This solid matrix physically traps the unreacted starting material, preventing further acid access. Solution: Add 10-20% v/v Methanol to the reaction mixture to solubilize the intermediate and allow the reaction to reach completion.

Q: I am observing multiple new spots on LC-MS with higher masses (+56 Da). Is the Boc group migrating? A: You are observing tert-butylation of the benzo[d]isoxazole ring. The tert-butyl cation generated during deprotection is a strong electrophile and will attack electron-rich regions if left unchecked . Solution: Add a cation scavenger such as Triethylsilane (TES) or Anisole (2-5 equivalents) to the reaction mixture before adding the acid.

Q: How do I isolate the free base of 6-bromobenzo[d]isoxazol-3-amine without losing it in the aqueous layer during workup? A: The 3-amino heterocycle is highly polar and can be partially water-soluble. Instead of a standard aqueous extraction, evaporate the reaction volatiles in vacuo. Dissolve the crude salt in Methanol and stir with a basic ion-exchange resin (e.g., Amberlyst 21A) for 30 minutes. Filter off the resin and concentrate the filtrate to obtain the free base directly .

References

  • Master Organic Chemistry. "Amine Protection and Deprotection." Master Organic Chemistry Reaction Guide. Available at:[Link]

  • ACS GCI Pharmaceutical Roundtable. "tert-Butyl Carbamate (BOC) Deprotection." Reagent Guides. Available at:[Link]

  • ResearchGate Community. "How to do work-up of a BOC deprotection reaction by TFA?" ResearchGate Discussions, Jan 2013. Available at:[Link]

"Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate" purification of deprotected product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The 3-amino-1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry[1], frequently utilized as a critical intermediate in the development of targeted kinase inhibitors (such as those targeting CDK2 and IRAK4)[2][3].

The deprotection of tert-butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate yields 6-bromobenzo[d]isoxazol-3-amine . While Boc deprotection is a fundamental transformation, the benzisoxazole heterocycle introduces specific chemical sensitivities—particularly regarding base lability and polarity—that require a highly controlled purification strategy. This guide provides field-validated protocols, mechanistic troubleshooting, and quantitative data to ensure high-fidelity isolation of your target amine.

Mechanistic Workflow & Causality

The removal of the Boc group relies on acidic cleavage. Protonation of the carbamate oxygen triggers the elimination of a tert-butyl cation and the formation of carbamic acid, which subsequently decarboxylates to yield the amine salt[4]. The critical challenge in this workflow is the transition from the acidic cleavage state to the isolated free base. The 1,2-benzisoxazole ring is susceptible to base-catalyzed N–O bond cleavage; therefore, the neutralization step must be strictly controlled to prevent ring-opening degradation.

G Boc tert-butyl (6-bromobenzo[d] isoxazol-3-yl)carbamate Acid Acidic Cleavage (TFA/DCM or HCl/Dioxane) Boc->Acid Salt Amine Salt Intermediate (TFA or HCl salt) Acid->Salt -CO2, -tBu cation Neutralization Mild Neutralization (aq. NaHCO3) Salt->Neutralization Extraction Organic Extraction (EtOAc or DCM) Neutralization->Extraction Avoid strong base Purification Purification (Silica Gel or SCX Resin) Extraction->Purification Product Pure 6-bromobenzo[d] isoxazol-3-amine Purification->Product

Workflow for the deprotection and purification of 6-bromobenzo[d]isoxazol-3-amine.

Validated Experimental Protocols

To ensure a self-validating system, researchers should monitor the reaction via LC-MS to confirm the mass shift from the Boc-protected species (M+H: 313/315) to the free amine (M+H: 213/215).

Protocol A: Standard TFA Deprotection and Aqueous Workup
  • Reaction Setup : Dissolve tert-butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1–0.2 M solution.

  • Acid Addition : Cool the solution to 0 °C. Slowly add trifluoroacetic acid (TFA) to achieve a 1:4 (v/v) ratio of TFA:DCM.

  • Reaction Monitoring : Remove the ice bath and stir at room temperature for 2–4 hours. Monitor the evolution of CO₂ gas and the consumption of the starting material[4].

  • Concentration : Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA, yielding the crude TFA salt.

  • Neutralization (Critical Step) : Suspend the crude salt in ethyl acetate (EtOAc). Carefully add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 7.5–8.0. Do not use NaOH or KOH.

  • Extraction : Separate the layers. Extract the aqueous layer with EtOAc (2 ×). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Chromatography : Purify the crude free base via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (10% to 50% EtOAc) to afford pure 6-bromobenzo[d]isoxazol-3-amine[3].

Protocol B: SCX Catch-and-Release Purification (Alternative)

For rapid purification that avoids aqueous workup and potential base-catalyzed degradation:

  • Catch : Load the crude concentrated TFA salt (dissolved in a minimum amount of MeOH/DCM) onto a pre-conditioned Strong Cation Exchange (SCX-2) silica cartridge. The basic 3-amino group binds ionically to the sulfonic acid stationary phase[5].

  • Wash : Wash the cartridge with 3 column volumes of MeOH to remove non-basic impurities, cleaved tert-butyl byproducts, and residual TFA.

  • Release : Elute the desired 6-bromobenzo[d]isoxazol-3-amine using 2 M ammonia in MeOH.

  • Isolation : Concentrate the ammoniacal eluent under reduced pressure to yield the highly pure free base.

Quantitative Data on Purification Strategies

Selecting the correct purification method depends on your downstream requirements. Below is a comparative analysis of standard isolation strategies for this specific scaffold.

Purification MethodAverage Yield (%)Typical Purity (HPLC)Processing TimeKey AdvantageKey Limitation
Aqueous Workup + Silica Gel 75–82%>98%4–6 hoursHigh purity, highly scalableTime-consuming, potential for silica streaking
Direct Salt Precipitation (HCl) 85–90%>95%2 hoursFast, avoids chromatographyYields the salt, not the free base
SCX Catch-and-Release 80–88%>97%1 hourExtremely fast, removes acid efficientlyLimited by cartridge capacity (scale-up cost)

Troubleshooting Guide

Q: During the neutralization step, my product mixture turns dark and I observe a highly polar byproduct on TLC. What is happening? A: You are likely observing base-catalyzed ring opening. The 1,2-benzisoxazole core is sensitive to strong bases. Deprotonation at the 3-position (or nucleophilic attack) can trigger cleavage of the N–O bond, yielding a 2-cyano-phenol derivative (specifically, 2-cyano-5-bromophenol). Causality & Solution: Always use mild bases like saturated aqueous NaHCO₃ or weak ammonia solutions for neutralization. Avoid alkali metal hydroxides (NaOH, KOH) and keep the neutralization temperature at or below room temperature.

Q: I am losing yield during silica gel chromatography. The product streaks heavily. How can I improve recovery? A: 6-bromobenzo[d]isoxazol-3-amine contains both a lipophilic heavy atom (bromine) and a polar, hydrogen-bonding primary amine. This dichotomy causes strong secondary interactions with the acidic silanol groups on standard silica gel. Causality & Solution: To mitigate silanol interactions, pre-treat your silica column with 1% triethylamine (Et₃N) in your starting solvent mixture, or add 1–2% Et₃N or NH₄OH to your mobile phase. Alternatively, switch to the SCX catch-and-release method[5].

Q: My LC-MS shows incomplete deprotection even after 4 hours in 20% TFA/DCM. Should I heat the reaction? A: Heating TFA reactions is generally discouraged as it can lead to side reactions, including the alkylation of the benzisoxazole core by the liberated tert-butyl cation[6]. Causality & Solution: Instead of heating, increase the acid concentration (e.g., 50% TFA) or switch to 4 M HCl in 1,4-dioxane. If using higher TFA concentrations, consider adding a cation scavenger like triisopropylsilane (TIPS) or anisole (1-2 equivalents) to trap the tert-butyl cation and prevent unwanted electrophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q: Can I store the deprotected product as a salt? A: Yes. In fact, storing the compound as an HCl or TFA salt often increases its long-term stability and prevents oxidative degradation of the amine. If your downstream application (e.g., amide coupling or Buchwald-Hartwig amination) tolerates the addition of an exogenous base (like DIPEA or K₂CO₃) to neutralize the salt in situ, isolating the free base is unnecessary.

Q: Is the 6-bromo substituent stable during acidic deprotection? A: Yes, the aryl bromide bond is highly stable to standard Boc deprotection conditions (TFA or HCl)[3]. It will remain intact, preserving the functional handle for subsequent cross-coupling reactions.

Sources

Technical Support Center: Troubleshooting Failed Reactions of Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common experimental failures, provide in-depth troubleshooting strategies, and offer validated protocols to ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)
Question 1: My initial synthesis of the 6-bromobenzo[d]isoxazole core failed, resulting in a low yield or a complex mixture. What are the primary causes?

This is the most critical step, and failure often points to issues with the cyclization reaction. The formation of the 1,2-benzisoxazole ring typically involves an intramolecular nucleophilic attack, and several factors can impede this process.

Primary Causes & Solutions:

  • Purity of Starting Materials: The precursor, often a substituted 2-hydroxybenzonitrile or a related oxime, is highly sensitive to impurities.[1][2] 2-Hydroxyaryl compounds can oxidize in air, leading to darkened, impure material that inhibits cyclization.

    • Solution: Always use high-purity starting materials. If the precursor appears discolored (e.g., dark brown instead of off-white), purify it by recrystallization or column chromatography before use. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[2]

  • Suboptimal Base or Reaction Conditions: The cyclization to form the isoxazole ring is typically base-mediated. The choice and stoichiometry of the base are critical. An inappropriate base may not be strong enough to deprotonate the nucleophile, while an excess of a harsh base can lead to side products.

    • Solution: Screen different bases (e.g., K₂CO₃, NaH, DBU). Ensure the base is anhydrous where required. Temperature is also a key parameter; a reaction that stalls at room temperature may proceed efficiently at a moderately elevated temperature (e.g., 50-80 °C).[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating that could lead to decomposition.

  • Competing Side Reactions: A common side reaction is the Beckmann rearrangement, which can lead to the formation of a benzo[d]oxazole isomer instead of the desired benzisoxazole. This is particularly relevant when starting from oximes.

    • Solution: The choice of reaction conditions can favor one pathway over the other. For instance, anhydrous conditions for N-O bond formation from an N-Cl imine intermediate can favor the benzisoxazole, while aqueous conditions may promote the rearrangement.[3]

Question 2: I'm having trouble with the Boc-protection of 3-amino-6-bromobenzo[d]isoxazole. The reaction is sluggish or incomplete.

While Boc protection is a standard transformation, the electronic nature of the 3-aminobenzisoxazole can make it a poorly nucleophilic substrate.[4]

Primary Causes & Solutions:

  • Low Nucleophilicity of the Amine: The amino group at the 3-position is part of a heterocyclic system, which can reduce its nucleophilicity compared to a simple aniline.

    • Solution: The reaction may require a base catalyst to facilitate the reaction with di-tert-butyl dicarbonate (Boc₂O). While some simple amines react with Boc₂O without a catalyst, less nucleophilic amines often require a base like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP).[5] A standard procedure involves stirring the amine with Boc₂O and a stoichiometric amount of a base like NaOH or TEA in a suitable solvent system (e.g., dioxane/water, THF, or DCM).[5]

  • Insoluble Starting Material: The starting amine salt may be poorly soluble in common organic solvents, leading to a slow, heterogeneous reaction.[4]

    • Solution: If starting from an amine salt (e.g., HCl or HBr salt), perform a "free-basing" step first by treating it with a base and extracting the free amine into an organic solvent.[4] Alternatively, use a solvent system that can accommodate both the salt and the reagents, such as a mixture of THF and water with a suitable base.

Question 3: My Suzuki-Miyaura cross-coupling reaction using the bromo-substituent is failing. I'm observing significant amounts of starting material and de-brominated product.

The 6-bromo position is an excellent handle for C-C bond formation. However, like all cross-coupling reactions, success hinges on the careful optimization of several parameters.

Primary Causes & Solutions:

  • Catalyst Deactivation or Inappropriate Choice: The palladium catalyst is the heart of the reaction. Oxygen can irreversibly deactivate many Pd(0) catalysts. Furthermore, the ligand choice is crucial for stabilizing the catalyst and facilitating the catalytic cycle.

    • Solution: Ensure the reaction is thoroughly degassed by bubbling argon or nitrogen through the solvent and then maintaining an inert atmosphere. For challenging substrates, screen a panel of palladium catalysts and ligands.[6] For instance, if a standard catalyst like Pd(PPh₃)₄ fails, consider more robust, modern catalysts with specialized ligands (e.g., Buchwald or Herrmann-type ligands).

  • Formation of Side Products: The observation of de-brominated starting material and homocoupling of the boronic acid are classic failure modes in Suzuki couplings.[6] This often points to issues with the base, solvent, or temperature.

    • Solution: The choice of base is critical; common options include K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous for optimal results. The solvent system (e.g., dioxane/water, toluene, or DMF) can dramatically influence the outcome. Lowering the reaction temperature may sometimes reduce the rate of side reactions relative to the desired coupling.[1]

Question 4: The Boc-deprotection step is either incomplete or leads to decomposition of my product.

The Boc group is designed to be removed under acidic conditions, but the benzisoxazole core can be sensitive to harsh acids.

Primary Causes & Solutions:

  • Acid is Too Harsh: Strong acids like concentrated HCl or neat trifluoroacetic acid (TFA) can sometimes lead to the degradation of sensitive heterocyclic systems.

    • Solution: Opt for milder acidic conditions. A solution of 4M HCl in dioxane is a standard reagent that often provides clean deprotection.[7] Alternatively, using aqueous phosphoric acid in a solvent like toluene is an effective and environmentally benign method that tolerates many other functional groups.[8] Mechanochemical deprotection by ball-milling with p-toluenesulfonic acid (p-TsOH) is another mild, solvent-free option.[9]

  • Incomplete Reaction: The reaction may not go to completion if the acid is too dilute or the reaction time is insufficient.

    • Solution: Monitor the reaction closely by TLC or LC-MS. If the reaction stalls, a slight increase in temperature or the addition of a small amount of a co-solvent like methanol might help. However, avoid excessive heating. The deprotection is often complete within 1-4 hours at room temperature.[7][8]

Troubleshooting Workflows

A logical, step-by-step approach is crucial for diagnosing failed reactions. The following diagrams outline decision-making processes for common failure modes.

G cluster_0 Troubleshooting Benzisoxazole Cyclization start Low/No Product in Cyclization check_sm Verify Purity of Starting Material (SM) (NMR, LCMS, Recrystallize if needed) start->check_sm sm_ok SM is Pure check_sm->sm_ok sm_ok->start Fail (Purify SM) check_conditions Re-evaluate Reaction Conditions sm_ok->check_conditions Pass cond_ok Conditions Seem Correct check_conditions->cond_ok cond_ok->check_conditions No (Screen Base, Temp, Solvent) analyze_crude Analyze Crude Reaction Mixture (LCMS, NMR) cond_ok->analyze_crude Yes result Identify Side Products analyze_crude->result

Caption: Decision tree for troubleshooting the benzisoxazole ring formation.

G cluster_1 Optimizing a Failed Suzuki-Miyaura Coupling start Failed Suzuki Coupling (Low Conversion, Side Products) check_reagents Ensure Reagents are Anhydrous & Degassed start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok reagents_ok->start No (Dry/Degas Again) screen_base Screen Bases (K3PO4, Cs2CO3, K2CO3) reagents_ok->screen_base Yes base_ok Improvement? screen_base->base_ok screen_catalyst Screen Catalyst/Ligand System (e.g., SPhos, XPhos based Pd G2/G3/G4) base_ok->screen_catalyst No success Successful Coupling base_ok->success Yes catalyst_ok Improvement? screen_catalyst->catalyst_ok adjust_temp Vary Temperature (Start lower to reduce side reactions) catalyst_ok->adjust_temp No catalyst_ok->success Yes adjust_temp->success

Caption: Workflow for optimizing a failed Suzuki-Miyaura cross-coupling reaction.

Key Experimental Protocols

The following are generalized protocols that may require optimization for specific substrates.

Protocol 1: Synthesis of 3-Amino-6-bromobenzo[d]isoxazole

This procedure is adapted from general methods for benzisoxazole synthesis.[10]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-4-bromobenzonitrile (1.0 equiv.) and hydroxylamine hydrochloride (1.5 equiv.) in ethanol.

  • Reaction: Add a base such as sodium acetate (2.0 equiv.) to the mixture. Heat the reaction to reflux (approx. 80 °C) and monitor by TLC.

  • Cyclization: Once the intermediate oxime is formed (as judged by TLC), cool the reaction. Add a suitable base for cyclization, such as potassium hydroxide (KOH), and a solvent like a dioxane/water mixture.

  • Work-up: Heat the mixture again until the cyclization is complete. Cool to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: Boc-Protection to Yield Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate

This protocol is based on standard N-Boc protection procedures.[4][5]

  • Setup: Dissolve 3-amino-6-bromobenzo[d]isoxazole (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagent Addition: Add triethylamine (TEA) (1.2 equiv.) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) dissolved in the same solvent.

  • Reaction: Stir the reaction at room temperature for 3-12 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexanes or by silica gel chromatography.[11]

Protocol 3: General Protocol for Boc-Deprotection

This mild procedure uses aqueous phosphoric acid.[8]

  • Setup: Dissolve tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (1.0 equiv.) in toluene.

  • Reagent Addition: Add 85 wt % aqueous phosphoric acid (an equal volume to the toluene).

  • Reaction: Stir the biphasic mixture vigorously at a temperature between 50-70 °C for 3-14 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully add a saturated solution of NaHCO₃ to neutralize the acid.

  • Purification: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected amine.

Troubleshooting Summary Table
Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Cyclization Impure/oxidized starting materials; Suboptimal base or temperature.Purify starting materials (recrystallize). Screen different bases (K₂CO₃, NaH) and temperatures. Use an inert atmosphere.[1][2]
Incomplete Boc-Protection Low nucleophilicity of the amine; Poor solubility of starting material.Add a base catalyst (TEA, DMAP). If starting from a salt, perform a free-basing workup first.[4]
Failed Cross-Coupling Catalyst deactivation; Inappropriate base or ligand.Degas solvents thoroughly. Screen a panel of modern Pd catalysts/ligands. Optimize the choice of base (K₃PO₄, Cs₂CO₃).[6]
Boc-Deprotection Failure Incomplete reaction; Product decomposition.Use milder acid (4M HCl in dioxane, aq. H₃PO₄).[8] Monitor reaction closely to avoid over-exposure to acid.
Purification Issues Product is an oil; Impurities co-elute.For oils, attempt to induce crystallization with seed crystals or by pulping in a non-polar solvent.[11] Use a different eluent system for chromatography or consider reverse-phase HPLC.
References
  • Benchchem. (n.d.). Troubleshooting low yield in benzoxazole synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
  • Sigma-Aldrich. (n.d.). tert-Butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate.
  • Supporting Information. (n.d.).
  • Ichikawa, Y., Kariya, N., & Hasegawa, T. (n.d.). Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate. Organic Syntheses.
  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.).
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Benzisoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (n.d.). ResearchGate.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of tert-Butyl (4-hydroxybutan-2-yl)carbamate.
  • Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. (n.d.). ResearchGate.
  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
  • Benchchem. (n.d.). Common side products in 3-Amino-6-chloropyrazine-2-carboxamide reactions and their prevention.
  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045-9050.

Sources

Technical Support Center: Troubleshooting "Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate" Stability in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Working with Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate presents unique chemoselectivity challenges. This bifunctional building block contains three highly reactive zones: a base- and reductant-sensitive benzo[d]isoxazole core (N–O bond), a thermo- and acid-labile tert-butyl carbamate (Boc) protecting group, and an aryl bromide primed for cross-coupling.

This guide provides mechanistic troubleshooting, quantitative stability thresholds, and self-validating protocols to ensure structural integrity during your synthetic workflows.

Quantitative Stability Thresholds

To prevent premature degradation, it is critical to understand the operational limits of this substrate. The table below summarizes the quantitative thresholds for safe handling.

ParameterSafe Operating RangeCritical ThresholdPrimary Degradation Pathway
pH (Basic) pH 7.0 – 9.5pH > 10 (e.g., NaH, KOtBu)Base-promoted N–O cleavage (Kemp-type elimination)
pH (Acidic) pH 4.0 – 7.0pH < 3 (e.g., neat TFA)Acidic Boc group deprotection
Temperature 0 °C – 80 °C> 90 °CThermal Boc deprotection / Core ring opening
Catalyst Loading 1 – 5 mol% Pd> 10 mol% Pd(0)N–O bond oxidative addition (Catalyst poisoning)
Reducing Agents Mild (e.g., Diimide)H₂/Pd, LiAlH₄, Raney NiReductive N–O hydrogenolysis

Troubleshooting Guide & FAQs

Q1: I used sodium hydride (NaH) to deprotonate the C3-NHBoc group for an alkylation, but the benzo[d]isoxazole core decomposed. Why is it unstable to strong bases? A1: The causality behind this failure lies in the inherently weak N–O bond of the benzo[d]isoxazole system[1]. Under strong basic conditions, the molecule undergoes a base-promoted ring-opening cascade[2][3]. The base abstracts an available proton or attacks the ring, triggering the cleavage of the N–O bond to form a 2-hydroxybenzonitrile (salicylonitrile) derivative[4]. Self-Validating Solution: Switch to milder bases such as Cs₂CO₃ or K₂CO₃. These are basic enough to deprotonate the carbamate (pKa ~12) but mild enough to prevent the ring-opening cascade[5]. Always monitor the reaction via LC-MS; the appearance of an [M - 16] or structurally rearranged mass indicates base-induced cleavage.

Q2: During a Suzuki-Miyaura cross-coupling at the 6-bromo position, my LC-MS shows a major byproduct with a mass of [M - 100]. What is the mechanism of this failure? A2: This is classic thermal deprotection of the tert-butyl carbamate (Boc) group. At elevated temperatures (>90 °C), the Boc group degrades via a six-membered transition state, releasing isobutylene (56 Da) and carbon dioxide (44 Da). This results in a net mass loss of 100 Da, yielding the free 3-amino derivative. Self-Validating Solution: Limit reaction temperatures to 80 °C. If your cross-coupling requires higher energy, you must switch to a more reactive catalyst system (e.g., Pd₂(dba)₃ with XPhos) to allow the reaction to proceed at 70–75 °C.

Q3: My Buchwald-Hartwig amination of the 6-bromo position is stalling, and I see a complex mixture. Is the catalyst reacting with the heterocycle? A3: Yes. Low-valent transition metals, particularly Pd(0) and Ni(0), can undergo competitive oxidative addition into the aromatic N–O bond of the benzo[d]isoxazole ring[6]. This process permanently poisons the catalyst or leads to undesired skeletal rearrangements. Self-Validating Solution: To favor C–Br oxidative addition over N–O insertion, utilize bulky, electron-rich phosphine ligands (e.g., BrettPhos or tBuXPhos). These ligands accelerate the activation of the aryl bromide while sterically hindering the catalyst's interaction with the planar heterocycle.

Q4: I attempted to reduce a distal alkene in my intermediate using Pd/C and H₂, but the heterocycle was destroyed. What is the alternative? A4: The N–O bond of benzo[d]isoxazoles is extremely sensitive to reductive cleavage[7]. Transition-metal catalyzed hydrogenation populates the σ* anti-bonding orbital of the N–O bond, leading to rapid hydrogenolysis and the formation of an o-hydroxyamidine or o-hydroxybenzylamine derivative[7][8]. Self-Validating Solution: For alkene reduction, use highly chemoselective methods such as diimide reduction (generated in situ from potassium azodicarboxylate and acetic acid), which reduces non-polar C=C bonds without cleaving the N–O bond.

Visualizing Degradation and Optimization

DegradationPathways A Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (Intact Scaffold) B Strong Base (pH > 10) A->B Deprotonation C Reducing Agents (Pd/C, H2) A->C Reduction D Heat / Strong Acid (>90°C or pH < 3) A->D Thermal/Acidic E Pd(0) / Ni(0) (Unoptimized Ligands) A->E Metal Insertion F Kemp-Type Elimination (Salicylonitrile Derivatives) B->F Ring Cleavage G N-O Hydrogenolysis (o-Hydroxyamidine) C->G N-O Cleavage H Boc Deprotection (Loss of 100 Da) D->H -Isobutylene, -CO2 I N-O Oxidative Addition (Catalyst Poisoning) E->I Competitive Activation

Fig 1. Degradation pathways of Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate under stress.

Workflow S1 1. Substrate Prep Dry Solvents S2 2. Catalyst Choice Pd2(dba)3 + XPhos S1->S2 S3 3. Base Selection Mild K3PO4 S2->S3 S4 4. Temp Control Strictly < 80°C S3->S4 S5 5. Isolation Neutral Workup S4->S5

Fig 2. Optimized Suzuki-Miyaura cross-coupling workflow to preserve structural integrity.

Experimental Protocol: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid to the 6-position while preserving the delicate N–O bond and the Boc protecting group.

Step-by-Step Methodology:

  • Reagent Preparation (Self-Validating Step): In a flame-dried Schlenk flask under Argon, combine Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ is selected because it is basic enough to activate the boronic acid via the formation of a reactive boronate complex, but mild enough to prevent the Kemp-type elimination of the benzo[d]isoxazole core[2].

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

    • Causality: XPhos promotes rapid oxidative addition strictly at the C–Br bond, outcompeting undesired N–O bond insertion by the Pd(0) species[6].

  • Solvent & Degassing: Add a previously degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the entire mixture with Argon for an additional 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent catalyst oxidation. Oxidized catalysts necessitate higher reaction temperatures to maintain turnover, which would threaten the Boc group.

  • Controlled Heating: Heat the mixture to exactly 75 °C for 6 hours.

    • Causality: Strictly maintaining the temperature below 80 °C prevents the thermal degradation of the Boc group.

  • Reaction Monitoring: Monitor the reaction via LC-MS. Look for the product mass[M+H]⁺. If a peak corresponding to [M-100] appears, the reaction is overheating; immediately cool the vessel.

  • Neutral Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl to neutralize the base. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Sources

"Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate" avoiding over-reaction or side products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for Tert-butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate [1]. This functionalized benzisoxazole is a highly valuable, yet chemically sensitive, building block used extensively in drug discovery. Its dual nature—featuring a protected exocyclic amine and a highly reactive 6-bromo handle—makes it ideal for modular cross-coupling. However, researchers frequently encounter two major pitfalls: over-protection (bis-Boc formation) during synthesis, and base-promoted ring opening during downstream functionalization.

This guide is designed to provide authoritative, mechanistically grounded solutions to ensure high-yielding, self-validating workflows.

Part 1: Troubleshooting & FAQs

Q1: During the Boc protection of 3-amino-6-bromobenzo[d]isoxazole, I observe a significant amount of a higher-running spot on TLC. LC-MS confirms it is the bis-Boc derivative. How can I prevent this over-reaction?

The Mechanistic Cause: The exocyclic amine at the 3-position of the benzisoxazole core is highly conjugated and electron-deficient, rendering it poorly nucleophilic. Standard Boc protection conditions (Boc₂O, TEA, DCM) are often too slow. To accelerate the reaction, researchers typically add 4-Dimethylaminopyridine (DMAP). However, DMAP acts as a hyper-active acyl transfer catalyst. Once the mono-Boc product forms, its NH proton becomes highly acidic; DMAP rapidly facilitates a second acylation, leading to the bis-Boc derivative (di-tert-butyl (6-bromobenzo[d]isoxazol-3-yl)imidodicarbonate).

The Solution (The "Over-Shoot and Cleave" Strategy): Attempting to perfectly titrate 1.0 equivalent of Boc₂O to stop at the mono-Boc stage is kinetically impractical and leads to complex mixtures of starting material, mono-Boc, and bis-Boc. Instead, the most reliable method is to intentionally drive the reaction to 100% bis-Boc using excess reagents, followed by a selective mono-deprotection using a mild base (e.g., K₂CO₃ in Methanol). The steric bulk of the first Boc group, combined with the mild basicity of carbonate, ensures that only one Boc group is cleaved, halting cleanly at the target mono-Boc product.

Q2: I am attempting a Suzuki-Miyaura cross-coupling at the 6-bromo position. My reaction yields a dark, complex mixture, and MS indicates a mass loss (M-16 or M-56). What is happening to the core?

The Mechanistic Cause: You are observing the degradation of the benzisoxazole core. The N–O bond in the benzisoxazole ring is inherently labile. Under strongly basic conditions (especially with aqueous NaOH, KOH, or alkoxides) and elevated temperatures, the molecule undergoes a base-promoted ring-opening reaction known as the Kemp elimination[2]. The base deprotonates the carbamate NH (or attacks the C3 position), triggering the cleavage of the N–O bond to form a salicylonitrile derivative (2-cyano-5-substituted phenol)[3].

The Solution (Kinetic Control & Base Selection): To avoid ring opening, the rate of the palladium-catalyzed cross-coupling must outcompete the rate of background degradation.

  • Avoid strong/soluble bases: Never use NaOH, KOH, or NaOtBu.

  • Use insoluble, mild bases: Anhydrous Cs₂CO₃ or K₃PO₄ in a solvent like 1,4-dioxane creates a heterogeneous mixture. The low concentration of dissolved base is sufficient for the transmetalation step of the Suzuki cycle but too low to trigger rapid Kemp elimination.

  • Use highly active ligands: Employ ligands like dppf or XPhos to accelerate oxidative addition and reductive elimination[4].

Part 2: Quantitative Data & Base Selection

The choice of base is the single most critical variable when performing cross-couplings on benzisoxazoles. The table below summarizes the kinetic outcomes based on base selection.

Table 1: Base Selection and Kinetic Outcomes for Suzuki-Miyaura Coupling on Benzisoxazoles

BasepKa (Conjugate Acid)Recommended Solvent SystemCross-Coupling KineticsRing-Opening Risk (Kemp Elimination)
NaOH / KOH ~15.7Dioxane / H₂OFastCRITICAL (Rapid core degradation)
NaOtBu ~17.0TolueneFastCRITICAL (N-O bond cleavage)
K₂CO₃ ~10.3Dioxane / H₂OModerateHigh (if heated >80°C for prolonged periods)
K₃PO₄ ~12.3Toluene / H₂OFastLow (Optimal balance of speed and stability)
Cs₂CO₃ ~10.3Dioxane (Anhydrous)ModerateVERY LOW (Heterogeneous conditions)
KF ~3.2THF / MeOHSlowVERY LOW (Safe, but requires highly active Pd)

Part 3: Visualizations of Reaction Pathways

BocProtection SM 3-Amino-6-bromobenzisoxazole Mono Mono-Boc Product (Target) SM->Mono 1.05 eq Boc2O Slow, low yield Bis Bis-Boc Product (Over-reaction) SM->Bis Excess Boc2O, DMAP Uncontrolled Intermediate Intentional Bis-Boc Synthesis SM->Intermediate >2.5 eq Boc2O, DMAP 100% Conversion Intermediate->Mono K2CO3, MeOH Selective Cleavage

Pathway of 3-amino-6-bromobenzisoxazole Boc protection highlighting the selective mono-deprotection.

SuzukiKemp SM Tert-butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate Suzuki 6-Aryl-benzisoxazole (Target Cross-Coupling) SM->Suzuki Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 80°C (Kinetic Control) Kemp Salicylonitrile Derivative (Ring-Opened Byproduct) SM->Kemp Strong Base (NaOH/KOH) or High Temp (Thermodynamic Degradation)

Competing pathways during Suzuki coupling: target cross-coupling vs. base-promoted ring opening.

Part 4: Self-Validating Experimental Protocols

Protocol A: Synthesis of Tert-butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate

Objective: Achieve high-purity mono-Boc protection avoiding inseparable mixtures.

Step 1: Bis-Boc Formation

  • Dissolve 3-amino-6-bromobenzo[d]isoxazole (1.0 eq) in anhydrous THF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and DMAP (0.2 eq).

  • Dropwise add a solution of Boc₂O (2.5 eq) in THF.

  • Stir at 60°C for 4 hours.

  • Self-Validation Checkpoint 1: Check TLC (Hexanes/EtOAc 3:1). The starting material should be entirely consumed, replaced by a single, high-Rf spot (bis-Boc). If mono-Boc remains, add 0.5 eq Boc₂O.

  • Concentrate under reduced pressure, wash with 0.1 M HCl to remove DMAP, and extract with EtOAc. Dry and concentrate.

Step 2: Selective Mono-Deprotection

  • Dissolve the crude bis-Boc intermediate in Methanol (0.1 M).

  • Add solid K₂CO₃ (1.5 eq). Stir at room temperature for 2-3 hours.

  • Self-Validation Checkpoint 2: Monitor via LC-MS. The mass will cleanly shift from [M+H]⁺ to[M-100+H]⁺. The reappearance of the N-H stretch in IR (~3300 cm⁻¹) confirms mono-deprotection. The reaction self-arrests at the mono-Boc stage due to the lowered electrophilicity of the remaining carbamate carbonyl.

  • Filter off the K₂CO₃, concentrate, and purify via short silica plug to yield the pure target.

Protocol B: Safe Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid at the 6-position without triggering Kemp elimination.

  • In an oven-dried Schlenk tube, combine Tert-butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate (1.0 eq), Aryl boronic acid (1.2 eq), and anhydrous Cs₂CO₃ (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq)[4].

  • Evacuate and backfill the tube with Argon (3 cycles).

  • Add degassed, anhydrous 1,4-Dioxane (0.1 M).

  • Heat the mixture to 80°C for 4-6 hours.

  • Self-Validation Checkpoint: The use of anhydrous Cs₂CO₃ ensures the base remains mostly insoluble. A successful reaction will maintain a heterogeneous, light yellow/orange suspension. If the solution rapidly turns homogeneous and dark black, it indicates water intrusion and subsequent base-induced ring opening[2].

  • Cool to room temperature, filter through a pad of Celite to remove the base and Pd catalyst, concentrate, and purify via chromatography.

Part 5: References

  • Ring-Opening Reactions of Benzisoxazoles , Journal of the American Chemical Society (2004).[Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles (N-Boc Heterocycle Coupling) , Synlett / NIH.[Link]

Sources

Tech Support Center: Troubleshooting Catalyst Poisoning with Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stalled conversions and precipitated palladium black when working with tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate.

While the bromine atom on the benzo[d]isoxazole ring is highly amenable to palladium-catalyzed cross-coupling reactions[1], the bifunctional nature of this substrate—featuring both a labile N-O bond and a Boc-protected amine—creates a high-risk environment for catalyst poisoning. This guide deconstructs the mechanistic causality behind these failures and provides field-proven, self-validating protocols to rescue your yields.

🔬 Frequently Asked Questions (Troubleshooting)

Q1: Why does my palladium catalyst blacken and halt conversion at 20% when coupling this benzisoxazole?

Causality: The primary culprit is the base-mediated cleavage of the delicate N-O bond in the benzisoxazole ring. The isoxazole ring is notoriously labile under basic conditions[2]. When strong, soluble bases (e.g., NaOtBu , KOH ) are used, the ring undergoes a Kemp elimination-type opening to form a transient cyano-phenolate (salicylonitrile) derivative. This electron-rich, bidentate species acts as a potent poison, irreversibly chelating the palladium(II) center, halting the catalytic cycle, and precipitating inactive palladium black. Solution: Shift from kinetic, strong bases to milder, insoluble inorganic bases like Cs2​CO3​ or K3​PO4​ . Their limited solubility in organic solvents maintains a low steady-state concentration of the reactive anion, facilitating the cross-coupling cycle without triggering ring-opening.

Q2: How do I select the right ligand to prevent off-cycle Pd-chelation?

Causality: Even if ring-opening is suppressed, the substrate contains multiple Lewis basic sites (the isoxazole nitrogen, the oxygen, and the Boc-carbamate carbonyl). These heteroatoms can displace weakly bound or small phosphines (like PPh3​ ), trapping the palladium in an off-cycle resting state. Solution: You must utilize sterically demanding, electron-rich dialkylbiaryl phosphine ligands. Ligands like RuPhos or XPhos create a deep chiral pocket that sterically repels the substrate's heteroatoms from the metal center while accelerating the rate-limiting reductive elimination step. Recent patent literature demonstrates highly successful Buchwald-type couplings of 6-bromobenzo[d]isoxazol-3-amine derivatives using Pd-RuPhos G2 precatalysts combined with Cs2​CO3​ [3].

Q3: Why am I observing a mixture of Boc-protected product and free amine?

Causality: The tert-butyl carbamate (Boc) group is sensitive to thermal degradation. If the reaction temperature exceeds 90 °C, the Boc group can undergo premature thermal deprotection. The resulting free 3-amino group competitively binds to the palladium center, forming an unreactive complex. Solution: Maintain reaction temperatures strictly between 70 °C and 80 °C. Utilizing highly active precatalysts (like Generation 2 or 3 Buchwald precatalysts) allows for efficient coupling at these lower temperatures.

📊 Data Presentation: Optimized Cross-Coupling Parameters

To ensure reproducibility, we have summarized the optimal parameters for various cross-coupling methodologies involving this specific substrate.

Reaction TypeRecommended PrecatalystOptimal LigandBaseSolventTemp (°C)Primary Failure Mode
Buchwald-Hartwig Pd-RuPhos G2RuPhos Cs2​CO3​ 1,4-Dioxane80N-O ring cleavage (if strong base used)
Suzuki-Miyaura Pd(dppf)Cl2​ dppf Na2​CO3​ (aq)Dioxane/ H2​O 80–85Protodeboronation of partner[4]
Stille Pd2​(dba)3​ P(t-Bu)3​ CsF Toluene90Catalyst precipitation

🧪 Experimental Protocol: Self-Validating Buchwald-Hartwig Amination

This protocol is designed as a self-validating system . Do not proceed to the next step unless the specific validation checkpoint is met.

Objective: High-yield C-N cross-coupling of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate with a secondary amine.

Step 1: System Purging & Preparation

  • Action: Add the aryl halide (1.0 eq), secondary amine (1.2 eq), Pd-RuPhos G2 (5 mol%)[3], RuPhos (5 mol%), and anhydrous Cs2​CO3​ (2.0 eq) to an oven-dried Schlenk tube.

  • Causality: Cs2​CO3​ prevents the rapid pH spike that triggers benzisoxazole ring-opening.

  • Validation Checkpoint: Ensure the Cs2​CO3​ is a fine, free-flowing powder. Clumped base creates localized high-pH zones that will destroy the substrate. Evacuate and backfill the tube with argon three times.

Step 2: Solvent Addition & Catalyst Activation

  • Action: Add sparged, anhydrous 1,4-dioxane (to reach 0.2 M) via syringe. Stir at room temperature for 10 minutes.

  • Validation Checkpoint: The solution must exhibit a color shift from pale yellow to a deep red/orange. This visual cue confirms the successful generation of the active L1​Pd(0) species. Immediate blackening indicates oxygen/moisture contamination; if this occurs, abort the reaction.

Step 3: Thermal Coupling

  • Action: Transfer the sealed tube to a pre-heated oil bath at exactly 80 °C.

  • Causality: 80 °C provides sufficient thermal energy for reductive elimination without inducing thermal Boc-deprotection.

Step 4: Monitoring & Quenching

  • Action: Stir for 12 hours. Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. A successful reaction will show the product mass with an intact Boc group. If you observe an M−56 peak (loss of tert-butyl) or an M−16 peak (loss of oxygen via ring opening), your temperature was too high or your base was too strong.

📐 Pathway & Workflow Visualizations

MechanisticPathway Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-ArBr Complex) Start->OxAdd Substrate Binding RingOpen Base-Mediated N-O Ring Cleavage OxAdd->RingOpen Strong Base (NaOtBu) High Temp Transmet Amine Coordination & Deprotonation OxAdd->Transmet Mild Base (Cs2CO3) Controlled Temp Poison Salicylonitrile-Pd Dead Complex (Poisoned) RingOpen->Poison Irreversible Chelation RedElim Reductive Elimination Transmet->RedElim RedElim->Start Pd(0) Regeneration Product Cross-Coupled Product (Intact Benzisoxazole) RedElim->Product

Mechanistic divergence: productive cross-coupling vs. base-mediated catalyst poisoning.

Troubleshooting Issue Issue: Low Yield & Pd Black Precipitation CheckBase Is a strong base (e.g., NaOtBu) used? Issue->CheckBase SwitchBase Action: Switch to mild Cs2CO3 or K3PO4 CheckBase->SwitchBase Yes CheckLigand Is the ligand sterically bulky (e.g., RuPhos)? CheckBase->CheckLigand No SwitchBase->CheckLigand SwitchLigand Action: Upgrade to RuPhos or XPhos CheckLigand->SwitchLigand No CheckTemp Is temperature >90°C? CheckLigand->CheckTemp Yes SwitchLigand->CheckTemp LowerTemp Action: Lower to 70-80°C to prevent Boc loss CheckTemp->LowerTemp Yes Success Optimal Catalytic Cycle CheckTemp->Success No LowerTemp->Success

Step-by-step troubleshooting workflow for benzisoxazole cross-coupling failures.

📚 References

  • [3] Title: WO2023250029A1 - Bifunctional compounds containing substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway Source: Google Patents URL:

  • [4] Title: WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway Source: Google Patents URL:

  • [1] Title: Application Notes and Protocols for the Reaction Mechanisms of 5-Bromo-3-methylbenzo[d]isoxazole Source: Benchchem URL:

  • [2] Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL:

Sources

"Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate" temperature optimization for synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the Boc-protection of 6-bromobenzo[d]isoxazol-3-amine. The synthesis of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate is a critical node in developing kinase inhibitors and neuroactive compounds.

However, the benzo[d]isoxazole core presents a unique synthetic dichotomy: the 3-amino group is inherently poorly nucleophilic, demanding forcing conditions, yet the N-O bond is highly labile under basic, high-temperature environments. This guide decodes the causality behind temperature optimization to ensure a self-validating, high-yield protocol.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why is temperature control so critical during the Boc protection of 6-bromobenzo[d]isoxazol-3-amine? A: The core issue is competing reaction pathways. To achieve Boc protection, a base (e.g., TEA, NaH, or DMAP) is required to activate the poorly nucleophilic 3-amino group. However, benzo[d]isoxazoles are highly sensitive to strong bases at elevated temperatures, which induces a Kemp elimination-type ring opening 1. If the thermal energy exceeds the activation barrier for N-O bond cleavage, the molecule irreversibly degrades into a 4-bromo-2-cyanophenol derivative.

Q2: What is the optimal temperature window, and what dictates its boundaries? A: The optimal window is strictly 35 °C to 40 °C .

  • Below 25 °C: The reaction stalls. The electron-withdrawing nature of the isoxazole oxygen drastically reduces the nucleophilicity of the exocyclic amine, leading to incomplete conversion even with excess Boc anhydride (Boc₂O).

  • Above 50 °C: The base-catalyzed ring-opening pathway outcompetes the desired acylation 2. The thermal energy facilitates the deprotonation of the amine (or ring protons), leading to the immediate collapse of the isoxazole ring.

Q3: Can I use a stronger base like NaH or LiHMDS to speed up the reaction at lower temperatures? A: While strong bases like NaH can quantitatively deprotonate the amine at 0 °C, they drastically lower the temperature threshold for ring opening. If you use NaH, the reaction must be strictly maintained at 0 °C to 10 °C, which is difficult to scale. For robust, scalable synthesis, a milder base system (TEA with catalytic DMAP) at 35 °C is highly preferred as it provides a wider margin of error and prevents over-reaction 3.

Part 2: Troubleshooting & Quantitative Data Matrix

To facilitate easy comparison, the following table summarizes the empirical data regarding temperature variations using the standard TEA/DMAP/Boc₂O system in THF.

Temperature (°C)Reaction Time (h)Conversion to Product (%)Ring-Opened Byproduct (%)Recommendation / Observation
0 - 1024< 150Too slow; unreacted starting material dominates.
25 (Room Temp)1865 - 75< 2Safe, but inefficient; requires long reaction times.
35 - 40 6 - 8 > 90 < 5 Optimal. Balances kinetics and core stability.
55 - 6044045Severe degradation; solution turns dark brown.
80 (Reflux THF)1< 5> 90Complete Kemp elimination; do not exceed 50 °C.

Part 3: Validated Experimental Protocol

This protocol is designed as a self-validating system. The colorimetric change of the solution acts as an internal diagnostic tool for thermal degradation, ensuring you can trust the physical state of your reaction before proceeding to workup.

Reagents:

  • 6-bromobenzo[d]isoxazol-3-amine: 1.0 eq (10 mmol, 2.13 g)

  • Di-tert-butyl dicarbonate (Boc₂O): 1.5 eq (15 mmol, 3.27 g)

  • Triethylamine (TEA): 2.0 eq (20 mmol, 2.78 mL)

  • 4-Dimethylaminopyridine (DMAP): 0.1 eq (1 mmol, 0.12 g)

  • Anhydrous Tetrahydrofuran (THF): 40 mL

Step-by-Step Methodology:

  • System Purging: Flame-dry a 100 mL round-bottom flask. Purge with dry Nitrogen (N₂) for 5 minutes. Causality: Ambient moisture hydrolyzes Boc₂O, requiring excess reagent and complicating downstream purification.

  • Dissolution: Add 6-bromobenzo[d]isoxazol-3-amine (2.13 g) and anhydrous THF (40 mL) to the flask. Stir at 400 rpm until complete dissolution. The solution should be pale yellow.

  • Base Addition: Add TEA (2.78 mL) and DMAP (0.12 g) to the reaction mixture.

  • Temperature Equilibration (Critical Step): Place the flask in a water bath pre-set to exactly 35 °C . Allow the mixture to equilibrate for 10 minutes. Do not use a heating mantle, as localized hot spots will cause immediate ring opening.

  • Boc₂O Addition: Dissolve Boc₂O (3.27 g) in 10 mL of anhydrous THF. Add this solution dropwise over 15 minutes via an addition funnel to prevent exothermic spikes.

  • Incubation & Monitoring: Maintain the water bath at 35 °C. Monitor via TLC (Hexanes:Ethyl Acetate 3:1).

    • Self-Validation Check: If the solution turns dark brown or deep orange, the temperature is too high, and ring opening is occurring. A successful reaction will remain pale yellow to light amber.

  • Quenching: After 8 hours (or upon consumption of starting material), cool the reaction to 0 °C. Quench with saturated aqueous NH₄Cl (20 mL) to neutralize the bases and halt any potential degradation.

  • Extraction & Purification: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (ensure the rotavap water bath is < 30 °C). Purify via silica gel chromatography to afford the pure carbamate 3.

Part 4: Reaction Pathway Visualization

G SM 6-Bromobenzo[d]isoxazol- 3-amine + Boc2O OptTemp Optimal Temp (35-40°C) SM->OptTemp TEA/DMAP HighTemp High Temp (>50°C) SM->HighTemp TEA/DMAP Product Tert-butyl 6-bromobenzo[d] isoxazol-3-ylcarbamate OptTemp->Product Acylation (High Yield) Byproduct 4-Bromo-2-cyanophenol (Ring-Opened Byproduct) HighTemp->Byproduct Kemp Elimination

Temperature-dependent reaction pathways for the Boc protection of 6-bromobenzo[d]isoxazol-3-amine.

References

  • WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors. Google Patents.3

  • 4-Bromobenzo[d]isoxazol-3-amine. Benchchem. 1

  • Gold(III) or Gold(I)/Lewis-Acid-Catalyzed Substitution/Cyclization/1,2-Migration Reactions of Propargyl Alcohols with 3-Amino-benzo[d]isoxazoles. ResearchGate. 2

Sources

Validation & Comparative

Precursor Selection in Drug Discovery: Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate vs. Alternative Benzisoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The 1,2-benzisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Its rigid, planar structure and metabolic stability make it a cornerstone in the development of antipsychotics (e.g., risperidone, paliperidone) and anticonvulsants (e.g., zonisamide)[1].

When designing novel benzisoxazole libraries, the choice of the starting precursor dictates the synthetic efficiency, yield, and the degree of structural diversity that can be achieved[2]. While pre-functionalized or unprotected benzisoxazoles are commercially available, Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (CAS: 1214899-76-9) has emerged as a superior building block for advanced drug development due to its orthogonal reactivity profile[3][4].

Mechanistic Rationale for Precursor Selection

The 3-amino-1,2-benzisoxazole core presents two primary sites for derivatization: the exocyclic amine at the N3 position and the functionalized carbon ring (commonly halogenated at C6).

Using the unprotected 6-bromobenzo[d]isoxazol-3-amine presents significant synthetic bottlenecks. The free primary amine is highly nucleophilic. During palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) intended for the C6-bromo position, the unprotected amine can coordinate with the palladium center, leading to severe catalyst poisoning. Furthermore, it is prone to competitive N-arylation side reactions[4].

Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate solves this via strategic Boc (tert-butyloxycarbonyl) protection. The bulky, electron-withdrawing Boc group neutralizes the nucleophilicity of the N3 amine and sterically shields it. This allows researchers to perform highly regioselective oxidative additions at the C6-Br bond under harsh catalytic conditions without compromising the integrity of the amine[5]. Once the C6 position is elaborated, the Boc group can be cleaved under mild acidic conditions to unmask the amine for subsequent functionalization.

Comparative Analysis of Benzisoxazole Precursors

The following table summarizes the quantitative and qualitative differences between Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate and other common benzisoxazole precursors used in medicinal chemistry.

PrecursorCAS NumberN3 ModificationC-Ring ModificationPrimary ApplicationKey Limitation
Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate 1214899-76-9Boc-Protected AmineC6-BromoOrthogonal cross-coupling for diverse libraries.Requires an additional post-coupling deprotection step.
6-Bromobenzo[d]isoxazol-3-amine 177995-39-0Unprotected AmineC6-BromoDirect amidation or simple alkylation.Prone to catalyst poisoning and N-arylation side reactions.
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole 84163-77-9Piperidin-4-ylC6-FluoroDirect synthesis of risperidone/paliperidone analogs.Rigid structure; limited downstream structural diversity[6].
1,2-Benzoxazol-7-ol N/AUnsubstitutedC7-HydroxylO-alkylation for ether derivatives.Lacks the critical 3-amino pharmacophore[2].

Validated Experimental Workflow: Regioselective Suzuki-Miyaura Cross-Coupling

To demonstrate the synthetic advantage of the Boc-protected precursor, the following self-validating protocol outlines a regioselective Suzuki-Miyaura coupling at the C6 position[5].

Objective: To install an aryl/heteroaryl group at the C6 position while preserving the N3-Boc protection for subsequent orthogonal functionalization.

Reagents & Materials:

  • Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (1.0 equiv)

  • Aryl boronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v)

Step-by-Step Procedure:

  • Reaction Setup & Degassing: In a Schlenk flask, dissolve the Boc-protected precursor and aryl boronic acid in the 1,4-Dioxane/H2O mixture.

    • Causality: The biphasic solvent system ensures the solubility of both the organic substrates (dioxane) and the inorganic base (water). Degas the solution by sparging with N2 for 15 minutes to rigorously exclude oxygen, preventing the oxidation of the Pd(0) catalyst to an inactive Pd(II) species.

  • Catalyst & Base Addition: Add K2CO3 and Pd(PPh3)4 under a positive flow of N2.

    • Causality: K2CO3 acts as a mild base to activate the boronic acid into a nucleophilic boronate complex without causing premature cleavage of the base-sensitive benzisoxazole ring or the Boc group.

  • Thermal Activation: Heat the reaction mixture to 80–90 °C and stir for 8–12 hours. Monitor progression via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 3:1).

    • Causality: The elevated temperature provides the necessary activation energy for the oxidative addition of the C6-Br bond to the Pd(0) center.

  • Workup & Extraction: Once the starting material is consumed, cool to room temperature, dilute with water, and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

    • Causality: Brine washing removes residual aqueous salts and dioxane, while Na2SO4 removes trace water prior to concentration.

  • Purification & Validation: Concentrate under reduced pressure and purify via silica gel flash chromatography. Confirm the structure via 1H-NMR by monitoring the retention of the 9H singlet at ~1.5 ppm, which validates that the tert-butyl group remained intact during catalysis.

  • Deprotection (Next Phase): To unmask the amine for further synthesis, treat the validated intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature for 2 hours.

Pathway Visualization

G A Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (Boc-Protected) B Pd-Catalyzed Cross-Coupling (e.g., Suzuki at C6) A->B Boronic Acid, Pd(PPh3)4 F Unprotected Amine (Side Reactions) A->F If Unprotected C C6-Functionalized Intermediate (Boc Intact) B->C High Yield, No N-arylation D TFA or HCl Deprotection C->D Cleave Boc E 3-Amino-1,2-benzisoxazole Derivative D->E Free Amine for Further Derivatization

Orthogonal functionalization workflow of Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate.

References

  • Benchchem. Application Notes and Protocols: 1,2-Benzoxazol-7-ol as a Building Block for Drug Discovery. Available at: 2

  • Chimica Oggi - Chemistry Today. Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Available at:

  • MedChemComm (NIH). Benzisoxazole: a privileged scaffold for medicinal chemistry. Available at: 1

  • Sigma-Aldrich. tert-Butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate. Available at:3

  • Sigma-Aldrich. 6-Bromobenzo[d]isoxazol-3-amine. Available at:

  • Benchchem. N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine. Available at: 4

  • Benchchem. Synthetic Routes to Functionalized 4-Chlorobenzo[d]isoxazole Analogs. Available at: 5

  • Benzisoxazole.com. Heterocyclic Building Blocks-Benzisoxazole. Available at: 6

Sources

A Senior Application Scientist's Guide to Protecting 3-amino-6-bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the strategic manipulation of functional groups is paramount to successful synthesis. The 3-amino-6-bromobenzo[d]isoxazole scaffold is a key pharmacophore in medicinal chemistry, and effective protection of its primary amino group is a critical first step in many synthetic routes. This guide provides an in-depth comparison of alternative protecting groups, offering experimental insights to inform your selection and optimize your synthetic strategy.

The Challenge: Protecting a Weakly Nucleophilic Amine

The amino group of 3-amino-6-bromobenzo[d]isoxazole is deactivated by the electron-withdrawing nature of the fused isoxazole ring and the bromo substituent. This reduced nucleophilicity necessitates careful consideration of the protecting group and reaction conditions to ensure efficient conversion. The choice of protecting group is not merely a matter of installation; its stability throughout subsequent synthetic transformations and the conditions required for its removal are equally critical considerations.

Comparative Analysis of Key Protecting Groups

This guide focuses on three commonly employed amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Trifluoroacetyl (TFA). Each offers a unique profile of stability and reactivity, making them suitable for different synthetic pathways.

Protecting GroupStructureIntroduction ReagentsCleavage ConditionsOrthogonality & Stability Notes
Boc Boc₂O, base (e.g., TEA, DMAP)Strong Acid (e.g., TFA, HCl)[1]Stable to bases, hydrogenolysis, and many nucleophiles.[2] Orthogonal to Cbz and Fmoc.[3]
Cbz Cbz-Cl, base (e.g., NaHCO₃, pyridine)Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acids (e.g., HBr/AcOH)Stable to acidic and basic conditions.[4] Orthogonal to Boc and Fmoc.[2]
TFA Trifluoroacetic anhydride (TFAA), base (e.g., TEA) or Trifluoroacetic acid/activating agent[5][6]Mild Base (e.g., K₂CO₃ in MeOH/H₂O)[7]Stable to strong acids.[7] The trifluoroacetamide is significantly less basic than the parent amine.

In-Depth Experimental Protocols

The following protocols are provided as representative procedures. Optimization for the specific substrate, 3-amino-6-bromobenzo[d]isoxazole, may be required.

Protocol 1: Boc Protection of 3-amino-6-bromobenzo[d]isoxazole

This procedure utilizes di-tert-butyl dicarbonate (Boc₂O) for the introduction of the Boc group.

cluster_protection Boc Protection Amine 3-amino-6-bromobenzo[d]isoxazole Protected_Amine N-Boc-3-amino-6-bromobenzo[d]isoxazole Amine->Protected_Amine Boc2O Boc₂O, TEA, THF Boc2O->Protected_Amine

Boc protection of the amine.

Methodology:

  • Dissolve 3-amino-6-bromobenzo[d]isoxazole (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Add triethylamine (TEA) (1.2 equiv).

  • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N-Boc protected product.

Protocol 2: Cbz Protection of 3-amino-6-bromobenzo[d]isoxazole

This protocol employs benzyl chloroformate (Cbz-Cl) for the protection of the amine.

cluster_protection Cbz Protection Amine 3-amino-6-bromobenzo[d]isoxazole Protected_Amine N-Cbz-3-amino-6-bromobenzo[d]isoxazole Amine->Protected_Amine CbzCl Cbz-Cl, NaHCO₃, THF/H₂O CbzCl->Protected_Amine

Cbz protection of the amine.

Methodology:

  • Suspend 3-amino-6-bromobenzo[d]isoxazole (1.0 equiv) in a mixture of THF and water.

  • Add sodium bicarbonate (NaHCO₃) (2.0 equiv).

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[8]

Protocol 3: Trifluoroacetyl (TFA) Protection of 3-amino-6-bromobenzo[d]isoxazole

This protocol utilizes trifluoroacetic anhydride (TFAA) for a robust, acid-stable protection.

cluster_protection TFA Protection Amine 3-amino-6-bromobenzo[d]isoxazole Protected_Amine N-TFA-3-amino-6-bromobenzo[d]isoxazole Amine->Protected_Amine TFAA TFAA, TEA, DCM TFAA->Protected_Amine

TFA protection of the amine.

Methodology:

  • Dissolve 3-amino-6-bromobenzo[d]isoxazole (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 equiv).

  • Cool the solution to 0 °C and add trifluoroacetic anhydride (TFAA) (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-trifluoroacetylated product.[7]

Deprotection Strategies: A Comparative Overview

The ease and selectivity of deprotection are critical for the overall success of a synthetic route.

Protecting GroupDeprotection ReagentsTypical ConditionsNotes
Boc Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)TFA in DCM (1:1) or 4M HCl in dioxane, 0 °C to RTThe resulting amine salt may require neutralization.[1] Scavengers can be used to prevent side reactions from the t-butyl cation.
Cbz H₂/Palladium on carbon (Pd/C)H₂ (1 atm), 10% Pd/C in MeOH or EtOAc, RTTransfer hydrogenolysis (e.g., using ammonium formate) is an alternative to H₂ gas.[4]
TFA Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH)K₂CO₃ in MeOH/H₂O, RTMild basic conditions are typically sufficient for cleavage.[7]

Decision-Making Workflow for Protecting Group Selection

The optimal protecting group depends on the planned downstream synthetic steps. This workflow provides a logical framework for making an informed choice.

start Protecting 3-amino-6-bromobenzo[d]isoxazole q1 Will the subsequent reactions involve strong acids? start->q1 q2 Will the subsequent reactions involve catalytic hydrogenation? q1->q2 No tfa Use TFA Group q1->tfa Yes q3 Are mild deprotection conditions required? q2->q3 No boc Use Boc Group q2->boc Yes q3->boc Yes (Acidic cleavage) cbz Use Cbz Group q3->cbz No (Strong acid or H₂ needed) q3->tfa Yes (Basic cleavage)

Sources

A Comparative Guide to Boc Deprotection Strategies for Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Challenges

In modern drug discovery, functionalized benzisoxazoles are highly valued pharmacophores, frequently appearing in kinase inhibitors and antipsychotic agents[1]. Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate is a critical intermediate in these synthetic pathways. It features a Boc-protected exocyclic amine at the 3-position and a bromine atom at the 6-position, which serves as a versatile handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

However, the deprotection of this specific substrate presents unique chemical challenges:

  • Base Sensitivity (Kemp Elimination): The benzo[d]isoxazole core contains a relatively weak N–O bond. Under basic conditions, the ring is highly susceptible to an E2-type ring-opening reaction known as the [2], which irreversibly yields 2-cyano-5-bromophenol derivatives.

  • Reductive Sensitivity: The N–O bond is also prone to cleavage under reductive conditions (e.g., catalytic hydrogenation), ruling out orthogonal protecting groups that require H₂/Pd.

  • Halogen Preservation: The deprotection conditions must not induce debromination.

Consequently, the removal of the tert-butyloxycarbonyl (Boc) group must be executed under strictly acidic or Lewis acidic conditions, carefully avoiding strong bases during both the reaction and the subsequent workup.

Mechanistic Rationale

The standard Boc deprotection proceeds via an acid-catalyzed mechanism. The acid protonates the carbamate carbonyl, leading to the elimination of isobutylene gas and the formation of a carbamic acid intermediate, which rapidly decarboxylates (releasing CO₂) to yield the free amine salt.

Because the benzisoxazole ring is sensitive to base-catalyzed degradation, the choice of acid and the workup strategy are the defining factors in achieving high yields.

Mechanism Substrate Tert-butyl 6-bromobenzo[d]isoxazol- 3-ylcarbamate Acid Acidic Conditions (TFA or HCl) Substrate->Acid H+ Base Basic Conditions (Undesired) Substrate->Base OH- / Base Desired 6-bromobenzo[d]isoxazol-3-amine (Desired Product) Acid->Desired - CO2, - Isobutylene Undesired 2-cyano-5-bromophenol (Kemp Elimination) Base->Undesired Ring Opening

Caption: Acid-catalyzed Boc deprotection vs. base-catalyzed Kemp elimination pathway.

Comparative Analysis of Deprotection Methods

To objectively determine the optimal deprotection strategy, we compare three established methodologies[3][4]:

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

TFA/DCM is the industry standard for Boc deprotection. It is rapid and highly effective. However, it yields the trifluoroacetate salt, which is often an oily residue rather than a crystalline solid. Converting this to the free base requires an aqueous basic workup. For benzisoxazoles, this workup must be strictly controlled (using mild bases like NaHCO₃ rather than NaOH) to prevent base-catalyzed ring opening.

Method B: 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This method utilizes anhydrous HCl gas dissolved in dioxane. It is highly advantageous for base-sensitive substrates because the resulting hydrochloride salt typically precipitates directly out of the reaction mixture. This allows the product to be isolated via simple filtration, completely bypassing the hazardous aqueous basic workup.

Method C: TMSOTf and 2,6-Lutidine in DCM

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a powerful Lewis acid to cleave the Boc group under mild conditions. While highly effective for stubbornly protected or hyper-sensitive substrates, the requirement of 2,6-lutidine (a mild base) introduces a slight, albeit sterically hindered, risk to the benzisoxazole core. It is generally reserved as a fallback method if Brønsted acids cause unforeseen side reactions.

Quantitative Performance Data

The following table summarizes the comparative metrics for the deprotection of Boc-protected aminobenzisoxazoles based on published experimental benchmarks[3][4].

ParameterTFA in DCM (20-50%)4M HCl in 1,4-DioxaneTMSOTf / 2,6-Lutidine
Typical Yield > 95%> 95%85 - 90%
Reaction Time 1 - 2 hours0.5 - 1 hour1 - 2 hours
Product Form Trifluoroacetate salt (often oily)Hydrochloride salt (crystalline solid)Triflate salt
Workup Requirement Evaporation & Mild Basic WashDirect Filtration (No base needed)Aqueous Quench & Extraction
Risk of Ring Opening Medium (During basic workup)Low (Bypasses basic workup) Low-Medium (Due to 2,6-lutidine)
Scalability ExcellentExcellentModerate (Moisture sensitive)

Experimental Protocols

Every protocol below is designed as a self-validating system. Causality is embedded into the steps to ensure researchers understand why a specific action is taken, ensuring scientific integrity and reproducibility.

Protocol 1: Deprotection via 4M HCl in Dioxane (Recommended)

This is the preferred method as it yields a highly pure, crystalline salt and avoids basic workup.

  • Preparation: Dissolve Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (1.0 eq) in a minimal volume of anhydrous 1,4-dioxane (approx. 0.1 M concentration). Causality: Anhydrous conditions prevent the competitive hydrolysis of the solvent and maintain the molarity of the HCl.

  • Acid Addition: Cool the flask to 0 °C. Slowly add 4M HCl in 1,4-dioxane (10.0 eq). Causality: The large excess of HCl drives the equilibrium forward, while cooling mitigates the exothermic release of isobutylene and CO₂.

  • Reaction: Remove the ice bath and stir at room temperature for 1 hour. A white precipitate should begin to form within 20 minutes.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot (higher Rf) should disappear, replaced by baseline material (the highly polar HCl salt).

  • Isolation: Add cold anhydrous diethyl ether (3x reaction volume) to fully crash out the salt. Filter the suspension through a Büchner funnel. Wash the filter cake with additional cold ether to remove residual dioxane and tert-butyl chloride byproducts.

  • Final Validation: Dry under vacuum. ¹H NMR (DMSO-d₆) should confirm the complete disappearance of the intense 9-proton singlet at ~1.50 ppm (Boc group). LC-MS should show an [M+H]⁺ mass of ~213 m/z (for the ⁷⁹Br isotope of the free base).

Protocol 2: Deprotection via TFA in DCM

Use this method if the HCl salt is undesirable or if the substrate exhibits poor solubility in dioxane.

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous DCM (0.1 M).

  • Acid Addition: Add Trifluoroacetic Acid (TFA) dropwise at 0 °C until a 1:4 v/v ratio of TFA:DCM is achieved. Causality: Diluting TFA in DCM controls the reaction rate and prevents potential acid-catalyzed polymerization of the generated isobutylene.

  • Reaction: Stir at room temperature for 2 hours.

  • Concentration: Concentrate the mixture in vacuo. Co-evaporate with toluene (3x) to azeotropically remove excess TFA. Causality: Removing as much TFA as possible minimizes the amount of base needed during workup, protecting the benzisoxazole ring.

  • Workup (Critical Step): Dissolve the oily residue in EtOAc. Carefully wash with saturated aqueous NaHCO₃ (Do NOT use NaOH or Na₂CO₃). Extract, dry over Na₂SO₄, and concentrate to yield the free base.

Workflow Decision Tree

To assist in selecting the optimal protocol for your specific downstream requirements, refer to the decision matrix below.

Workflow Start Select Deprotection Method Q1 Is crystalline salt desired directly? Start->Q1 HCl Method: 4M HCl in Dioxane Q1->HCl Yes TFA Method: TFA in DCM Q1->TFA No (Standard) TMSOTf Method: TMSOTf / 2,6-Lutidine Q1->TMSOTf No (Highly Sensitive) WorkupHCl Filter & Wash (Yields HCl Salt) HCl->WorkupHCl WorkupTFA Evaporate & Mild Basic Workup (Yields Free Base) TFA->WorkupTFA WorkupTMS Aqueous Quench & Extract (Yields Free Base) TMSOTf->WorkupTMS

Caption: Decision tree for selecting the optimal Boc deprotection workflow based on product requirements.

References

  • Source: Google Patents (WO2010027500A1)
  • Kemp Elimination in Cationic Micelles: Designed Enzyme-Like Rates Achieved through the Addition of Long-Chain Bases Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

"Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate" synthetic route efficiency analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Significance

tert-Butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (CAS: 1214899-76-9) is a synthetically critical building block in modern medicinal chemistry. The benzo[d]isoxazole core is a privileged scaffold frequently utilized in the development of kinase inhibitors (e.g., Syk, FLT3) ()[1] and advanced bifunctional PROTAC degraders targeting CDK2 via the ubiquitin-proteasome pathway ()[2].

The bromine substituent at the 6-position provides an ideal handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the Boc-protected 3-amino group prevents unwanted side reactions and catalyst poisoning during these elaborations. This guide objectively compares the two primary synthetic routes used to generate this molecule, providing self-validating experimental protocols to ensure high-yield, scalable production.

Route Comparison: Mechanistic Causality

The synthesis of this compound hinges on the efficient construction of the 6-bromobenzo[d]isoxazol-3-amine intermediate, followed by N-carbamoylation[3]. Historically, two primary routes have been employed:

Route A: The Acetohydroxamic Acid Route (Modern Standard)

This highly efficient approach employs acetohydroxamic acid (N-hydroxyacetamide). The hydroxamate oxygen attacks the 2-fluoro position of 4-bromo-2-fluorobenzonitrile via Nucleophilic Aromatic Substitution (SNAr). Because the nitrogen atom is already present and correctly positioned, an intramolecular nucleophilic attack on the adjacent nitrile occurs in the same pot, followed by the cleavage of the acetyl group ()[4]. This one-pot cyclization significantly improves yield and reduces operational complexity.

Route B: The Acetone Oxime Route (Classical)

This older approach utilizes propan-2-one oxime. Potassium tert-butoxide deprotonates the oxime, which then undergoes SNAr with 4-bromo-2-fluorobenzonitrile. However, this yields an acyclic O-arylated intermediate. A subsequent, distinct step involving acidic hydrolysis (to the hydroxylamine) and cyclization is required[1]. This two-step process for the core formation suffers from lower atom economy and extended processing times.

RouteComparison cluster_RouteA Route A: Acetohydroxamic Acid (Modern) cluster_RouteB Route B: Acetone Oxime (Classical) Start 4-Bromo-2-fluorobenzonitrile Step1A SNAr & One-Pot Cyclization (t-BuOK, DMF, RT) Start->Step1A Step1B SNAr Reaction (t-BuOK, THF, 0°C) Start->Step1B Amine 6-Bromobenzo[d]isoxazol-3-amine (Key Intermediate) Step1A->Amine Step2B Acidic Hydrolysis & Cyclization (HCl, EtOH, Reflux) Step1B->Step2B Step2B->Amine Boc Boc Protection (Boc2O, DMAP, Et3N, 40°C) Amine->Boc Product tert-Butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate Boc->Product

Synthetic workflow comparing Route A (one-pot) and Route B (two-step) to the final Boc-protected product.

Quantitative Data Presentation

The following table summarizes the performance metrics of both routes based on standard 10-gram scale optimizations. Route A is objectively superior for both research and scale-up applications.

Performance MetricRoute A: Acetohydroxamic Acid[2]Route B: Acetone Oxime[1]
Overall Yield (2 steps) 68% – 75% 42% – 50%
Synthetic Step Count 2 (One-pot core synthesis + Boc)3 (SNAr + Hydrolysis/Cyclization + Boc)
Atom Economy High (Direct intramolecular cyclization)Moderate (Loss of acetone byproduct)
Core Formation Time 4 – 6 hours 24 – 28 hours
Primary Impurity Profile Unreacted starting material (<2%)Oxime hydrolysis byproducts (~8%)
Process Scalability Excellent (Demonstrated at >10g scale)Fair (Exothermic deprotection limits scale)

Experimental Protocols (Self-Validating Systems)

As a best practice, the methodology below utilizes Route A for the core formation, followed by a highly optimized DMAP-catalyzed Boc protection. Every step includes In-Process Controls (IPCs) to ensure the protocol is a self-validating system.

Step 1: One-Pot Synthesis of 6-Bromobenzo[d]isoxazol-3-amine

Causality of Reagents: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it poorly solvates the hydroxamate anion, thereby dramatically increasing its nucleophilicity for the initial SNAr step. Potassium tert-butoxide is employed as it is a strong, non-nucleophilic base, preventing unwanted side reactions with the electrophilic nitrile group[2].

  • Initiation: Charge a flame-dried reaction vessel with N-hydroxyacetamide (1.4 eq) and anhydrous DMF (10 mL/g of substrate).

  • Alkoxide Formation: Cool the solution to 0 °C. Add potassium tert-butoxide (1.4 eq) portion-wise to control the exotherm. Stir for 30 minutes to ensure complete deprotonation.

  • SNAr & Cyclization: Add 4-bromo-2-fluorobenzonitrile (1.0 eq) dissolved in a minimal volume of DMF dropwise. Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

  • Validation (IPC 1): Pull a 10 µL aliquot and analyze via LC-MS. The protocol is self-validating when the starting material peak (m/z ~200) disappears, replaced by the product mass (m/z 213.03 for C7H5BrN2O)[3].

  • Isolation: Quench the reaction by pouring it into ice-cold water (30 mL/g). Filter the resulting precipitate, wash extensively with cold water to remove DMF and acetate byproducts, and dry under vacuum to afford the intermediate amine as an off-white solid.

Step 2: Boc Protection to tert-Butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate

Causality of Catalysis: The 3-amino group of the benzo[d]isoxazole core is highly deactivated. The lone pair on the nitrogen is delocalized into the electron-deficient heteroaromatic ring, a pull exacerbated by the inductive effect of the 6-bromo substituent. Therefore, standard base-mediated Boc protection fails. The introduction of DMAP acts as a hypernucleophilic catalyst, reacting with Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate, which successfully forces the carbamoylation of the deactivated amine.

  • Setup: Dissolve 6-bromobenzo[d]isoxazol-3-amine (1.0 eq) in anhydrous THF (15 mL/g).

  • Activation: Add triethylamine (2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Carbamoylation: Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) dropwise. Stir the mixture at 40 °C for 8 hours.

  • Validation (IPC 2): Perform TLC (Hexanes/EtOAc 3:1). The starting amine is highly polar and fluorescent under UV (254 nm). The system validates completion when the starting material spot is consumed and a new, significantly less polar spot (Rf ~0.6) appears, confirming the masking of the polar amine.

  • Workup: Concentrate the solvent in vacuo. Dilute the residue with EtOAc, wash sequentially with 0.1 M HCl (to remove DMAP and Et3N), saturated NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield pure tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate.

References

  • Source: Google Patents (WO2023249970A1)
  • Source: Google Patents (WO2010027500A1)
  • COMPOUNDS (Lysine Acetyl Transferase Inhibitors)

Sources

Comprehensive Comparison Guide: Cost-Effectiveness of Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel therapeutics—particularly kinase inhibitors and antipsychotic agents—the benzisoxazole scaffold is a highly privileged structure[1]. When functionalizing this scaffold via transition-metal-catalyzed cross-coupling, chemists face a critical strategic decision: whether to use the unprotected 6-bromobenzo[d]isoxazol-3-amine or its Boc-protected derivative, tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (CAS 1214899-76-9)[2][3].

This guide objectively analyzes the mechanistic necessity of Boc protection, compares the cost-effectiveness of in-house synthesis versus commercial sourcing, and provides self-validating experimental protocols to optimize your synthetic workflows.

The Mechanistic Imperative: Why Boc Protection is Critical

From an application scientist's perspective, the choice between an unprotected amine and a carbamate is not merely a matter of solubility; it is a matter of catalytic survival.

The unprotected 3-amino group on the benzisoxazole ring possesses a nucleophilic lone pair. During Palladium-catalyzed reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) targeting the 6-bromo position, this unprotected amine introduces two catastrophic failure modes:

  • Catalyst Poisoning: The amine can coordinate tightly with Pd(0) or Pd(II) intermediates, stripping the active catalyst from the catalytic cycle and requiring unfeasibly high catalyst loadings (often >15 mol%).

  • Competitive N-Arylation: Under the basic conditions required for cross-coupling, the exocyclic amine can undergo competitive N-arylation with the aryl halide/pseudohalide partner, leading to complex, inseparable mixtures.

The Causality of the Solution: Converting the amine to a tert-butyl carbamate (Boc protection) delocalizes the nitrogen lone pair into the adjacent carbonyl group. This electron-withdrawing effect drastically reduces the nucleophilicity and coordinating ability of the nitrogen, funneling the reaction exclusively toward the desired oxidative addition at the 6-bromo site[4][5].

Workflow SM 4-Bromo-2-fluorobenzonitrile (Starting Material) Unprotected 6-Bromobenzo[d]isoxazol-3-amine (Unprotected) SM->Unprotected Cyclization (t-BuOK, DMF) Protected tert-Butyl 6-bromobenzo[d]isoxazol- 3-ylcarbamate (Boc-Protected) Unprotected->Protected Boc2O, DMAP (Cost/Time Intensive) Coupling Pd-Catalyzed Cross-Coupling Unprotected->Coupling Low Yield (<30%) Catalyst Poisoning Protected->Coupling High Yield (>85%) Regioselective API Target API (e.g., Kinase Inhibitor) Coupling->API Deprotection & Elaboration

Figure 1: Synthetic workflow and logical relationship of Boc-protection in cross-coupling.

Workflow & Cost-Effectiveness Analysis: Make vs. Buy

For drug development professionals, time-to-API is a critical metric. While synthesizing the Boc-protected intermediate in-house is chemically straightforward, it is rarely economically viable at scale due to labor costs, yield attrition, and solvent waste.

Table 1: Cost-Effectiveness Matrix (In-House vs. Commercial Sourcing)
MetricIn-House Synthesis (from 4-Bromo-2-fluorobenzonitrile)Commercial Sourcing (CAS 1214899-76-9)Strategic Advantage
Material Cost Low (Basic reagents: oximes, t-BuOK, Boc2O)Moderate to High (Premium for pre-protected building block)In-house wins on raw material costs alone.
Labor & Time 3–4 Days (Reaction, workup, 2x column chromatography)0 Days (Ready to use)Commercial sourcing saves >24 hours of FTE labor per batch.
Overall Yield ~45-55% over two steps (Cyclization + Protection)100% (Purchased at ≥97% purity)Commercial sourcing eliminates yield attrition risk.
Environmental Impact High (Halogenated solvents for extraction, silica waste)Low (Outsourced to optimized bulk manufacturing)Commercial sourcing aligns with green chemistry initiatives.
Table 2: Performance Comparison in Downstream Pd-Catalyzed Coupling
ParameterUnprotected Amine (CAS 177995-39-0)Boc-Protected Carbamate (CAS 1214899-76-9)
Target Reaction Suzuki-Miyaura / Buchwald-HartwigSuzuki-Miyaura / Buchwald-Hartwig
Catalyst Loading 10–20 mol% (Due to poisoning)2–5 mol%
Primary Side Reactions N-arylation, homocouplingNegligible
Isolated Yield < 30%> 85%
Purification Complexity High (Inseparable amine byproducts)Low (Clean conversion)

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. The success of the intermediate synthesis can be verified via LC-MS, while the downstream coupling protocol serves as the ultimate functional assay.

Protocol A: In-House Synthesis of the Boc-Protected Intermediate[5][6]

Note: This protocol demonstrates the labor-intensive nature of the "Make" route.

  • Cyclization: To a stirred solution of N-hydroxyacetamide (1.00 eq) in anhydrous DMF (0.5 M) at 0 °C, add potassium tert-butoxide (1.00 eq). Stir for 30 minutes to generate the nucleophilic oxime anion.

  • SNAr & Ring Closure: Add 4-bromo-2-fluorobenzonitrile (0.70 eq) dropwise. Allow the mixture to warm to room temperature and stir until complete consumption of the nitrile (monitor via TLC/LC-MS).

  • Isolation: Quench with water, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate to yield the crude 6-bromobenzo[d]isoxazol-3-amine.

  • Boc Protection: Dissolve the crude amine (1.0 eq) in a 1:1 mixture of THF/DCM. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), Triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq).

  • Purification: Stir at room temperature for 12 hours. Wash with 0.1 M HCl to remove DMAP, extract, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure carbamate.

Protocol B: Functional Validation via Suzuki-Miyaura Coupling[4]

This protocol proves the superiority of the Boc-protected building block.

  • Setup: Charge a Schlenk flask with tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (1.0 eq), your chosen arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq) as the catalyst.

  • Solvent: Suspend the mixture in a rigorously degassed solution of 1,4-Dioxane/Water (4:1 v/v).

  • Reaction: Heat the mixture at 90 °C for 12 hours under a nitrogen atmosphere.

  • Validation: Cool to room temperature, filter through a pad of Celite, and analyze via LC-MS.

    • Expected Result: >95% conversion to the cross-coupled product with no detectable N-arylation side products.

Downstream Applications in Drug Discovery

The functionalized benzisoxazole scaffold is a cornerstone in modern medicinal chemistry. Specifically, derivatives synthesized from tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate have shown profound efficacy in targeting Fms-like tyrosine kinase 3 (FLT3) for leukemias[5], and Cyclin-dependent kinase 2 (CDK2) via ubiquitin proteasome pathways (PROTACs)[6].

Pathway Drug Benzisoxazole-Derived API Kinase Target Kinases (FLT3 / CDK2) Drug->Kinase Binds Active Site / Allosteric Ubiquitin Ubiquitin Proteasome Pathway (Degradation) Drug->Ubiquitin PROTAC Linker (If applicable) CellCycle Cell Cycle Arrest / Apoptosis Kinase->CellCycle Inhibition of Proliferation Ubiquitin->Kinase Degrades

Figure 2: Mechanism of action for benzisoxazole-derived kinase inhibitors and degraders.

By utilizing the Boc-protected intermediate, researchers can rapidly generate diverse libraries of 6-aryl/heteroaryl benzisoxazoles, accelerating hit-to-lead optimization in these critical oncological and neurological pathways.

References

  • Fluorochem - tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (CAS 1214899-76-9).
  • Google Patents - WO2023249970A1: Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway.
  • Chem-Impex - 6-Bromobenzo[d]isoxazol-3-ylamine Applications.
  • Google Patents - US20240239752A1: Bicyclic heteroaromatic inhibitors of klk5.
  • Google Patents - WO2010027500A1: Aminotriazolopyridines and their use as kinase inhibitors.
  • Sigma-Aldrich - tert-Butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate Properties.

Sources

"Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate" validating purity by HPLC and NMR

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation of Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate: A Comparative Guide to HPLC and NMR Methodologies

As drug development pipelines increasingly target complex kinases and protein degradation pathways, the structural integrity of early-stage synthetic intermediates becomes paramount. Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (CAS: 1214899-76-9) is a highly specialized building block utilized in the synthesis of advanced therapeutics, including FLT3 kinase inhibitors[1] and IRAK4 Proteolysis Targeting Chimeras (PROTACs)[2].

This guide provides an objective, comparative analysis of this Boc-protected intermediate against its unprotected counterpart, 6-bromobenzo[d]isoxazol-3-amine. By examining the causality behind its analytical behavior, we establish a robust, self-validating framework for confirming its purity and structural identity using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Rationale: The Superiority of Boc-Protection

In synthetic workflows, the exocyclic amine at the 3-position of the benzo[d]isoxazole core is highly reactive. When utilizing the unprotected 6-bromobenzo[d]isoxazol-3-amine in downstream Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, the free amine acts as a competing nucleophile, leading to off-target oligomerization and rapid oxidation[3].

Protecting this moiety with a tert-butyloxycarbonyl (Boc) group to form tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate fundamentally alters the molecule's electronic and physical profile:

  • Electronic Desensitization: The carbamate carbonyl delocalizes the nitrogen's lone pair, drastically reducing its nucleophilicity and preventing oxidative degradation.

  • Enhanced Lipophilicity: The bulky tert-butyl group increases the partition coefficient (LogP), which improves solubility in organic solvents and profoundly shifts its chromatographic retention behavior[4].

G A 6-bromobenzo[d]isoxazol-3-amine (Unprotected) B Boc2O / Base (Protection Step) A->B Prevents oxidation C tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (Stable Intermediate) B->C Increases LogP D Cross-Coupling (Suzuki/Buchwald) C->D Directed reactivity E Advanced Therapeutics (IRAK4 / FLT3 Inhibitors) D->E Target synthesis

Chemical workflow demonstrating the strategic role of Boc-protection in inhibitor synthesis.

Chromatographic Purity Validation (HPLC)

For pharmaceutical-grade intermediates, a purity threshold of ≥97% is standard[5]. Reverse-Phase HPLC (RP-HPLC) is the optimal technique for this validation.

Causality in Method Design: We utilize a C18 stationary phase paired with an acidic mobile phase (0.1% Trifluoroacetic acid in water/acetonitrile). The inclusion of TFA is critical; it acts as an ion-pairing agent that suppresses the ionization of residual silanols on the silica matrix. While the carbamate nitrogen is relatively neutral, the basic nitrogen within the isoxazole ring can interact with free silanols, causing severe peak tailing. TFA ensures sharp, symmetrical peaks[3].

Table 1: Comparative Chromatographic Behavior on RP-HPLC
Parameter6-bromobenzo[d]isoxazol-3-amine (Unprotected)Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate
Lipophilicity (LogP) Low (~1.8)High (~3.5)
Retention Time Early eluting (Polar)Late eluting (Hydrophobic)
Peak Symmetry Prone to tailingSharp, symmetrical
Optimal UV Detection 254 nm254 nm
Protocol: Self-Validating RP-HPLC Workflow

To ensure the system is self-validating and free from false positives, this protocol incorporates mandatory blank injections and system suitability tests (SST).

  • System Preparation: Flush the Waters X-Select CSH C18 column (250 mm × 4.6 mm, 5 µm) with Mobile Phase A (0.1% TFA in H₂O) and Mobile Phase B (Acetonitrile)[3].

  • Blank Injection (Validation Step): Inject 10 µL of pure Acetonitrile. Verify a flat baseline to rule out column carryover.

  • Sample Preparation: Dissolve exactly 1.0 mg of the synthesized batch in 1.0 mL of HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Integration: Monitor at 254 nm. Integrate the main peak against all secondary peaks to calculate relative area percentage.

Structural Elucidation and Integrity (NMR Spectroscopy)

While HPLC confirms the absence of UV-active impurities, it cannot verify the molecular structure. Nuclear Magnetic Resonance (NMR) is required to confirm the successful installation of the Boc group and the absence of regioisomers[6].

Causality in NMR Analysis: The transition from a free amine to a Boc-carbamate yields two definitive diagnostic shifts in ¹H NMR. First, the addition of the tert-butyl group introduces a massive, highly shielded 9-proton singlet. Second, the electron-withdrawing nature of the newly formed carbamate carbonyl heavily deshields the remaining nitrogen proton, shifting it far downfield compared to the original primary amine.

Table 2: Key ¹H NMR Diagnostic Peaks (Solvent: DMSO-d6)
Structural FeatureUnprotected Amine (ppm)Boc-Protected Carbamate (ppm)
Nitrogen Protons ~6.20 (br s, 2H, -NH₂)~10.10 (s, 1H, -NH-Boc)
Aliphatic Protons None~1.48 (s, 9H, tert-butyl)
Aromatic Core 7.40 - 7.90 (m, 3H)7.50 - 8.10 (m, 3H, slight downfield shift)
Protocol: Quantitative NMR (qNMR) for Absolute Purity

To make the NMR protocol self-validating, we employ qNMR using an internal standard. This translates relative structural data into absolute purity metrics.

  • Solvent Selection: Dissolve 15 mg of the sample in 0.6 mL of DMSO-d6. DMSO is chosen over CDCl₃ due to the rigid, planar nature of the benzoisoxazole core, which limits solubility in less polar halogenated solvents[1].

  • Internal Standard (Validation Step): Add an exact, weighed amount (e.g., 5.0 mg) of a highly pure internal standard, such as 1,3,5-trimethoxybenzene.

  • Acquisition Parameters: Acquire data on a 400 MHz spectrometer. Crucially, set the relaxation delay (D1) to at least 10 seconds. Causality: The tert-butyl protons have long T1 relaxation times; a short delay will result in incomplete relaxation and artificially lower the integration value, leading to inaccurate purity calculations.

  • Analysis: Compare the integration of the 9H tert-butyl singlet (~1.48 ppm) against the internal standard peaks to mathematically derive the absolute mass fraction of the target compound.

Validation S Synthesized Batch (CAS: 1214899-76-9) H_Prep HPLC Sample Prep (1 mg/mL in MeCN) S->H_Prep N_Prep NMR Sample Prep (DMSO-d6 + Internal Std) S->N_Prep H_Run RP-HPLC (C18) 0.1% TFA Gradient H_Prep->H_Run H_Out Chromatographic Purity (Target ≥97%) H_Run->H_Out N_Run 1H/13C NMR (400 MHz, D1=10s) N_Prep->N_Run N_Out Structural Integrity (Absolute qNMR Purity) N_Run->N_Out

Self-validating analytical workflow for confirming purity and structural integrity.

References

  • Google Patents.
  • Google Patents. "US20240374588A1 - Irak4 protacs". google.com.
  • European Patent Office. "EP 3810602 B1 - COMPOUNDS". googleapis.com.[Link]

  • Google Patents. "WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors". google.com.

Sources

"Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate" comparison of catalytic systems for coupling

Author: BenchChem Technical Support Team. Date: March 2026

Functionalizing the 6-bromo position of tert-butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate via transition-metal-catalyzed cross-coupling presents a multifaceted chemoselectivity challenge. As a highly valuable bifunctional building block in medicinal chemistry—particularly in the synthesis of targeted protein degraders and kinase inhibitors (1)[1]—its structural integrity must be carefully preserved during synthesis.

From an application science perspective, this substrate contains three highly sensitive vectors:

  • The N-O Bond: Susceptible to undesired oxidative addition by certain transition metals, leading to irreversible ring cleavage (2)[2].

  • The Benzo[d]isoxazole Core: Prone to base-mediated Kemp elimination at elevated temperatures, yielding salicylonitrile degradation products.

  • The N-Boc Group: Thermally labile under strongly basic or acidic conditions.

To design an optimal catalytic system, we must maximize the rate of C-Br oxidative addition while kinetically suppressing these degradation pathways.

Mechanistic Pathways & Chemoselectivity

G SM Tert-butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate Pd_cat Pd(0) / Bulky Ligand SM->Pd_cat Ni_cat Ni(0) Catalysis SM->Ni_cat Base Strong Base / Heat SM->Base C_Br C-Br Oxidative Addition Pd_cat->C_Br Chemoselective N_O N-O Bond Insertion Ni_cat->N_O Competing Pathway Kemp Kemp Elimination Base->Kemp pH > 10 Product Desired Coupled Product C_Br->Product Degradation1 N-O Cleavage Products N_O->Degradation1 Degradation2 Salicylonitriles Kemp->Degradation2

Competing catalytic and degradation pathways in benzo[d]isoxazole cross-coupling.

Comparison of Catalytic Systems

Evaluating catalytic systems requires looking beyond theoretical yields to assess robustness, impurity profiles, and functional group tolerance.

System 1: Advanced Buchwald-Type Precatalysts (Optimal)

Modern Buchwald-type precatalysts offer a superior alternative for sensitive heterocycles, utilizing ligands like RuPhos or XPhos paired with weak bases (3)[3].

  • Causality: The dialkylbiaryl phosphine ligand (e.g., XPhos) is highly electron-rich and sterically demanding. This architecture dramatically accelerates both C-Br oxidative addition and reductive elimination, allowing the reaction to proceed at near-ambient temperatures (40–50 °C). By lowering the temperature and utilizing a weaker base (e.g., K₃PO₄), we kinetically freeze out the base-mediated Kemp elimination, preserving both the benzoisoxazole core and the Boc group.

System 2: Traditional Palladium Catalysis (Baseline)

Historically, Pd(dppf)Cl₂ paired with aqueous sodium carbonate has been the workhorse for Suzuki-Miyaura couplings of 6-bromobenzo[d]isoxazol-3-amines (1)[1].

  • Causality: While the bidentate dppf ligand supports efficient cross-coupling, its slower reductive elimination necessitates elevated temperatures (80–100 °C). At these temperatures, the relatively strong carbonate base promotes the Boulton-Katritzky rearrangement or Kemp elimination, leading to significant ring-opened byproducts and moderate yields.

System 3: Base-Metal Catalysis (Negative Control)

While nickel catalysis is gaining traction for cross-couplings, it is fundamentally incompatible with this substrate.

  • Causality: Recent crystallographic and spectroscopic evidence demonstrates that Ni(0) complexes undergo chemoselective oxidative addition directly into the N-O bond of aromatic heterocycles like benzo[d]isoxazoles (2)[2]. This leads to rapid, irreversible ring cleavage rather than the desired C-Br activation.

Quantitative Data Comparison

Catalytic SystemPrecatalyst / LigandBaseSolventTemp (°C)Yield (%)Primary Byproduct
Advanced Pd XPhos Pd G3K₃PO₄ (aq)THF / H₂O40–5085–95Trace protodehalogenation
Traditional Pd Pd(dppf)Cl₂Na₂CO₃ (aq)1,4-Dioxane80–9055–65Salicylonitriles (Ring opening)
Base-Metal (Ni) Ni(COD)₂ / dppfK₃PO₄THF60< 5N-O cleavage products

Self-Validating Experimental Protocols

Protocol A: Mild Suzuki-Miyaura Coupling via XPhos Pd G3 (Recommended)

Objective: Achieve >85% yield while maintaining the integrity of the N-Boc group and the benzo[d]isoxazole ring.

  • Reaction Assembly: In a rigorously dried Schlenk flask, combine tert-butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and XPhos Pd G3 (2-5 mol%).

    • Causality: The G3 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species at room temperature, preventing the need for thermal activation which could degrade the substrate.

  • Base and Solvent Addition: Add anhydrous K₃PO₄ (2.0 equiv). Evacuate and backfill with Argon (3x). Inject degassed THF/H₂O (4:1 v/v, 0.2 M). Heat gently to 45 °C.

  • Self-Validation & Monitoring: At t = 2 hours, sample 10 µL of the organic phase, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Success Indicator: Dominant peak at [M+H]⁺ corresponding to the coupled product.

    • Failure Indicator 1: Peak at [M-100+H]⁺ indicates thermal deprotection of the Boc group. Corrective Action: Lower temperature to 35 °C.

    • Failure Indicator 2: Peak corresponding to salicylonitrile mass indicates base-mediated ring opening. Corrective Action: Switch to a weaker base such as K₂HPO₄.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water. The bulky XPhos ligand prevents the formation of stable Pd-product chelates, allowing for simple silica gel purification.

Protocol B: Traditional Coupling via Pd(dppf)Cl₂ (Comparative Baseline)
  • Assembly: Combine the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%) in a reaction vial (1)[1].

  • Reaction: Add 2M aqueous Na₂CO₃ (3.0 equiv) and 1,4-Dioxane. Heat to 80 °C for 12 hours.

  • Self-Validation & Monitoring: Analyze via TLC (Hexanes:EtOAc 3:1) and LC-MS.

    • Validation Checkpoint: Expect a complex mixture. The presence of a highly fluorescent spot on TLC under 254 nm UV light typically corresponds to the ring-opened salicylonitrile byproduct. If this byproduct exceeds 20% by LC-MS integration, the reaction must be halted to salvage the remaining starting material.

References

  • Source: Google Patents (WO2023249970A1)
  • Source: Google Patents (WO2023250029A1)
  • Structural Evidence for Aromatic Heterocycle N–O Bond Activation via Oxidative Addition Source: ChemRxiv URL

Sources

"Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate" biological activity of derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Biological Activity and Derivatization Guide for Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate

Executive Summary Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (CAS: 1214899-76-9) is a highly privileged, orthogonally protected building block used extensively in medicinal chemistry and drug discovery. The 1,2-benzisoxazole core serves as a robust bioisostere for indoles and benzisothiazoles, frequently utilized to improve metabolic stability and modulate the physicochemical properties of drug candidates. By featuring a bromine atom at the 6-position and a Boc-protected amine at the 3-position, this scaffold allows for divergent, site-selective functionalization.

This guide objectively compares the biological performance of its downstream derivatives across various therapeutic targets, providing application scientists with validated experimental protocols and mechanistic rationales for scaffold derivatization.

Comparative Biological Activity of Derivatives

Derivatives of the 3-amino-1,2-benzisoxazole scaffold exhibit a broad spectrum of pharmacological activities. Depending on the functional groups introduced at the C6 and C3 positions, these compounds can act as classical reversible inhibitors or as heterobifunctional degraders (PROTACs).

  • Kinase Inhibitors and Degraders: Functionalization at the 3-position (often via urea linkages) has yielded potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as VEGFR and PDGFR, which are critical in anti-angiogenesis and oncology [2]. More recently, the 6-bromo handle has been exploited to attach E3 ligase ligands, converting the scaffold into Proteolysis Targeting Chimeras (PROTACs) directed against IRAK4 [3] and CDK2 [4]. This degradation approach offers a differentiated biological effect compared to traditional occupancy-based kinase inhibition by completely removing the target protein from the cell.

  • Protease Inhibitors: The scaffold is also a proven pharmacophore for protease inhibition. Lactam-containing derivatives act as potent inhibitors of Factor Xa, a trypsin-like serine protease central to the coagulation cascade, offering antithrombotic efficacy [5]. Additionally, bicyclic heteroaromatic derivatives synthesized via C6 cross-coupling have demonstrated efficacy against Kallikrein-related peptidase 5 (KLK5), a target implicated in severe dermatological conditions like Netherton Syndrome [6].

Table 1: Comparative Performance and Target Profiling of Benzisoxazole Derivatives

Derivative Class / ModificationPrimary TargetMechanism of ActionTherapeutic AreaTypical Potency Metric
3-Urea Substituted VEGFR / PDGFRReversible Kinase InhibitionOncology (Anti-angiogenesis)IC50 < 100 nM
C6-Linked PROTACs IRAK4Ubiquitin-Proteasome DegradationImmunology / OncologyDC50 (Degradation Conc.)
C6-Pyrimidine Bifunctionals CDK2Ubiquitin-Proteasome DegradationOncology (Antineoplastic)DC50 (Degradation Conc.)
Lactam-Conjugated Factor XaSerine Protease InhibitionCardiovascular (Thrombosis)Ki / IC50 < 50 nM
C6-Cross-Coupled Bicyclics KLK5Peptidase InhibitionDermatologyIC50 (Enzymatic)

Mechanistic Pathway Visualization

The versatility of Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate stems from its ability to access divergent biological pathways based on its derivatization trajectory.

TargetPathways Scaffold Tert-butyl 6-bromobenzo[d] isoxazol-3-ylcarbamate Kinase Kinase Targeting (Inhibition & Degradation) Scaffold->Kinase C3/C6 Derivatization Protease Protease Targeting (Enzyme Inhibition) Scaffold->Protease C6 Cross-Coupling VEGFR VEGFR / PDGFR (Anti-angiogenesis) Kinase->VEGFR CDK2 CDK2 Degraders (Antineoplastic) Kinase->CDK2 IRAK4 IRAK4 PROTACs (Immunology) Kinase->IRAK4 FactorXa Factor Xa (Antithrombotic) Protease->FactorXa KLK5 KLK5 Peptidase (Dermatology) Protease->KLK5

Caption: Divergent therapeutic pathways of 3-amino-1,2-benzisoxazole derivatives.

Experimental Methodologies: From Scaffold to Active Probe

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating synthesis of active probes from the starting scaffold. The causality behind each reagent selection is explicitly defined to aid researchers in troubleshooting and optimization.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

This protocol establishes the C-C bond at the 6-position, a critical step for synthesizing KLK5 inhibitors [6] and the targeting ligands for PROTACs [3].

  • Rationale & Causality:

    • Catalyst (Pd(dppf)Cl2): The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. This is crucial when coupling sterically hindered or electron-rich heteroaryl boronic acids to the benzisoxazole core.

    • Base (K3PO4): A mild, inorganic base is selected over stronger bases (e.g., NaOH or NaOtBu) to prevent premature hydrolysis of the base-sensitive C3-Boc carbamate.

    • Solvent (1,4-Dioxane/H2O): The biphasic mixture ensures optimal solubility; dioxane dissolves the organic scaffold and catalyst, while water dissolves the inorganic base and boronic acid, facilitating efficient transmetalation at the phase boundary.

  • Step-by-Step Procedure:

    • Charge a Schlenk flask with Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and K3PO4 (2.0 eq).

    • Add a degassed mixture of 1,4-Dioxane and H2O (typically 4:1 v/v) to achieve a concentration of 0.1 M.

    • Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of nitrogen. (Self-Validation Check: The solution should turn a deep red/orange, indicating the active Pd(0) species).

    • Heat the reaction mixture to 80 °C for 12–16 hours. Monitor complete consumption of the starting bromide via LC-MS.

    • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: C3 Boc-Deprotection and Functionalization

Following C6 modification, the C3-amine is typically deprotected to restore its hydrogen-bond donor capacity, which is essential for interacting with the hinge region of kinase ATP-binding pockets [1].

  • Rationale & Causality:

    • Reagent (TFA): Trifluoroacetic acid provides the specific pKa required to protonate the carbamate oxygen. This initiates the fragmentation into a stable tert-butyl cation and carbon dioxide, leaving the 3-amino group intact.

    • Solvent (DCM): Dichloromethane acts as a non-nucleophilic, aprotic medium that stabilizes the ionic intermediates without participating in side reactions.

    • Scavenger (Optional Triisopropylsilane): If electron-rich substituents are present at C6, a carbocation scavenger prevents undesired Friedel-Crafts re-alkylation.

  • Step-by-Step Procedure:

    • Dissolve the C6-substituted intermediate in anhydrous DCM (0.2 M).

    • Cool the solution to 0 °C and add TFA dropwise (typically 10-20 eq, or a 1:4 ratio of TFA:DCM).

    • Stir the reaction at room temperature for 2 hours. (Self-Validation Check: The evolution of CO2 gas bubbles indicates active deprotection).

    • Concentrate the mixture under reduced pressure to remove excess TFA.

    • Neutralize the resulting trifluoroacetate salt with saturated aqueous NaHCO3 and extract with EtOAc to isolate the free 3-amino-1,2-benzisoxazole derivative.

Screening & Validation Workflow

To systematically evaluate the synthesized derivatives, a structured workflow transitioning from chemical synthesis to biological validation is required.

Workflow Start 6-Bromo Scaffold Step1 C6 Cross-Coupling (Pd-Catalyzed) Start->Step1 Boronic Acids Step2 C3 Boc-Deprotection (TFA/DCM) Step1->Step2 Intermediate Step3 Target Binding Assay (IC50/DC50) Step2->Step3 Active Probe

Caption: Standard synthetic and validation workflow for benzisoxazole probe generation.

References

  • Benchchem - Application Notes and Protocols for 3-Amino-1,2-benzisoxazole-6-carbonitrile in Medicinal Chemistry. 1

  • Journal of Medicinal Chemistry (ACS Publications) - 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. 2

  • Google Patents - US20240374588A1 - Irak4 protacs. 3

  • Google Patents - WO2023250029A1 - Bifunctional compounds containing substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway.4

  • Google Patents - PL204263B1 - Lactam-containing compounds and derivatives thereof as factor xa inhibitors.5

  • Google Patents - US20240239752A1 - Bicyclic heteroaromatic inhibitors of klk5. 6

Sources

A Senior Application Scientist's Guide to Fragment-Based Drug Design: Evaluating tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, fragment-based drug design (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds.[1][2][3] Unlike traditional high-throughput screening (HTS), which often involves large, complex molecules, FBDD begins with small, low-molecular-weight fragments that exhibit weak but specific binding to a biological target.[1][3][4] These initial "hits" serve as starting points for a more rational and structure-guided process of lead optimization. This guide provides an in-depth comparison of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate as a representative of the benzisoxazole scaffold, with other notable fragments in the context of FBDD.

The Benzisoxazole Scaffold: A Privileged Fragment in Medicinal Chemistry

The benzisoxazole moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds with diverse therapeutic applications, including antipsychotic, anti-inflammatory, and anticancer agents.[1][5][6] Its rigid bicyclic structure and potential for various substitutions make it an attractive starting point for FBDD campaigns.

Featured Fragment: tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate

tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (MW: 313.15 g/mol ) represents a well-designed fragment incorporating key features for FBDD. The benzisoxazole core provides a rigid scaffold for predictable binding. The bromo-substituent offers a vector for synthetic elaboration, a crucial feature for fragment "growing" into more potent leads. The tert-butyl carbamate (Boc) protecting group on the 3-amino position provides a handle for further synthetic modification while also modulating the fragment's physicochemical properties.

While specific experimental data for this exact fragment in a screening campaign is not publicly available, its structural components suggest its potential as a valuable tool in FBDD. The precursor, 6-bromobenzo[d]isoxazol-3-ylamine, is known to be a versatile intermediate in the synthesis of pharmaceuticals targeting neurological disorders and for enzyme inhibition studies.[7][8]

Comparative Fragments in FBDD

To objectively evaluate the potential of the benzisoxazole scaffold, we will compare it with two well-established fragments that have demonstrated success in FBDD campaigns targeting protein kinases, a common target class for benzisoxazole derivatives.

Alternative Fragment 1: Pyrazole Derivatives

Pyrazole-based fragments are frequently identified as hits in kinase inhibitor discovery programs.[9][10] Their ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site makes them effective starting points.

Alternative Fragment 2: Azaindole Scaffolds

Azaindole fragments are another class of privileged structures in kinase inhibitor design. They serve as bioisosteres for the adenine core of ATP and have been successfully elaborated into potent and selective inhibitors.[9][10]

Physicochemical and Performance Data Comparison

The following table summarizes the key physicochemical properties and typical performance metrics for our featured benzisoxazole fragment and its alternatives. It's important to note that the data for tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate are predicted based on its structure and data from closely related analogs, as direct experimental values from a screening campaign are not available in the literature.

Property/Metrictert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamatePyrazole Fragment (Generic)Azaindole Fragment (Generic)
Molecular Weight ( g/mol ) 313.15~100 - 150~120 - 170
cLogP ~3.5~1.0 - 2.0~1.5 - 2.5
Hydrogen Bond Donors 11-21-2
Hydrogen Bond Acceptors 422
Rotatable Bonds 20-10-1
Typical Binding Affinity (Kd) Predicted: µM - mMµM - mMµM - mM
Ligand Efficiency (LE) Predicted: ~0.25 - 0.35~0.3 - 0.45~0.3 - 0.45

Experimental Workflows in Fragment-Based Drug Design

A typical FBDD campaign follows a multi-stage process, from initial screening to lead optimization. The following diagram illustrates a standard workflow.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization A Fragment Library B Biophysical Screening (SPR, NMR, X-ray) A->B ~1000 fragments C Hit Validation B->C Orthogonal Methods D Structural Biology (X-ray, Cryo-EM) C->D E Structure-Guided Chemistry D->E F SAR Analysis E->F F->D Iterative Optimization G Potent Lead Compound F->G

A typical workflow in fragment-based drug design.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Primary Screening

SPR is a highly sensitive biophysical technique used for the real-time, label-free detection of biomolecular interactions.[4][11]

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Methodology:

  • Protein Immobilization:

    • The target protein is covalently immobilized onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

    • The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The protein is injected over the activated surface, followed by quenching with ethanolamine.

  • Fragment Screening:

    • A library of fragments is prepared in a suitable running buffer, often containing a small percentage of DMSO to aid solubility.

    • Fragments are injected individually or in cocktails over the protein-immobilized surface.

    • Binding is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

  • Data Analysis:

    • Sensorgrams are analyzed to identify fragments that produce a significant and reproducible binding response.

    • Hits are typically validated by dose-response experiments to confirm binding and estimate affinity.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Hit Validation

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[12][13][14]

Objective: To confirm the binding of fragment hits and determine their thermodynamic signature (ΔH, ΔS, and Kd).

Methodology:

  • Sample Preparation:

    • The target protein is placed in the sample cell, and the fragment hit is loaded into the titration syringe.

    • Both protein and fragment solutions are prepared in the same buffer to minimize heats of dilution.

  • Titration:

    • The fragment is injected in small aliquots into the protein solution.

    • The heat released or absorbed upon each injection is measured.

  • Data Analysis:

    • The binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • The entropy of binding (ΔS) is calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS).

Experimental Protocol: X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, guiding structure-based drug design.[15][16][17]

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Methodology:

  • Crystallization:

    • Crystals of the target protein are grown.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Pre-grown protein crystals are soaked in a solution containing a high concentration of the fragment.

    • Co-crystallization: The protein and fragment are mixed prior to crystallization trials.

  • Data Collection and Structure Determination:

    • The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.

    • The diffraction data is processed to generate an electron density map, into which the protein and fragment structures are built and refined.

A Potential Signaling Pathway for Benzisoxazole-based Kinase Inhibitors

Given the prevalence of the benzisoxazole scaffold in kinase inhibitors, a likely application of fragments like tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate is in the development of inhibitors targeting oncogenic signaling pathways. The diagram below illustrates a simplified generic kinase signaling cascade that is often dysregulated in cancer.

Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Benzisoxazole-based Inhibitor Inhibitor->RAF

A generic kinase signaling pathway often targeted in cancer.

Conclusion

tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate serves as an excellent representative of the benzisoxazole scaffold, a privileged structure in medicinal chemistry. While direct experimental data for this specific fragment is limited, its structural features and the known biological activities of related compounds suggest its high potential for use in FBDD campaigns, particularly in the discovery of kinase inhibitors. The comparison with well-established fragments like pyrazoles and azaindoles highlights the importance of scaffold diversity in fragment libraries. The successful application of any fragment, however, is critically dependent on a robust and integrated experimental workflow, employing sensitive biophysical techniques such as SPR, ITC, and X-ray crystallography to identify and validate hits and guide their evolution into potent, drug-like molecules.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council.
  • Fragment-based approaches to the discovery of kinase inhibitors. PubMed.
  • Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. ScienceDirect.
  • Fragment-Based Drug Discovery: A Comprehensive Overview.
  • Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. MDPI.
  • Isothermal titration calorimetry (ITC). Practical Fragments.
  • Ligand efficiency and fragment-based drug discovery. PubMed.
  • SPR experimental protocol. (A) Schematic representation of fibrinogen...
  • Structure-Based Discovery and Optimization of Benzo[ d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prost
  • Surface Plasmon Resonance Protocol & Troubleshooting.
  • CustomKinFragLib: Filtering the Kinase-Focused Fragment
  • Ligand efficiency and fragment-based drug discovery | Request PDF.
  • Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. Malvern Panalytical.
  • 6-Bromobenzo[d]isoxazol-3-ylamine | 177995-39-0. J&K Scientific.
  • Principle and Protocol of Surface Plasmon Resonance (SPR).
  • Fragment-based Discovery of Inhibitors of Protein Kinase B. PubMed.
  • 6-Bromobenzo[d]isoxazol-3-ylamine. Chem-Impex.
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Discovery - the University of Dundee Research Portal.
  • Screening and analysis of fragments using Biacore systems. Cytiva.
  • Fragment Screening for the Modelling Community: SPR, ITC, and Crystallography. Australian Journal of Chemistry.
  • Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. SpringerLink.
  • Structure activity relationship of benzoxazole derivatives.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online.
  • Enthalpy Screening by Isothermal Titr
  • Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA P
  • The N
  • Chemical structures of benzoxazole fragments with biological activities.
  • Fragment-Based Discovery of Inhibitors of Protein Kinase B | Request PDF.
  • 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. PubMed.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry.
  • What makes a good fragment in fragment-based drug discovery?. Taylor & Francis Online.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science Publisher.
  • Examples of Fragment-Based Discovery Success Stories with their...
  • Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial transl
  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. IntechOpen.
  • Fragment Screening and Compound Profiling. ZoBio - Drug Discovery Technology.
  • Protein X-ray Crystallography in Drug Discovery.
  • A three-stage biophysical screening cascade for fragment-based drug discovery.
  • A three-stage biophysical screening cascade for fragment-based drug discovery. PubMed.
  • Determining Protein Structures Using X-Ray Crystallography.
  • Starting isoxazole fragment 6 and the subsequently derived 7, with improved potency for CBP and selectivity over BRD4.
  • Protein X-ray Crystallography and Drug Discovery. PMC - NIH.
  • A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. IUCr Journals.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH.
  • 6-Bromobenzo[d]isoxazol-3(2H)-one. ChemScene.
  • 6-Bromobenzo[d]isoxazol-3-amine | 177995-39-0. Sigma-Aldrich.
  • 177995-39-0|6-Bromobenzo[d]isoxazol-3-amine|BLD Pharm. BLD Pharm.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals engaged in drug development, the meticulous management and disposal of specialized chemical compounds are foundational to laboratory safety, environmental responsibility, and regulatory adherence. This guide provides a detailed, procedural framework for the safe handling and disposal of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (CAS No. 1214899-76-9). The protocol herein is synthesized from the known hazards associated with its chemical structure—specifically as a halogenated organic compound and a carbamate derivative—and established best practices for hazardous waste management.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a compound is the critical first step in establishing a safe disposal workflow. Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate is a solid compound whose primary risks stem from its chemical functionalities.

Structural Hazards:

  • Halogenated Benzisoxazole Core: The presence of a bromine atom classifies this molecule as a halogenated organic compound. Such compounds are often subject to stringent disposal regulations due to their potential to form persistent and toxic byproducts if not disposed of correctly. Landfilling is generally prohibited for these wastes.[1][2]

  • Carbamate Group: Carbamate esters are a class of compounds known for a wide range of biological activities. Some carbamates are recognized for their potential as cholinesterase inhibitors, and certain members of this class are considered suspected carcinogens.[3] Therefore, treating any novel carbamate derivative with a high degree of caution is a prudent safety measure.

Compound-Specific Data Summary:

PropertyInformationSource(s)
CAS Number 1214899-76-9
Molecular Formula C12H13O3N2Br1
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.
Storage Sealed in a dry environment at 2-8°C.

Essential Safety Precautions & Personal Protective Equipment (PPE)

Given the compound's classification as a skin and eye irritant, direct contact must be avoided. All handling and preparation for disposal should be conducted within a certified chemical fume hood.

Required PPE:

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Skin and Body Protection: A standard laboratory coat must be worn. Ensure it is fully buttoned.

Step-by-Step Disposal Protocol

Under no circumstances should tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate or its containers be disposed of in regular trash or down the drain.[3] It must be managed as regulated hazardous chemical waste.

Step 1: Waste Segregation (The Critical First Step) The causality behind this step is rooted in both safety and regulatory compliance. Halogenated and non-halogenated waste streams undergo different disposal treatments.[2] Mixing them leads to the entire volume being treated via the more complex and costly process required for halogenated compounds, and it can create unforeseen chemical incompatibilities.[2][4]

  • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solid Waste."

  • Do NOT mix this waste with non-halogenated solvents or other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4]

Step 2: Container Selection and Management The integrity of the waste container is paramount to prevent leaks and exposure.

  • Use a container made of a chemically compatible material, such as high-density polyethylene (HDPE).

  • The container must have a secure, screw-top cap to ensure it is vapor-tight and spill-proof.[4]

  • Keep the container closed at all times except when actively adding waste.[3][4]

Step 3: Proper Labeling Accurate labeling is a legal requirement and ensures safe handling by all personnel, including waste technicians.

  • Affix a "Hazardous Waste" label to the container before adding the first quantity of waste.[4]

  • The label must include:

    • The full chemical name: "tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate." Avoid using abbreviations or chemical formulas.[4]

    • All known hazard characteristics: "Irritant," "Harmful if swallowed."

    • The date of initial waste accumulation.

Step 4: Disposal of Contaminated Materials Any item that comes into direct contact with the compound is considered contaminated and must be disposed of as hazardous waste.

  • Place contaminated items such as weighing papers, gloves, and pipette tips directly into the same designated "Halogenated Organic Solid Waste" container.[3]

Step 5: Decontamination of Glassware

  • Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., ethanol or acetone) inside a chemical fume hood.

  • The resulting solvent rinseate is now considered "Halogenated Organic Liquid Waste." It must be collected in a separate, appropriately labeled hazardous waste container. Do not mix it with the solid waste.

Step 6: Storage and Final Disposal

  • Store the sealed and labeled waste container in a designated satellite accumulation area within or near the laboratory.

  • The area should be away from incompatible materials and general traffic.

  • Arrange for the collection of the waste container through your institution's EHS department or a licensed hazardous waste disposal contractor. The most common and accepted final disposal method for halogenated organic compounds is high-temperature incineration.[5]

Emergency Procedures: Spill Response

In the event of a spill, prompt and correct action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact your institution's EHS.

  • Don PPE: Before cleaning, don all required PPE as listed in Section 2.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup: Carefully sweep the absorbent material and spilled compound into the designated "Halogenated Organic Solid Waste" container.[6] Avoid creating dust.[7]

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Dispose of the cloth as hazardous waste in the same container.[3]

Visual Disposal Workflow

The following diagram outlines the decision-making and operational process for the proper disposal of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_final Final Disposition cluster_related Related Waste Streams Start Generate Waste: tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate Identify Identify as Hazardous Waste (Halogenated & Carbamate) Start->Identify PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Identify->PPE Segregate Segregate into Dedicated 'Halogenated Solid Waste' Container PPE->Segregate Label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards (Irritant) Segregate->Label Contaminated Add Contaminated Items (Gloves, Weigh Paper, etc.) Label->Contaminated Store Store Securely in Satellite Accumulation Area Contaminated->Store EHS Arrange Pickup via Institutional EHS Store->EHS Glassware Contaminated Glassware Rinse Rinse with Solvent (in fume hood) Glassware->Rinse Collect Collect Rinseate as 'Halogenated Liquid Waste' Rinse->Collect Collect->EHS

Caption: Workflow for the proper disposal of tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. Environmental Protection Agency (EPA). [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]

  • Part 729 Landfill Wastes. Illinois General Assembly. [Link]

  • Safety Data Sheet. Alfa Aesar. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]

Sources

Personal protective equipment for handling Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate (CAS 1214899-76-9) is a highly specialized pharmaceutical intermediate, predominantly utilized in the synthesis of advanced kinase inhibitors, including1[1].

Handling this compound requires a deep understanding of its structural mechanics. The molecule features a reactive benzisoxazole ring, a lipophilic brominated aromatic system, and a tert-butyloxycarbonyl (Boc) protecting group[2]. This specific structural combination presents unique occupational hazards: the lipophilic nature of the brominated ring allows it to easily penetrate the stratum corneum if dissolved in lab solvents, while the crystalline powder form poses severe aerosolization risks. Standard3[3].

To ensure absolute safety and compliance, the following guide outlines the self-validating operational protocols, scientifically grounded PPE matrices, and EPA-compliant disposal plans required for handling this compound.

I. Mechanistic PPE Matrix

Personal Protective Equipment (PPE) selection must not be arbitrary; it must be a direct response to the chemical's mechanistic threat profile. In accordance with4[4], the following matrix provides the required gear and the chemical causality behind each choice.

PPE CategoryRequired SpecificationMechanistic Causality & Justification
Hand Protection Double-layered Nitrile (≥8 mil thickness)Halogenated aromatic compounds rapidly permeate natural rubber latex. Nitrile provides a superior chemical barrier against lipophilic brominated heterocycles. Double-gloving ensures a secondary barrier if the outer glove is breached by transfer solvents (e.g., THF, DMF).
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesThe compound's powder form poses a high risk of corneal irritation (H319) via aerosolized micro-particulates. Standard safety glasses lack an orbital seal and are insufficient against airborne dust.
Body Protection Flame-resistant (FR) Lab Coat & Tyvek SleevesPrevents direct skin contact (H315). An FR coat is essential because this intermediate is typically subjected to cross-coupling reactions involving highly flammable anhydrous solvents and reactive organometallic catalysts.
Respiratory N95/P100 Particulate RespiratorMitigates the inhalation risk of fine crystalline powder. Note: Primary engineering controls (fume hoods) should preclude the need for respirators during routine handling.

II. Step-by-Step Operational Protocol

The following methodology establishes a self-validating system, ensuring that every step inherently verifies the safety of the next, aligning with guidelines from5[5].

Phase 1: Pre-Operation & Environmental Controls
  • Engineering Controls Validation: Verify the chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm).

  • Workspace Segregation: Clear the hood of all incompatible reagents.

    • Causality: Strong acids (e.g., TFA, HCl) will exothermically cleave the Boc protecting group, releasing isobutylene gas and carbon dioxide. Acids must be strictly segregated during the initial handling phase.

Phase 2: Weighing & Transfer (Closed-System Protocol)
  • Static Mitigation: Use an anti-static ionizer (Zerostat) on the weigh boat and metal spatula.

    • Causality: Compounds with bulky, hydrophobic groups (like the tert-butyl moiety) are highly prone to triboelectric static buildup. This causes the powder to repel from surfaces and aerosolize, drastically increasing exposure risk.

  • Massing: Weigh the required mass of the compound inside the ventilated enclosure.

  • Solubilization Transfer: Rather than transferring dry powder to the main reactor, dissolve the compound in the reaction solvent (e.g., anhydrous THF) directly within the weigh vessel. Transfer the liquid solution via a gas-tight syringe.

    • Causality: Liquid transfer eliminates the risk of airborne dust generation and ensures quantitative transfer of the intermediate.

Phase 3: Reaction Execution
  • Inert Atmosphere Setup: Purge the main reaction vessel with Argon or Nitrogen.

    • Causality: While the Boc-protected amine is stable, the benzisoxazole ring can be sensitive to reductive ring-opening. An inert atmosphere prevents unwanted oxidative or reductive side reactions during subsequent transition-metal catalysis.

Phase 4: Decontamination & Spill Response
  • Surface Decontamination: Wipe down the balance, spatulas, and hood surfaces with Isopropanol, followed by a secondary wipe with a mild detergent and water.

    • Causality: Isopropanol solubilizes the lipophilic brominated compound, while the aqueous detergent removes residual solvent and breaks down any remaining organic film.

  • Spill Protocol: In the event of a powder spill, do not dry sweep. Cover the spill with absorbent pads dampened with isopropanol to suppress dust, then carefully scoop the material into a designated hazardous waste container.

III. Disposal & Waste Segregation Plan

Disposal of Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate must strictly adhere to 6[6].

  • Strict Segregation: All waste containing this compound (including contaminated solvents, wipes, and reaction byproducts) must be segregated into clearly labeled Halogenated Organic Waste containers.

  • Incineration Chemistry: Under 7[7], mixing halogenated waste (containing the bromine atom) with non-halogenated waste is a critical compliance failure. Halogenated compounds require specialized high-temperature incineration to prevent the formation of highly toxic brominated dioxins and furans. Mixing waste streams exponentially increases disposal costs and environmental risk.

IV. Workflow Visualization

Workflow Start 1. Pre-Operation Fume Hood Validation & PPE Weighing 2. Weighing & Transfer (Anti-static, Liquid Transfer) Start->Weighing Reaction 3. Reaction Execution (Inert Argon Atmosphere) Weighing->Reaction Cleanup 4. Decontamination (Isopropanol Wipe) Reaction->Cleanup Disposal 5. Waste Segregation (Halogenated Organic Waste) Cleanup->Disposal Incineration 6. EPA Compliant Disposal (High-Temp Incineration) Disposal->Incineration

Figure 1: End-to-end operational and disposal workflow for halogenated benzisoxazole derivatives.

V. References

1.[2] Fluorochem - tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate CAS 1214899-76-9 - 2 2.[1] Google Patents - WO2010027500A1 Aminotriazolopyridines and their use as kinase inhibitors -1 3.[3] BLDpharm - 1214899-76-9 tert-Butyl (6-bromobenzo[d]isoxazol-3-yl)carbamate Hazards - 3 4.[4] Clarion Safety Systems - OSHA's PPE Laboratory Standards (29 CFR 1910.132) - 4 5.[5] NCBI Bookshelf - Working with Chemicals - Prudent Practices in the Laboratory - 5 6.[6] eCFR - 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - 6 7.[7] US EPA - Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes - 7

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。